Product packaging for Floridin(Cat. No.:)

Floridin

Cat. No.: B1214292
M. Wt: 416.5 g/mol
InChI Key: CZTQZXZIADLWOZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Floridin, also known as this compound, is a useful research compound. Its molecular formula is C19H18N3O4S2+ and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N3O4S2+ B1214292 Floridin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N3O4S2+

Molecular Weight

416.5 g/mol

IUPAC Name

8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/p+1

InChI Key

CZTQZXZIADLWOZ-UHFFFAOYSA-O

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4

Synonyms

Floridin
Fuller's Earth

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Cephaloridine (Floridin)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of Cephaloridine, also known under the trade name this compound.

Chemical Identity and Structure

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C.[1][2] It is classified as a beta-lactam antibiotic, similar to penicillin.[1] A distinguishing feature of Cephaloridine is that it exists as a zwitterion at physiological pH.[1][3]

The core chemical structure of Cephaloridine is based on the 7-aminocephalosporanic acid nucleus.[1] It features a pyridinium-1-ylmethyl side group and a 2-thienylacetamido side group.[1][3]

Chemical Identifiers
IdentifierValue
IUPAC Name (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2][3][4][5]
CAS Number 50-59-9[1][2][3][4]
Chemical Formula C₁₉H₁₇N₃O₄S₂[1][2][3][4][5][6][7]
Molecular Weight 415.5 g/mol [3][5]
InChI Key CZTQZXZIADLWOZ-CRAIPNDOSA-N[2][5][]
Physicochemical Properties
PropertyValue
Appearance White crystalline powder[]
Solubility Soluble in water[7][]
pKa 3.2[7]
Melting Point 184 °C[]
Elemental Analysis C: 54.93%, H: 4.12%, N: 10.11%, O: 15.40%, S: 15.43%[2][7]

Synthesis of Cephaloridine

Cephaloridine can be synthesized from Cephalothin.[1] The process involves the deacetylation of Cephalothin in the presence of pyridine.[1]

Experimental Protocol for Synthesis

A detailed method for the synthesis of Cephaloridine from Cephalothin is as follows:

  • An aqueous mixture of Cephalothin, thiocyanate, pyridine, and phosphoric acid is heated for several hours.[1]

  • The mixture is then cooled and diluted with water.[1]

  • The pH of the solution is adjusted using a mineral acid, which causes the precipitation of the Cephaloridine thiocyanate salt.[1]

  • This salt can be purified and subsequently converted to Cephaloridine through further pH adjustment or by using an ion-exchange resin.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Cephalothin Cephalothin Heating Heat aqueous mixture for several hours Cephalothin->Heating Pyridine Pyridine Pyridine->Heating Thiocyanate Thiocyanate Thiocyanate->Heating PhosphoricAcid Phosphoric Acid PhosphoricAcid->Heating Cooling Cool and dilute with water Heating->Cooling pH_Adjust1 Adjust pH with mineral acid Cooling->pH_Adjust1 Precipitation Precipitation of Cephaloridine thiocyanate salt pH_Adjust1->Precipitation Purification Purify salt Precipitation->Purification Conversion Convert to Cephaloridine (pH adjustment or ion exchange) Purification->Conversion Cephaloridine Cephaloridine Conversion->Cephaloridine

Cephaloridine Synthesis Workflow

Mechanism of Action

Cephaloridine exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics like penicillin.[3][9]

The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs) : Cephaloridine binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[3]

  • Inhibition of Peptidoglycan Synthesis : PBPs are crucial for the final stages of assembling the bacterial cell wall, specifically for the cross-linking of peptidoglycan chains.[3]

  • Cell Wall Weakening and Lysis : By inactivating PBPs, Cephaloridine disrupts the structural integrity of the cell wall. This leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death.[3]

Mechanism_of_Action Cephaloridine Cephaloridine Binding Binding and Inactivation of PBPs Cephaloridine->Binding targets PBP Penicillin-Binding Proteins (PBPs) on bacterial cell inner membrane PBP->Binding Crosslinking Peptidoglycan Cross-linking Binding->Crosslinking inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall is essential for Weakening Weakening of Bacterial Cell Wall CellWall->Weakening disruption leads to Lysis Cell Lysis and Bacterial Death Weakening->Lysis

Mechanism of Action of Cephaloridine

Pharmacokinetics and Clinical Use

Cephaloridine is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally, via intramuscular or intravenous injection.[1][3] It is primarily excreted unchanged in the urine.[1] While historically used for urinary tract and lower respiratory tract infections, its use in humans has declined due to the availability of newer cephalosporins with better safety profiles.[2][9] It is still used in veterinary medicine.[1][9]

Pharmacokinetic Data
ParameterValue
Plasma Protein Binding 10-20%[3]
Peak Plasma Concentration (0.5 g IM) 15 µg/mL[3]
Peak Plasma Concentration (1 g IM) 30 µg/mL[3]
Biological Half-life 60 to 90 minutes[3]
Route of Elimination Renal[1][3]

Toxicity

High doses of Cephaloridine can lead to nephrotoxicity, specifically acute proximal tubular necrosis.[3][10] This is due to its active transport into the proximal tubular cells, where it can accumulate to high concentrations.[10][11] The proposed mechanisms for this toxicity involve the generation of reactive metabolites and oxidative stress.[1][10]

2D Representation of Cephaloridine's Chemical Structure

References

An In-depth Technical Guide on the Core Mechanism of Action of Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaloridine, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive technical overview of the core mechanism of action of Cephaloridine, with a focus on its molecular interactions, quantitative binding data, and the experimental protocols used to determine these parameters. The primary molecular target of Cephaloridine is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, Cephaloridine effectively halts cell wall construction, leading to cell lysis and bacterial death. This document summarizes the available data on Cephaloridine's PBP binding affinities and its antibacterial spectrum, and provides detailed methodologies for key experimental procedures.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and essential step in peptidoglycan synthesis is the transpeptidation reaction, which is catalyzed by penicillin-binding proteins (PBPs).[1][2][3]

Cephaloridine, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows Cephaloridine to bind to the active site of PBPs. The highly reactive β-lactam ring of Cephaloridine is then attacked by a serine residue in the PBP active site, forming a stable, long-lived acyl-enzyme intermediate.[4] This covalent modification inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[5] The inhibition of multiple PBP molecules disrupts the integrity of the bacterial cell wall, leading to the release of autolytic enzymes, cell lysis, and ultimately, bacterial death.[5][6]

Signaling Pathway of Cephaloridine's Action

The following diagram illustrates the key steps in the mechanism of action of Cephaloridine.

Cephaloridine_Mechanism cluster_extracellular Extracellular Space / Periplasm cluster_cell_wall Bacterial Cell Wall Synthesis cluster_outcome Outcome Cephaloridine Cephaloridine PBP Penicillin-Binding Protein (PBP) Cephaloridine->PBP Binds to active site Transpeptidation Transpeptidation (Cross-linking) PBP->Transpeptidation Catalyzes Weak_Cell_Wall Weakened Cell Wall PBP->Weak_Cell_Wall Inhibition Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II) Peptidoglycan_Precursor->Transpeptidation Cell_Wall Stable Cell Wall Transpeptidation->Cell_Wall Cell_Lysis Cell Lysis & Bacterial Death Weak_Cell_Wall->Cell_Lysis

Caption: Mechanism of Cephaloridine action on bacterial cell wall synthesis.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity

The efficacy of Cephaloridine is directly related to its binding affinity for various PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Note on Data Availability: Specific IC50 or Ki values for the binding of Cephaloridine to individual PBPs are not extensively available in the public domain. The following table includes available data for Cephaloridine and comparative data for other first-generation cephalosporins to provide a contextual framework.

Bacterial SpeciesPBP TargetCephaloridine IC50 (µg/mL)Comparator CephalosporinComparator IC50 (µg/mL)
Escherichia coliPBP-1AHigh Affinity (qualitative)[7]Cephalothin-
Escherichia coliPBP-2-Cephalothin-
Escherichia coliPBP-3-Cephalothin-
Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The following table summarizes historical MIC data for Cephaloridine against various bacterial strains.

Bacterial SpeciesStrainMIC Range (µg/mL)
Escherichia coliATCC® 25922™1.56 - 25[8]
Staphylococcus aureusATCC® 25923™0.0125 - 1.0[8]
Pseudomonas aeruginosaATCC® 27853™>32[8]

Experimental Protocols

Determination of PBP Binding Affinity (Competitive Binding Assay)

This protocol describes a generalized method for determining the binding affinity of Cephaloridine to bacterial PBPs.

PBP_Binding_Assay cluster_prep 1. Membrane Preparation cluster_assay 2. Competitive Binding cluster_detection 3. Detection & Analysis start Bacterial Culture (mid-log phase) harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (Sonication/French Press) harvest->lyse isolate Isolate Membranes (Ultracentrifugation) lyse->isolate quantify Quantify Protein Concentration isolate->quantify incubate Incubate Membranes with varying [Cephaloridine] quantify->incubate add_probe Add Labeled Penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL) incubate->add_probe separate Separate PBPs (SDS-PAGE) add_probe->separate visualize Visualize Labeled PBPs (Fluorography/Fluorescence Scan) separate->visualize quantify_bands Quantify Band Intensity visualize->quantify_bands calculate_ic50 Calculate IC50 quantify_bands->calculate_ic50

Caption: Experimental workflow for a competitive PBP binding assay.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate-buffered saline).

    • Resuspend the cell pellet and lyse the cells using a method such as sonication or a French press.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[9]

  • Competitive Binding Assay:

    • Incubate a standardized amount of the membrane preparation with serially diluted concentrations of Cephaloridine for a specific time and temperature.

    • Add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL) to the mixture.

    • The labeled penicillin will bind to the PBPs that are not occupied by Cephaloridine.

  • Detection and Analysis:

    • Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs using an appropriate method (fluorography for radiolabeled probes or a fluorescence scanner for fluorescent probes).

    • Quantify the intensity of the bands corresponding to each PBP.

    • Plot the percentage of labeled penicillin binding against the logarithm of the Cephaloridine concentration to determine the IC50 value.[10]

Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

This protocol details the broth microdilution method for determining the MIC of Cephaloridine.[8]

Materials:

  • Cephaloridine standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Cephaloridine Dilutions:

    • Prepare a stock solution of Cephaloridine in a suitable sterile solvent (e.g., sterile distilled water).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth.[8]

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cephaloridine (Floridin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine, also known as Floridin, is a first-generation, semi-synthetic cephalosporin antibiotic.[1] A member of the β-lactam class of antibiotics, it exhibits a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[1] Historically significant, its use has been largely superseded by newer generation cephalosporins with improved safety profiles, primarily due to concerns regarding its nephrotoxicity.[2] This guide provides a comprehensive overview of the core physical and chemical properties of Cephaloridine, detailed experimental protocols for their determination, and a summary of its mechanism of action and toxicity pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cephaloridine are summarized in the tables below. These properties are crucial for its formulation, delivery, and understanding its behavior in biological systems.

General and Chemical Properties
PropertyValueReference
IUPAC Name (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]
Synonyms Cefaloridine, Ceporin[4]
Chemical Formula C₁₉H₁₇N₃O₄S₂[3]
Molecular Weight 415.48 g/mol [3]
CAS Number 50-59-9[2]
Appearance White to off-white, crystalline powder[3]
Physicochemical Properties
PropertyValueExperimental ConditionsReference
Melting Point 184 °C (decomposes)Not specified[2]
Solubility Soluble in water (>20 g/L)21 °C[2][3]
Practically insoluble in most organic solventsNot specified[3]
pKa 3.225 °C[2]
logP -1.70pH = 2[3]
Specific Optical Rotation +47.7°c = 1.25 in water[2]
UV max 239 nm, 252 nmNot specified[3]
Stability Profile
ConditionObservationReference
Aqueous Solution Aqueous solutions (20% w/v) are stable for 4 weeks at 4°C in the dark.[3]
Sunlight Exposure Causes discoloration.[3]
pH and Temperature Degradation is significant below pH 7 and at higher temperatures.[5]
β-Lactamases Highly susceptible to hydrolysis by a wide range of β-lactamases.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of Cephaloridine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of Cephaloridine in a specified aqueous buffer at a constant temperature.

Materials:

  • Cephaloridine powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of Cephaloridine powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the same buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Cephaloridine in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the change in absorbance at a specific wavelength as a function of pH.[5][9]

Objective: To determine the pKa of Cephaloridine by UV-Vis spectrophotometry.

Materials:

  • Cephaloridine stock solution

  • A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions of Cephaloridine at a constant concentration in the different pH buffers.

  • Measure the UV absorbance spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.

  • Set the spectrophotometer to this chosen wavelength.

  • Measure the absorbance of each of the buffered Cephaloridine solutions at a constant temperature (e.g., 25 °C).

  • Measure the exact pH of each solution using a calibrated pH meter.

  • Plot the absorbance values against the corresponding pH values. The resulting data should form a sigmoidal curve.

  • The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined graphically or by using appropriate software for data analysis. The pKa can also be calculated using the Henderson-Hasselbalch equation.[9]

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for determining the stability of a drug substance under various environmental conditions.[4][10]

Objective: To assess the stability of Cephaloridine under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) using a validated stability-indicating RP-HPLC method.

Materials:

  • Cephaloridine

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of a buffer like 0.1 M ammonium acetate, pH 5.6, and an organic modifier like acetonitrile or methanol)[4]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Procedure:

1. Method Validation:

  • Develop and validate an RP-HPLC method for Cephaloridine. The validation should include specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[10]

2. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve Cephaloridine in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a set time.[11]

  • Base Hydrolysis: Dissolve Cephaloridine in a solution of 0.1 M NaOH and keep at room temperature or heat for a specific duration.[11]

  • Oxidative Degradation: Treat a solution of Cephaloridine with 3% H₂O₂ at room temperature.[11]

  • Thermal Degradation: Expose solid Cephaloridine powder to dry heat in an oven (e.g., 105 °C).[12]

  • Photostability: Expose a solution of Cephaloridine and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2]

3. Sample Analysis:

  • At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • The chromatograms should show adequate separation between the intact Cephaloridine peak and any degradation product peaks.

4. Data Analysis:

  • Calculate the percentage of degradation of Cephaloridine under each stress condition.

  • The peak purity of the Cephaloridine peak should be assessed using a PDA detector to ensure it is free from co-eluting impurities.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This interference with the cross-linking of peptidoglycan chains weakens the cell wall, leading to cell lysis and bacterial death.[4]

G Cephaloridine Cephaloridine PBPs Penicillin-Binding Proteins (PBPs) Cephaloridine->PBPs Binds to and inactivates Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) Cephaloridine->Transpeptidation Inhibits PBPs->Transpeptidation Catalyzes PBPs->Transpeptidation CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Leads to Lysis Cell Lysis and Bacterial Death WeakenedWall->Lysis

Caption: Mechanism of action of Cephaloridine.

Cephaloridine-Induced Nephrotoxicity Pathway

The nephrotoxicity of Cephaloridine is a significant concern and is primarily associated with its accumulation in the proximal renal tubules.[5] This accumulation is mediated by the organic anion transporter 1 (OAT1).[7] The high intracellular concentration of Cephaloridine leads to oxidative stress, lipid peroxidation, and mitochondrial dysfunction, ultimately causing cell injury and necrosis.[5][7]

G Cephaloridine Cephaloridine (in bloodstream) OAT1 Organic Anion Transporter 1 (OAT1) Cephaloridine->OAT1 Active Transport ProximalTubule Proximal Tubule Cell OAT1->ProximalTubule Influx into Accumulation High Intracellular Concentration ProximalTubule->Accumulation OxidativeStress Oxidative Stress (GSH depletion) Accumulation->OxidativeStress LipidPeroxidation Lipid Peroxidation Accumulation->LipidPeroxidation MitochondrialDysfunction Mitochondrial Dysfunction Accumulation->MitochondrialDysfunction CellInjury Cell Injury and Necrosis OxidativeStress->CellInjury LipidPeroxidation->CellInjury MitochondrialDysfunction->CellInjury

Caption: Signaling pathway of Cephaloridine-induced nephrotoxicity.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a critical process to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for Cephaloridine analysis.[4]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Develop Method Development (Column, Mobile Phase, Detector selection) Specificity Specificity (Peak Purity) Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Analysis (e.g., Stability Studies) Robustness->RoutineAnalysis

Caption: Experimental workflow for HPLC method validation.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of Cephaloridine, along with standardized experimental protocols for their determination. The inclusion of its mechanism of action and nephrotoxicity pathways offers a comprehensive understanding of this first-generation cephalosporin. While its clinical use has diminished, Cephaloridine remains a valuable compound for research, particularly in studies of antibiotic mechanisms, β-lactamase activity, and drug-induced nephrotoxicity. The methodologies and data presented herein serve as a crucial resource for scientists and professionals in the field of drug development and pharmaceutical sciences.

References

The Dawn of a New Antibiotic Era: A Technical Chronicle of Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data of Floridin, more commonly known as Cephaloridine. As a first-generation semisynthetic cephalosporin, Cephaloridine marked a significant advancement in the therapeutic arsenal against bacterial infections, particularly those resistant to penicillin. This document delves into its synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic profile, and the critical issue of nephrotoxicity that ultimately limited its clinical use in humans. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to offer a thorough understanding of this historically important antibiotic for researchers and drug development professionals.

Introduction: The Rise of the Cephalosporins

The story of Cephaloridine begins with the discovery of the cephalosporin class of antibiotics. In 1948, Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Sardinia.[1] This fungus was found to produce substances with antibacterial activity. Subsequent investigations by Sir Edward Abraham and Guy Newton in Oxford led to the isolation of Cephalosporin C, the nucleus from which semisynthetic cephalosporins would be derived.[1] The key breakthrough was the isolation of 7-aminocephalosporanic acid (7-ACA), which, analogous to 6-aminopenicillanic acid for penicillins, allowed for the addition of various side chains to create a multitude of new antibiotic derivatives.[1]

In 1962, Cephaloridine was introduced, synthesized by Glaxo Research Laboratories.[2] It quickly gained popularity due to its broader spectrum of activity compared to many penicillins, its tolerance upon intramuscular injection, and its ability to achieve higher and more sustained blood levels than its contemporary, cephalothin.[3] However, its clinical utility was later overshadowed by the development of second-generation cephalosporins with improved safety profiles in the 1970s and its notable nephrotoxicity.[2][3] Today, Cephaloridine is primarily used in veterinary medicine.[3][4]

Chemical Synthesis

Cephaloridine is a semisynthetic derivative of Cephalosporin C. Its synthesis involves the displacement of the acetoxy group in cephalothin with pyridine.[3][5] This chemical modification results in the formation of a zwitterion, a molecule with both a positive and a negative electrical charge, which is a unique characteristic among cephalosporins.[3]

Synthetic Workflow

The synthesis of Cephaloridine from Cephalothin is a multi-step process that can be summarized as follows:

G cephalothin Cephalothin aqueous_mixture Aqueous mixture with thiocyanate, pyridine, and phosphoric acid cephalothin->aqueous_mixture heating Heating aqueous_mixture->heating cooling Cooling and Dilution heating->cooling ph_adjustment pH Adjustment (mineral acid) cooling->ph_adjustment precipitation Precipitation of Cephaloridine thiocyanate salt ph_adjustment->precipitation purification Purification precipitation->purification conversion Conversion to Cephaloridine (pH adjustment or ion-exchange resin) purification->conversion cephaloridine Cephaloridine conversion->cephaloridine

Caption: Synthesis workflow of Cephaloridine from Cephalothin.

Experimental Protocol: Synthesis of Cephaloridine from Cephalothin

A representative laboratory-scale synthesis protocol is detailed below, adapted from historical literature.[3][5]

Materials:

  • Cephalothin

  • Potassium thiocyanate or potassium iodide

  • Pyridine

  • Phosphoric acid

  • Mineral acid (e.g., hydrochloric acid) for pH adjustment

  • Anion-exchange resin (optional)

  • Water

  • Methyl isobutyl ketone (MIBK) for washing (optional)

Procedure:

  • Reaction Setup: An aqueous mixture of cephalothin, a salt such as potassium thiocyanate, pyridine, and phosphoric acid is prepared. The addition of salts like potassium thiocyanate or iodide can increase the solubility of Cephaloridine in water, thereby affecting the yield.[5]

  • Heating: The mixture is heated, typically at around 60°C, for several hours with stirring to facilitate the displacement of the acetoxy group by pyridine.[5]

  • Cooling and Dilution: After the reaction is complete, the mixture is cooled and then diluted with water.[3]

  • Precipitation: The pH of the solution is adjusted with a mineral acid to induce the precipitation of the Cephaloridine thiocyanate salt.[3]

  • Purification and Conversion: The precipitated salt is collected and can be purified. The purified salt is then converted to Cephaloridine. This can be achieved by adjusting the pH or by using an anion-exchange resin.[3][5]

  • Isolation: The final Cephaloridine product is collected, washed (e.g., with MIBK), and dried.[5]

Mechanism of Action

Like other β-lactam antibiotics, Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][6]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The mechanism of action involves the following key steps:

G cephaloridine Cephaloridine pbp Penicillin-Binding Proteins (PBPs) cephaloridine->pbp Binds to and inactivates cross_linking Cross-linking of Peptidoglycan Chains pbp->cross_linking Catalyzes weakened_wall Weakened Cell Wall pbp->weakened_wall Inactivation leads to -Interference with -Inhibition of cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall Essential for lysis Cell Lysis and Bacterial Death weakened_wall->lysis

Caption: Mechanism of action of Cephaloridine.

Cephaloridine binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[6][7] These PBPs are crucial for the terminal stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cephaloridine disrupts the integrity and strength of the cell wall, leading to cell lysis and ultimately, bacterial death.[6][7]

In Vitro Antibacterial Activity

Cephaloridine demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] Its activity is generally comparable to that of cephalothin.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of Cephaloridine against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.0125 - 1.0
Staphylococcus aureus (MSSA)Varies0.25 (MIC₅₀), 0.5 (MIC₉₀)
Escherichia coliVarious4.0 - >64
Klebsiella pneumoniaeVarious15.6 - 250
Proteus mirabilisVaries4.0 (MIC₅₀), 8.0 (MIC₉₀)
Streptococcus pneumoniaeVaries≤0.06 (MIC₅₀), 0.12 (MIC₉₀)

Note: MIC values can vary depending on the testing methodology and the specific isolates tested. Data compiled from multiple sources.[8][9]

Experimental Protocol: In Vitro Susceptibility Testing

Standardized methods such as broth microdilution or agar dilution are used to determine the MIC of Cephaloridine.[9]

Broth Microdilution Method:

  • Preparation of Cephaloridine Dilutions: A stock solution of Cephaloridine is prepared in a suitable solvent (e.g., sterile distilled water).[9] Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[9]

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.[9]

Pharmacokinetics

Cephaloridine is poorly absorbed after oral administration and must be administered parenterally, typically via intramuscular or intravenous injection.[3][4]

Quantitative Data: Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters of Cephaloridine in humans and animal models.

Species (Route)DoseCmax (µg/mL)Tmax (hours)Half-life (t½) (hours)
Human (IM)0.5 g15~0.51.0 - 1.5
Human (IM)1 g30~0.51.0 - 1.5
Human (IV)1 g~70-90 (at end of infusion)-1.56
Mouse (SC)20 mg/kg83 (at 30 min)0.5Not specified
Rat (IV)20 mg/kg--0.54
Dog (IM)15 mg/kg---

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax. Data compiled from multiple sources.[6][10][11][12]

Distribution: Cephaloridine is widely distributed in body tissues and fluids, including the liver, lungs, and spleen.[3] It crosses the placenta when administered to pregnant women.[3] However, its penetration into the cerebrospinal fluid is poor.[3] Protein binding of Cephaloridine is relatively low, around 10-20%.[6]

Metabolism and Excretion: Cephaloridine is not metabolized and is excreted unchanged in the urine, primarily through glomerular filtration.[3][6]

Experimental Protocol: Determination of Plasma Concentration by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Cephaloridine in biological samples.[3]

Sample Preparation (Solid-Phase Extraction):

  • Conditioning: A C18 solid-phase extraction (SPE) cartridge is conditioned with methanol followed by deionized water.[3]

  • Loading: The biological sample (e.g., plasma, urine) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.[3]

  • Elution: Cephaloridine is eluted with a strong solvent like methanol or acetonitrile.[3] The eluate is then evaporated and reconstituted in the mobile phase for HPLC analysis.[3]

HPLC Analysis:

  • Column: Reversed-phase C18 column.[3]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic modifier (e.g., acetonitrile).[3]

  • Detection: UV detection at a specific wavelength.

In Vivo Efficacy

Animal models are essential for evaluating the in vivo efficacy of parenterally administered antibiotics like Cephaloridine. The neutropenic mouse thigh infection model is a commonly used standard.[8]

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the workflow for this model:

G animal_prep Animal Preparation (e.g., 6-week-old female ICR mice) neutropenia Induction of Neutropenia (Cyclophosphamide administration) animal_prep->neutropenia infection Intramuscular Infection (Thigh muscle) neutropenia->infection inoculum_prep Inoculum Preparation (Log-phase bacterial culture) inoculum_prep->infection treatment Treatment Initiation (Cephaloridine or placebo) infection->treatment euthanasia Euthanasia treatment->euthanasia tissue_harvest Thigh Muscle Harvest euthanasia->tissue_harvest homogenization Tissue Homogenization tissue_harvest->homogenization bacterial_quant Quantitative Bacterial Culture (CFU/gram of tissue) homogenization->bacterial_quant data_analysis Data Analysis bacterial_quant->data_analysis

Caption: Workflow of a neutropenic mouse thigh infection model.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

Materials:

  • 6-week-old female ICR (CD-1) or a similar strain of mice.[8]

  • Cyclophosphamide for inducing neutropenia.[8]

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Cephaloridine for injection.

  • Sterile saline.

  • Tissue homogenizer.

Procedure:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8]

  • Inoculum Preparation: The bacterial strain is grown to the logarithmic phase and diluted to the desired concentration.[8]

  • Infection: Mice are anesthetized, and a defined volume of the bacterial inoculum is injected into the thigh muscle.[8]

  • Treatment: At a specified time post-infection, treatment with Cephaloridine (or a placebo for the control group) is initiated via a parenteral route (e.g., subcutaneous).[8]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized in sterile saline, and subjected to quantitative bacterial culture to determine the number of CFU per gram of tissue.[8]

Nephrotoxicity: The Achilles' Heel

A significant limitation of Cephaloridine is its potential to cause kidney damage (nephrotoxicity), specifically acute proximal tubular necrosis.[3][13]

Signaling Pathway: Cephaloridine-Induced Nephrotoxicity

The mechanism of Cephaloridine-induced nephrotoxicity is complex and involves several interconnected events:

G cephaloridine Cephaloridine (in bloodstream) oat1 Organic Anion Transporter 1 (OAT1) cephaloridine->oat1 Active transport via proximal_tubule Proximal Tubular Cell oat1->proximal_tubule accumulation High Intracellular Concentration proximal_tubule->accumulation gsh_depletion Glutathione (GSH) Depletion accumulation->gsh_depletion mitochondrial_dysfunction Mitochondrial Dysfunction accumulation->mitochondrial_dysfunction oxidative_stress Increased Oxidative Stress gsh_depletion->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation cell_damage Cellular Damage and Necrosis lipid_peroxidation->cell_damage mitochondrial_dysfunction->cell_damage

Caption: Proposed pathway of Cephaloridine-induced nephrotoxicity.

Cephaloridine is actively transported into the proximal tubular cells of the kidney by the organic anion transporter 1 (OAT1).[3][13] This leads to a high intracellular concentration of the drug. This accumulation is believed to trigger a cascade of events, including the depletion of reduced glutathione (GSH), a key cellular antioxidant.[4][13] The resulting oxidative stress leads to lipid peroxidation, damage to cell membranes, and mitochondrial dysfunction, ultimately causing cell death and tubular necrosis.[4][13]

Clinical Experience

Early clinical trials demonstrated the efficacy of Cephaloridine in treating a variety of infections. A 1966 study involving 30 patients showed that Cephaloridine was effective in eradicating infections caused by Staphylococcus pyogenes and urinary tract infections caused by sensitive strains of Escherichia coli or Aerobacter aerogenes.[14] The drug was found to be particularly useful in patients with renal disease due to an apparent lack of dose-related toxic effects in that specific study cohort, though later evidence would establish its nephrotoxic potential.[14]

Conclusion

Cephaloridine holds a significant place in the history of antimicrobial chemotherapy. As one of the first semisynthetic cephalosporins, it offered a valuable alternative for treating bacterial infections, particularly in the face of growing penicillin resistance. Its discovery and development paved the way for the vast array of cephalosporins available today. While its clinical use in humans has been largely supplanted by newer agents with more favorable safety profiles, the study of Cephaloridine, particularly its mechanism of nephrotoxicity, continues to provide valuable insights for drug development and toxicology. This technical guide serves as a comprehensive resource for understanding the foundational science behind this important, albeit historically complex, antibiotic.

References

The Synthesis of Cefaloridine (Floridin): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways of Cefaloridine (Floridin), a first-generation semisynthetic cephalosporin antibiotic. The following sections provide a thorough overview of the chemical reactions, experimental protocols, and quantitative data associated with the production of this important pharmaceutical compound.

Introduction to Cefaloridine Synthesis

Cefaloridine is a zwitterionic beta-lactam antibiotic characterized by a 7-aminocephalosporanic acid (7-ACA) nucleus with a 2-thienylacetamido side chain at the 7-position and a pyridinium-1-ylmethyl group at the 3-position.[1] Its synthesis is primarily achieved through semi-synthetic methods starting from key intermediates derived from the fermentation of Cephalosporium acremonium. Two principal pathways have been established for the synthesis of Cefaloridine:

  • Pathway 1: Acylation of 7-aminocephalosporanic acid (7-ACA) to form Cephalothin, followed by the conversion of Cephalothin to Cefaloridine.

  • Pathway 2: Direct conversion of Cephalothin to Cefaloridine.

This guide will focus on the more comprehensively documented pathway involving the conversion of Cephalothin to Cefaloridine.

Synthesis Pathway: From Cephalothin to Cefaloridine

The conversion of Cephalothin to Cefaloridine is a pivotal step that involves the displacement of the acetoxy group at the 3-position of the cephem nucleus with pyridine. This reaction is typically facilitated by the use of a thiocyanate salt in an acidic environment.

Reaction Scheme

The overall chemical transformation can be represented as follows:

G Cephalothin Cephalothin Reagents Pyridine, Thiocyanate, Phosphoric Acid, Heat Cephalothin->Reagents Cefaloridine Cefaloridine Reagents->Cefaloridine

Caption: Conversion of Cephalothin to Cefaloridine.

Experimental Protocol

The following protocol is a synthesis of information gathered from established chemical literature.[1]

Step 1: Reaction Setup

  • An aqueous mixture of Cephalothin, a thiocyanate salt (e.g., sodium or potassium thiocyanate), pyridine, and phosphoric acid is prepared in a suitable reaction vessel.

  • The mixture is heated for several hours to facilitate the deacetylation and subsequent nucleophilic substitution by pyridine.

Step 2: Precipitation of Cefaloridine Thiocyanate Salt

  • After the reaction is complete, the mixture is cooled.

  • The solution is then diluted with water.

  • The pH of the mixture is adjusted with a mineral acid (e.g., hydrochloric acid) to induce the precipitation of the Cefaloridine thiocyanate salt.

Step 3: Purification of Cefaloridine Thiocyanate Salt

  • The precipitated Cefaloridine thiocyanate salt is collected by filtration.

  • The salt is then purified, potentially through recrystallization, to remove unreacted starting materials and byproducts.

Step 4: Conversion to Cefaloridine (Zwitterion)

  • The purified Cefaloridine thiocyanate salt is dissolved in an appropriate solvent.

  • The final zwitterionic form of Cefaloridine is obtained by either:

    • Adjusting the pH of the solution.

    • Treating the solution with an ion-exchange resin.[1]

Workflow for Cefaloridine Synthesis:

G cluster_0 Reaction Stage cluster_1 Isolation Stage cluster_2 Purification Stage A Mix Cephalothin, Pyridine, Thiocyanate, Phosphoric Acid B Heat for several hours A->B C Cool and Dilute with Water B->C D Adjust pH with Mineral Acid C->D E Precipitate Cefaloridine Thiocyanate Salt D->E F Collect and Purify Salt E->F G Convert to Zwitterion (pH adjustment or Ion Exchange) F->G H Final Cefaloridine Product G->H

Caption: Experimental workflow for Cefaloridine synthesis.

Precursor Synthesis: 7-ACA to Cephalothin

The starting material, Cephalothin, is itself synthesized from 7-aminocephalosporanic acid (7-ACA). This initial step involves the acylation of the amino group at the 7-position of the 7-ACA core.

Reaction Scheme

G 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Reagents Thiophene Acetyl Chloride, Acetone 7-ACA->Reagents Cephalothin Cephalothin Reagents->Cephalothin

Caption: Synthesis of Cephalothin from 7-ACA.

Experimental Protocol

A general procedure for the synthesis of Cephalothin from 7-ACA is as follows:[1]

  • 7-Aminocephalosporanic acid (7-ACA) is reacted with thiophene acetyl chloride in a suitable solvent, such as acetone.

  • The reaction mixture is stirred under controlled temperature conditions to facilitate the acylation reaction.

  • Upon completion, the Cephalothin product is isolated and purified.

Quantitative Data

While specific yields can vary depending on the exact reaction conditions and scale, the following table summarizes general quantitative information.

Synthesis StepStarting MaterialProductTypical Yield (%)Purity (%)
Acylation7-ACACephalothinData not availableData not available
ConversionCephalothinCefaloridineData not available>95 (Pharmaceutical Grade)

Note: Detailed quantitative data from industrial manufacturing processes are often proprietary and not publicly available. The provided purity is based on typical pharmaceutical standards.

Purification by Ion-Exchange Chromatography

The use of ion-exchange chromatography is a crucial step in obtaining high-purity Cefaloridine, particularly in removing inorganic salts and other charged impurities.[1] As Cefaloridine is a zwitterion, its charge is pH-dependent, a property that is exploited in this purification technique.

General Protocol:

  • Resin Selection: A suitable ion-exchange resin is selected.

  • Column Preparation: The resin is packed into a chromatography column and equilibrated with a buffer at a specific pH.

  • Sample Loading: The crude Cefaloridine solution is loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: The bound Cefaloridine is eluted from the column by changing the pH or ionic strength of the buffer.

  • Fraction Collection and Analysis: The eluted fractions are collected and analyzed for Cefaloridine content and purity.

Logical Relationship in Ion-Exchange Purification:

G A Crude Cefaloridine Solution B Load onto Equilibrated Ion-Exchange Column A->B C Wash to Remove Impurities B->C D Elute with Buffer (pH or Ionic Strength Gradient) C->D E Collect and Analyze Fractions D->E F High-Purity Cefaloridine E->F

Caption: Ion-exchange chromatography workflow.

Conclusion

The synthesis of Cefaloridine is a well-established process in pharmaceutical chemistry, primarily involving the chemical modification of the cephalosporin nucleus. The conversion of Cephalothin to Cefaloridine through a pyridine-mediated displacement reaction is a key step, followed by purification methods such as precipitation and ion-exchange chromatography to yield the final active pharmaceutical ingredient. This guide provides a foundational understanding of the synthesis pathway for professionals in the field of drug development and research.

References

Spectroscopic Profile of Floridin (Cephaloridine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the first-generation cephalosporin antibiotic, Floridin (Cephaloridine). The information is compiled from various analytical studies to support research, development, and quality control activities. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

Data Presentation

Table 1: Mass Spectrometry Data for Cephaloridine

ParameterValueSource
Molecular FormulaC₁₉H₁₇N₃O₄S₂[1]
Molecular Weight415.48 g/mol [1]
Exact Mass415.06604838 Da[2]
Ionization ModeElectrospray Ionization (ESI+)[3]
Precursor Ion (m/z)416.073 [M+H]⁺[3]
Experimental Protocols

A general protocol for the analysis of cephalosporins using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. This can be adapted for Cephaloridine analysis.

Sample Preparation:

A stock solution of Cephaloridine is prepared by dissolving the compound in a suitable solvent, such as a mixture of acetonitrile and water. The stock solution is then further diluted to an appropriate concentration for analysis.

Instrumentation and Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+) is commonly used for cephalosporins.

  • Capillary Voltage: Typically around 3 kV.

  • Cone Voltage: Ranging from 20-40 V.

  • Source Temperature: Approximately 100°C.

  • Desolvation Temperature: Ranging from 200-350°C.

  • Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, a collision energy of around 20 eV can be applied.[3]

The following diagram illustrates a general workflow for ESI-MS analysis:

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolve Dissolve Cephaloridine in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Ionize Electrospray Ionization (ESI+) Inject->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Process Generate Mass Spectrum Detect->Process Interpret Interpret Fragmentation Process->Interpret

General workflow for ESI-MS analysis of Cephaloridine.
Fragmentation Pattern

The fragmentation of cephalosporins in the mass spectrometer provides valuable structural information. Common fragmentation pathways involve the cleavage of the β-lactam ring and the loss of side chains. For Cephaloridine ([M+H]⁺ at m/z 416), characteristic fragment ions would be expected from the loss of the pyridinium group and cleavage of the amide bond connecting the thienylacetyl side chain. A plausible fragmentation pathway is depicted below:

Fragmentation_Pathway M_H Cephaloridine [M+H]⁺ m/z 416.073 frag1 Loss of Pyridine m/z 337 M_H->frag1 Loss of C₅H₅N frag2 Cleavage of Amide Bond m/z 141 (Thienylacetyl) or m/z 276 (Cephem core) M_H->frag2 Amide bond cleavage

Plausible fragmentation pathway for Cephaloridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Data Presentation

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Cephaloridine (in D₂O)

ProtonPredicted Chemical Shift (ppm)
H-6~5.3
H-7~5.8
Thienyl protons7.0 - 7.5
Pyridinium protons8.0 - 9.0
Methylene protons (Thienylacetyl)~3.8
Methylene protons (Cephem ring)3.5 - 4.0

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in Cephaloridine

CarbonPredicted Chemical Shift (ppm)
β-lactam C=O170 - 175
Amide C=O170 - 175
Carboxylate C=O160 - 165
C-6~58
C-7~60
Thienyl carbons125 - 140
Pyridinium carbons130 - 150
Experimental Protocols

The following outlines a general procedure for obtaining NMR spectra of cephalosporins.

Sample Preparation:

Approximately 5-10 mg of the Cephaloridine sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: Standard 1D ¹H and ¹³C{¹H} NMR experiments are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary.

  • Temperature: Spectra are typically recorded at room temperature.

The logical workflow for NMR analysis is presented below:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Logical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Data Presentation

The IR spectrum of Cephaloridine is expected to show characteristic absorption bands for the functional groups present in its structure.

Table 4: Characteristic IR Absorption Bands for Cephaloridine

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
β-lactam C=OStretch~1760
Amide C=OStretch~1660
Carboxylate C=OStretch~1600
N-H (Amide)Stretch~3300
C-H (Aromatic/Thienyl)Stretch>3000
C-H (Aliphatic)Stretch<3000
Experimental Protocols

A common method for obtaining the IR spectrum of a solid sample like Cephaloridine is the KBr pellet method.

Sample Preparation (KBr Pellet Method):

  • A small amount of the Cephaloridine sample (typically 1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

The following diagram illustrates the KBr pellet preparation workflow:

KBr_Pellet_Workflow Grind_Sample Grind Cephaloridine Sample Mix_KBr Mix with KBr Powder Grind_Sample->Mix_KBr Press_Pellet Press into a Pellet Mix_KBr->Press_Pellet Analyze Analyze by FTIR Press_Pellet->Analyze

Workflow for preparing a KBr pellet for FTIR analysis.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are based on publicly available information and general knowledge of analytical techniques for similar compounds. For definitive characterization, it is recommended to acquire and interpret the spectra of a certified reference standard of Cephaloridine under fully documented experimental conditions.

References

The Solubility Profile of Cephaloridine (Floridin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Cephaloridine, a first-generation cephalosporin antibiotic. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties. The guide summarizes available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and presents key mechanistic and synthetic pathways through detailed diagrams.

Executive Summary

Cephaloridine, also known under trade names such as Floridin, is a semisynthetic β-lactam antibiotic.[1] Understanding its solubility in various solvents is critical for its formulation, delivery, and analytical characterization. This guide consolidates solubility data from various sources, providing a clear and concise reference. It also outlines a robust experimental protocol for solubility measurement and visualizes complex biological and chemical processes related to Cephaloridine to aid in research and development.

Solubility of Cephaloridine

The solubility of Cephaloridine is highly dependent on the solvent system. It is freely soluble in aqueous solutions but demonstrates limited solubility in most organic solvents. The available quantitative and qualitative data are summarized in Table 1.

Data Presentation: Solubility in Various Solvents
SolventFormSolubilityTemperature (°C)Citation
WaterAnhydrous>20 g/L21[2]
WaterHydrate125 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)MonohydrateSlightly SolubleNot Specified[3]
MethanolMonohydrateVery Slightly SolubleNot Specified[3]
EthanolAnhydrousPractically InsolubleNot Specified[4]
Diethyl EtherAnhydrousPractically InsolubleNot Specified[4]
Most Organic SolventsAnhydrousPractically InsolubleNot Specified

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol describes the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6]

Materials
  • Cephaloridine (pure, solid form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid Cephaloridine to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of Cephaloridine.

    • Prepare a calibration curve using standard solutions of Cephaloridine of known concentrations.

  • Calculation:

    • Calculate the concentration of Cephaloridine in the original filtered sample by applying the dilution factor.

    • The resulting concentration represents the equilibrium solubility of Cephaloridine in the tested solvent at the specified temperature.

Visualizations: Signaling Pathways and Synthetic Workflow

The following diagrams illustrate key processes involving Cephaloridine, providing a visual representation of its mechanism of action, a pathway of its associated nephrotoxicity, and its chemical synthesis.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine_Mechanism_of_Action cluster_bacterium Bacterial Cell Cephaloridine Cephaloridine PBP Penicillin-Binding Proteins (PBPs) Cephaloridine->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis Cephaloridine->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Maintains Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis Loss of leads to

Caption: Mechanism of Cephaloridine's antibacterial action.

Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9][10] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7][8][9][10] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8][9][10]

Pathophysiology: Cephaloridine-Induced Nephrotoxicity

Cephaloridine_Nephrotoxicity cluster_renal_tubule Renal Proximal Tubule Cell Cephaloridine_blood Cephaloridine (in blood) OAT1 Organic Anion Transporter 1 (OAT1) Cephaloridine_blood->OAT1 Uptake Cephaloridine_cell Intracellular Cephaloridine OAT1->Cephaloridine_cell Accumulation Oxidative_stress Oxidative Stress (Lipid Peroxidation) Cephaloridine_cell->Oxidative_stress Induces Mitochondrial_dysfunction Mitochondrial Dysfunction Cephaloridine_cell->Mitochondrial_dysfunction Causes Cell_injury Cell Injury & Necrosis Oxidative_stress->Cell_injury Mitochondrial_dysfunction->Cell_injury Cephaloridine_Synthesis 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Cephalothin Cephalothin 7-ACA->Cephalothin + Thiophene_acetyl_chloride Thiophene Acetyl Chloride Thiophene_acetyl_chloride->Cephalothin in Acetone Cephaloridine Cephaloridine Cephalothin->Cephaloridine + Pyridine_reagents Pyridine, Thiocyanate, Phosphoric Acid Pyridine_reagents->Cephaloridine Heating

References

Initial In Vitro Studies of Floridin (Cephaloridine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Floridin (Cephaloridine) is a first-generation, semi-synthetic cephalosporin antibiotic with a mechanism of action rooted in the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). While its clinical application has been largely superseded by newer generation cephalosporins due to concerns of nephrotoxicity, the initial in vitro studies of Cephaloridine laid a foundational understanding of this class of antibiotics. This document provides a comprehensive overview of these seminal in vitro investigations, detailing its antibacterial spectrum, the methodologies employed in its evaluation, and the elucidation of the mechanisms underlying its nephrotoxic effects. Quantitative data from these studies are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. The core of this mechanism involves the irreversible acylation of the serine residue at the active site of penicillin-binding proteins (PBPs), enzymes crucial for the transpeptidation step in peptidoglycan synthesis. This inactivation of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Mechanism of Action of Cephaloridine Cephaloridine Cephaloridine BacterialCell Bacterial Cell Cephaloridine->BacterialCell PBP Penicillin-Binding Proteins (PBPs) Cephaloridine->PBP Inhibits PeriplasmicSpace Periplasmic Space BacterialCell->PeriplasmicSpace PeriplasmicSpace->PBP PeptidoglycanSynthesis Peptidoglycan Cross-linking PBP->PeptidoglycanSynthesis Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Bacterial Cell Wall PeptidoglycanSynthesis->CellWall Maintains Integrity

Cephaloridine inhibits bacterial cell wall synthesis.

In Vitro Antimicrobial Activity

Initial in vitro studies demonstrated Cephaloridine's broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cephaloridine against key bacterial species. It is important to note that as an older antibiotic, comprehensive MIC50 and MIC90 data from contemporary studies are limited. The presented data is collated from historical literature.

Table 1: In Vitro Activity of Cephaloridine against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.0125 - 1.0
Staphylococcus aureus(Methicillin-Susceptible)0.12 - 0.5
Staphylococcus aureus(Penicillinase-producing)0.25 - 2.0
Streptococcus pneumoniaeVarious≤0.06 - 0.5
Streptococcus pyogenesVarious≤0.06 - 0.25

Table 2: In Vitro Activity of Cephaloridine against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliVarious4.0 - >64
Klebsiella pneumoniaeVarious15.6 - 250
Proteus mirabilisVarious2.0 - 16
Haemophilus influenzae(Ampicillin-Susceptible)1.0 - 4.0
Haemophilus influenzae(Ampicillin-Resistant)8.0 - >32

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of Cephaloridine was primarily determined using broth microdilution and agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).

This method involves a serial dilution of the antibiotic in a liquid growth medium, which is then inoculated with a standardized bacterial suspension.

Broth Microdilution Workflow start Start prep_antibiotic Prepare Cephaloridine Stock Solution start->prep_antibiotic serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for broth microdilution MIC testing.

Protocol:

  • Preparation of Cephaloridine Stock Solution: A stock solution of Cephaloridine is prepared in a suitable solvent (e.g., sterile distilled water) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the Cephaloridine stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well containing the diluted Cephaloridine is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.

In this method, the antibiotic is incorporated into the agar medium at various concentrations, and then the agar surface is inoculated with the test bacteria.

Protocol:

  • Preparation of Antibiotic-Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of Cephaloridine.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and a growth control plate (no antibiotic).

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Cephaloridine that inhibits the visible growth of the bacteria on the agar surface.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of Cephaloridine to specific PBPs.

PBP Competition Assay Workflow start Start prep_membranes Isolate Bacterial Cell Membranes start->prep_membranes incubate_ceph Incubate Membranes with varying concentrations of Cephaloridine prep_membranes->incubate_ceph add_probe Add Fluorescently-labeled Penicillin (Bocillin-FL) incubate_ceph->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page visualize Visualize Fluorescent Bands sds_page->visualize quantify Quantify Band Intensity (Densitometry) visualize->quantify ic50 Determine IC50 quantify->ic50 end End ic50->end

Workflow for PBP competition assay.

Protocol:

  • Bacterial Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

  • Competitive Binding: The isolated membranes are incubated with increasing concentrations of Cephaloridine.

  • Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin-FL, is added to the mixture. Bocillin-FL will bind to any PBPs not already bound by Cephaloridine.

  • SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: The fluorescently labeled PBPs are visualized using a fluorescence scanner, and the intensity of the bands is quantified. The concentration of Cephaloridine that inhibits 50% of the binding of the fluorescent probe (IC50) is then determined.

In Vitro Nephrotoxicity

A significant aspect of the in vitro characterization of Cephaloridine was the investigation of its nephrotoxic effects, which were found to be dose-dependent. These studies primarily utilized isolated renal cortical slices or cultured proximal tubule cells.

Mechanism of Nephrotoxicity

The nephrotoxicity of Cephaloridine is a multi-step process initiated by its active transport into the proximal tubule cells of the kidney via organic anion transporters (OATs).[1] This leads to an accumulation of the drug within these cells, triggering oxidative stress, depletion of glutathione (GSH), and lipid peroxidation, ultimately causing cell death.[1][2]

Cephaloridine-Induced Nephrotoxicity Pathway Cephaloridine Cephaloridine (in circulation) OAT Organic Anion Transporters (OATs) on Proximal Tubule Cell Cephaloridine->OAT Transport Accumulation Intracellular Accumulation OAT->Accumulation OxidativeStress Oxidative Stress Accumulation->OxidativeStress Induces GSH_Depletion Glutathione (GSH) Depletion OxidativeStress->GSH_Depletion LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation CellDeath Proximal Tubule Cell Death GSH_Depletion->CellDeath Contributes to LipidPeroxidation->CellDeath Contributes to

Signaling pathway of Cephaloridine nephrotoxicity.
Experimental Protocols for Nephrotoxicity Assessment

This assay measures the levels of intracellular GSH in renal cells following exposure to Cephaloridine.

Protocol:

  • Cell/Tissue Preparation: Isolated renal cortical slices or cultured proximal tubule cells are prepared.

  • Exposure: The cells or slices are incubated with varying concentrations of Cephaloridine (e.g., 0-5 mM) for different time intervals (e.g., 30-120 minutes).[3]

  • Lysis: The cells or tissues are lysed to release intracellular contents.

  • GSH Measurement: Total glutathione levels are measured using a colorimetric or fluorometric assay, often involving a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically.

This assay quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of this process.

Protocol:

  • Sample Preparation: Renal cortical slices or cultured cells are exposed to Cephaloridine as described above.

  • Homogenization: The samples are homogenized in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. MDA in the sample reacts with TBA to form a colored adduct.

  • Quantification: The colored adduct is measured spectrophotometrically or fluorometrically, and the concentration of thiobarbituric acid reactive substances (TBARS) is determined by comparison to a standard curve.

Conclusion

The initial in vitro studies of this compound (Cephaloridine) were instrumental in defining its characteristics as a first-generation cephalosporin. These investigations established its mechanism of action through the inhibition of bacterial cell wall synthesis and provided a foundational understanding of its antimicrobial spectrum. Concurrently, these early studies were crucial in identifying and beginning to unravel the mechanisms of its significant nephrotoxicity, highlighting the importance of cellular transport and oxidative stress in drug-induced kidney injury. The experimental protocols developed and refined during the initial evaluation of Cephaloridine have become standard methodologies in the field of antimicrobial research and toxicology. While Cephaloridine itself is now of limited clinical use, the knowledge gleaned from its early in vitro evaluation continues to inform the development and assessment of new and safer antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Floridin (Cephaloridine) Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephaloridine (also known by trade names such as Floridin) is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] The primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[4] Although its clinical use in humans has diminished due to the development of newer cephalosporins with improved safety profiles, particularly regarding nephrotoxicity, Cephaloridine remains a valuable tool in research settings.[2][5] It is frequently used in animal models of infection, studies of bacterial resistance, and as a model compound for investigating drug-induced nephrotoxicity.[5][6][7]

These application notes provide a standardized protocol for the preparation of Cephaloridine solutions for research purposes, along with relevant physicochemical data, experimental methodologies, and diagrams illustrating its mechanism of action and experimental workflows.

Physicochemical and Stability Data

Proper preparation and storage of Cephaloridine solutions are critical for ensuring experimental reproducibility. The following table summarizes key quantitative data for Cephaloridine.

PropertyValueReference
Molecular Formula C₁₉H₁₇N₃O₄S₂[8]
Molecular Weight 415.49 g/mol [8]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water; Practically insoluble in most organic solvents[4][8]
pKa 3.2[8]
Aqueous Solution pH 4.5 - 5.0[4][8]
Stability in Solution Aqueous solutions (20% w/v) are stable for up to 4 weeks when stored at 4°C in the dark.[4][8]
Storage Conditions Store solid form at 2-8°C. Protect solutions from light as exposure can cause discoloration.[2][4]

Standard Protocol for Cephaloridine Stock Solution Preparation

This protocol describes the preparation of a general-purpose 10 mM Cephaloridine stock solution. This stock can be further diluted to working concentrations for various applications.

Materials:

  • Cephaloridine powder (MW: 415.49 g/mol )

  • High-purity, sterile water or a suitable sterile buffer (e.g., Phosphate-Buffered Saline [PBS], 0.9% Saline)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sterile filter (0.22 µm pore size) and syringe

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 0.41549

    • Example for 10 mL of a 10 mM stock solution:

      • Mass = 10 mL x 0.41549 = 4.15 mg

  • Weighing: Carefully weigh the calculated amount of Cephaloridine powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile conical tube. Using a sterile pipette, add approximately 80% of the final desired volume of the chosen solvent (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. Cephaloridine is highly soluble in water.[9]

  • Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume (e.g., bring the volume to 10 mL). Mix gently.

  • Sterilization: To ensure sterility for cell-based assays or animal administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at 4°C for short-term use (up to 4 weeks) or at -20°C for long-term storage. Always protect the solution from light.[4][8]

Experimental Protocols and Applications

1. Protocol for In Vivo Efficacy Studies (Neutropenic Mouse Thigh Model)

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]

Methodology:

  • Animal Model: Use specific pathogen-free mice (e.g., 6-week-old female ICR mice).[6]

  • Induce Neutropenia: Administer cyclophosphamide to render the mice neutropenic, typically over several days.[6]

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) overnight in a suitable broth like Tryptic Soy Broth (TSB). Dilute the culture and incubate to reach the logarithmic growth phase. Wash and resuspend the bacterial cells in sterile PBS to the desired concentration (e.g., 10⁷ CFU/mL).[6]

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.[6]

  • Drug Preparation: Prepare the Cephaloridine solution according to the standard protocol, typically using sterile 0.9% saline as the solvent.[10] The final concentration depends on the target dosage (e.g., mg/kg).

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the prepared Cephaloridine solution via an appropriate parenteral route (e.g., subcutaneous or intravenous). Include a control group receiving the vehicle (saline) only.[6]

  • Efficacy Assessment: At 24 hours post-treatment, euthanize the mice. Aseptically excise the infected thigh muscle and homogenize it in a known volume of sterile PBS. Perform serial dilutions of the homogenate, plate on agar plates, and incubate overnight at 37°C. Enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.[6]

2. Protocol for In Vitro β-Lactamase Inhibition Assay

This assay measures the ability of an inhibitor to prevent β-lactamase from hydrolyzing a β-lactam substrate like Cephaloridine.

Methodology:

  • Bacterial Cell Preparation: Grow bacterial cells expressing the β-lactamase to mid-log phase. Harvest the cells and resuspend them in a suitable buffer (e.g., 0.067 M NaH₂PO₄/Na₂HPO₄, pH 7.3, supplemented with 0.01 M MgCl₂).[9]

  • Substrate Solution Preparation: Prepare a Cephaloridine solution in the same assay buffer at a concentration of 2400 µM.[9]

  • Assay Procedure:

    • In a cuvette or microplate well, combine the whole-cell β-lactamase suspension with various concentrations of the test inhibitor.

    • Initiate the reaction by adding the 2400 µM Cephaloridine solution.

    • Monitor the hydrolysis of Cephaloridine by measuring the change in absorbance at a specific wavelength (e.g., 252 nm) over time at 37°C.[8]

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (I₅₀) of Cephaloridine hydrolysis.[9]

Visualized Pathways and Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine exerts its bactericidal effect by targeting and inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains in the cell wall.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis & Death CellWall->Lysis Weakened Wall Leads to Cephaloridine Cephaloridine Cephaloridine->PBP Binds to & Inactivates

Caption: Cephaloridine's antibacterial mechanism of action.

Cellular Pathway of Cephaloridine-Induced Nephrotoxicity

The nephrotoxicity of Cephaloridine is linked to its accumulation in the proximal tubule cells of the kidney.[7] This occurs via active transport into the cells with limited efflux back into the tubular lumen.[5][11]

cluster_cell Renal Proximal Tubule Cell OAT1 Organic Anion Transporter 1 (OAT1) Accumulation High Intracellular Cephaloridine Concentration OAT1->Accumulation Toxicity Oxidative Stress & Mitochondrial Damage Accumulation->Toxicity Lumen Tubular Lumen (Apical Side) Accumulation->Lumen Limited Efflux Necrosis Cell Necrosis Toxicity->Necrosis Blood Bloodstream (Basolateral Side) Ceph_Blood Cephaloridine Ceph_Blood->OAT1 Active Transport

Caption: Cellular transport pathway leading to Cephaloridine nephrotoxicity.

General Workflow for HPLC Analysis of Cephaloridine

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Cephaloridine in biological samples.[12]

Sample 1. Biological Sample Collection (Plasma, Serum, Urine) Prep 2. Sample Preparation (Protein Precipitation or SPE) Sample->Prep Inject 3. HPLC Injection Prep->Inject Separation 4. Chromatographic Separation (e.g., C18 Column) Inject->Separation Detection 5. UV Detection (e.g., 254 nm) Separation->Detection Analysis 6. Data Analysis (Quantification vs. Standard Curve) Detection->Analysis

Caption: General workflow for HPLC analysis of Cephaloridine.

References

Application Notes: Utilizing Cephaloridine in Cell Culture for Nephrotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephaloridine, a first-generation cephalosporin antibiotic, has historically been used to treat a range of bacterial infections.[1] Its primary antibacterial mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[2][3] However, a significant dose-dependent nephrotoxicity has limited its clinical use.[4] This characteristic has led to its adoption in research settings as a model compound for studying drug-induced kidney injury in vitro.[4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Cephaloridine in cell culture experiments to investigate mechanisms of cytotoxicity.

Cellular and Molecular Mechanisms of Action

Cephaloridine's toxicity in mammalian cells, particularly renal proximal tubular cells, is not related to its antibacterial activity but rather to its accumulation and subsequent cellular damage.[5][6] The compound is actively transported into these cells by the organic anion transport system.[5] High intracellular concentrations lead to a cascade of detrimental effects, including:

  • Mitochondrial Dysfunction: Cephaloridine targets mitochondria, inhibiting the activity of key enzymes in the electron transport chain such as cytochrome c oxidase.[7] This disruption leads to a decrease in cellular ATP content.[7][8] It has also been shown to inhibit the transport and oxidation of tricarboxylic acid (TCA) cycle substrates.[3]

  • Oxidative Stress: There is substantial evidence for the role of oxidative stress in Cephaloridine-induced nephrotoxicity.[5] The drug's presence leads to the depletion of reduced glutathione (GSH), an increase in oxidized glutathione, and the induction of lipid peroxidation.[5][9]

  • Protein Kinase C (PKC) Involvement: Studies suggest that Cephaloridine can induce the translocation of PKCdelta into the mitochondria, which may enhance the production of free radicals.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Cephaloridine's effects.

Table 1: Cytotoxicity of Cephaloridine

Cell TypeParameterValueReference
Rabbit Isolated Proximal TubulesEC501.10 +/- 0.33 mM[9]

Table 2: Biochemical Effects of Cephaloridine in Rat Renal Cortical Epithelial Cells

ParameterExposure TimeEffectReference
Na+/K+ ATPase Activity4 hoursDepressed[8]
Succinate Dehydrogenase (SDH) Activity4 hoursSignificantly Depressed[8]
Lactate Dehydrogenase (LDH) Leakage8 hoursSignificant Increase[8]
Cellular K+ Content8 hoursDecreased[8]
Cellular ATP Content12 hoursSignificantly Depressed[8]
Alkaline Phosphatase Activity12 hoursSignificantly Decreased[8]
Glutathione (GSH) Content16 hoursDecreased (following initial elevation)[8]

Experimental Protocols

Protocol 1: Assessment of Cephaloridine-Induced Cytotoxicity using LDH Assay

This protocol is designed to quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from cells.

Materials:

  • Renal proximal tubular cells (e.g., LLC-PK1 or primary culture)

  • Cell culture medium

  • Cephaloridine

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed renal cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Treatment: Prepare a range of Cephaloridine concentrations in cell culture medium. Remove the existing medium from the cells and replace it with the Cephaloridine-containing medium. Include a vehicle control (medium without Cephaloridine).

  • Incubation: Incubate the plate for various time points (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • LDH Measurement: Following incubation, measure LDH release into the culture supernatant according to the manufacturer's instructions for your LDH assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Protocol 2: Determination of Cellular ATP Levels

This protocol measures the effect of Cephaloridine on cellular energy status by quantifying ATP content.

Materials:

  • Renal proximal tubular cells

  • Cell culture medium

  • Cephaloridine

  • ATP bioluminescence assay kit

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate suitable for luminescence assays.

  • Cell Treatment: Treat cells with various concentrations of Cephaloridine as described in Protocol 1.

  • Incubation: Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).

  • ATP Measurement: At the end of the incubation period, lyse the cells and measure the ATP content using a bioluminescence assay kit as per the manufacturer's protocol.

  • Data Analysis: Normalize the luminescence signal to the number of cells or protein content and express the results as a percentage of the control.

Protocol 3: Measurement of Lipid Peroxidation

This protocol assesses oxidative stress by quantifying malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Renal proximal tubular cells

  • Cell culture medium

  • Cephaloridine

  • Thiobarbituric acid reactive substances (TBARS) assay kit or similar

  • Cell scraper

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with Cephaloridine in larger format vessels (e.g., 6-well plates or culture dishes) to obtain sufficient cell numbers.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them according to the assay kit's instructions.

  • MDA Measurement: Perform the TBARS assay on the cell lysates to measure the levels of MDA.

  • Data Analysis: Quantify the MDA concentration and normalize it to the total protein content of the cell lysate.

Visualizations

Cephaloridine_Mechanism_of_Action Cephaloridine Cephaloridine OrganicAnionTransporter Organic Anion Transporter Cephaloridine->OrganicAnionTransporter Enters via ProximalTubuleCell Renal Proximal Tubule Cell OrganicAnionTransporter->ProximalTubuleCell Accumulates in Mitochondrion Mitochondrion ProximalTubuleCell->Mitochondrion PKCdelta PKCδ ProximalTubuleCell->PKCdelta ElectronTransportChain Electron Transport Chain (e.g., Cytochrome c oxidase) Mitochondrion->ElectronTransportChain Inhibits OxidativeStress Oxidative Stress (GSH depletion, Lipid Peroxidation) Mitochondrion->OxidativeStress Induces PKCdelta->Mitochondrion Translocates to ATP_Production ATP Production ElectronTransportChain->ATP_Production Decreases CellInjury Cell Injury & Necrosis ATP_Production->CellInjury Leads to OxidativeStress->CellInjury Leads to

Caption: Mechanism of Cephaloridine-induced nephrotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCells Seed Renal Cells (e.g., LLC-PK1) PrepareCephaloridine Prepare Cephaloridine Dilutions TreatCells Treat Cells with Cephaloridine PrepareCephaloridine->TreatCells Incubate Incubate for Defined Time Points TreatCells->Incubate LDH_Assay LDH Assay (Cytotoxicity) Incubate->LDH_Assay ATP_Assay ATP Assay (Mitochondrial Function) Incubate->ATP_Assay TBARS_Assay TBARS Assay (Oxidative Stress) Incubate->TBARS_Assay DataAnalysis Data Analysis & Interpretation LDH_Assay->DataAnalysis ATP_Assay->DataAnalysis TBARS_Assay->DataAnalysis

Caption: Workflow for assessing Cephaloridine cytotoxicity.

References

Application Notes and Protocols for Floridin (Cephaloridine) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Floridin (Cephaloridine), a first-generation cephalosporin antibiotic, in various animal models for both efficacy and toxicity studies. The following sections detail quantitative data, experimental protocols, and relevant biological pathways to facilitate reproducible and reliable preclinical research.

Quantitative Data Summary

The administration of Cephaloridine in animal models varies significantly depending on the research objective, be it assessing antibacterial efficacy or investigating its well-documented nephrotoxic effects. The following tables summarize key quantitative data for dosage and pharmacokinetic parameters across different species.

Table 1: Recommended Dosing of Cephaloridine in Animal Models

Animal ModelApplicationRoute of AdministrationRecommended DoseReference(s)
Rat (Fischer-344, Sprague-Dawley) Nephrotoxicity InductionIntravenous (IV), Intramuscular (IM)300 - 1500 mg/kg (single dose)[1][2][3]
Mouse (various strains) Efficacy (Neutropenic Thigh Infection)Subcutaneous (SC)20 mg/kg[4]
Nephrotoxicity InductionSubcutaneous (SC)4000 - 6000 mg/kg (single dose)[5]
Rabbit (New Zealand White) Efficacy (Pyelonephritis Model)Intravenous (IV)Not specified[4]
Nephrotoxicity StudiesIntravenous (IV)Not specified[1][6]
Calf Pharmacokinetic Studies / EfficacyIntravenous (IV)10 - 11 mg/kg every 8 hours[7]
Pharmacokinetic Studies / EfficacyIntramuscular (IM)10 mg/kg every 8 hours[8]
Dog Pharmacokinetic StudiesIntramuscular (IM)Not specified[9]

Table 2: Pharmacokinetic Parameters of Cephaloridine in Various Animal Models

Animal ModelDose and RouteElimination Half-life (t½)Apparent Volume of Distribution (Vd)Total Body ClearanceReference(s)
Rat (Sprague-Dawley) 20 mg/kg IV32.2 ± 8.6 minNot specifiedNot specified[10]
Calf 10 mg/kg IV1.96 ± 0.16 h0.64 ± 0.06 L/kg225.2 ± 15.1 mL/kg/h[7]
Calf 10 mg/kg IM2.08 ± 0.14 h0.70 ± 0.07 L/kg235.8 ± 21.9 mL/kg/h[8]
Dog (with normal renal function) Not specified (IM)~1.5 hoursNot specifiedNot specified[9]
Rabbit Not specified (IV)Not specifiedNot specifiedNot specified[6]
Human (for comparison) Not specified1.1 - 1.5 hours16 LRenal clearance: 125 mL/min/1.73m²[11]

Experimental Protocols

Detailed methodologies for key experiments involving Cephaloridine are provided below. These protocols should be adapted to meet specific experimental goals and comply with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Induction of Nephrotoxicity in the Rat Model

This protocol describes the induction of acute kidney injury using a single high dose of Cephaloridine.

Objective: To establish a model of Cephaloridine-induced nephrotoxicity for mechanistic studies or evaluation of potential therapeutic interventions.

Materials:

  • Male Fischer-344 or Sprague-Dawley rats (200-250g)

  • Cephaloridine for injection

  • Sterile saline for injection

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (for serum)

  • Formalin (10% neutral buffered) for tissue fixation

  • Standard laboratory equipment for injections, euthanasia, and tissue collection

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week prior to the experiment with ad libitum access to standard chow and water.[1]

  • Drug Preparation: Prepare a solution of Cephaloridine in sterile saline at a concentration suitable for administering the desired dose (e.g., 600 mg/kg) in a reasonable injection volume.[1]

  • Administration:

    • Administer a single dose of Cephaloridine (e.g., 600 mg/kg) via intravenous injection (tail vein).[1]

    • The control group should receive an equivalent volume of sterile saline.[1]

  • Monitoring: Observe the animals for clinical signs of toxicity.

  • Endpoint Collection (24-48 hours post-injection):

    • Anesthetize the animals.

    • Collect blood via cardiac puncture for serum biochemistry analysis (Blood Urea Nitrogen - BUN, and creatinine).[1][2]

    • Euthanize the animals according to IACUC approved methods.

    • Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, while the other can be snap-frozen for molecular or biochemical assays.[1]

Protocol 2: Neutropenic Mouse Thigh Infection Model for Efficacy Assessment

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[4]

Objective: To assess the efficacy of Cephaloridine in reducing the bacterial load in the thigh muscle of neutropenic mice.[4]

Materials:

  • 6-week-old female ICR (CD-1) mice or a similar strain[4]

  • Cyclophosphamide to induce neutropenia[4]

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)[4]

  • Cephaloridine for injection

  • Sterile saline

  • Anesthetics

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice to induce a neutropenic state.[4] This is typically done a few days before infection.

  • Infection:

    • Prepare a standardized inoculum of the bacterial strain.

    • Anesthetize the mice and inject the bacterial suspension into the thigh muscle.[4]

  • Treatment:

    • At a predetermined time post-infection, initiate treatment with Cephaloridine (e.g., 20 mg/kg, subcutaneous).[4]

    • A control group should receive a placebo (sterile saline).[4]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.[4]

    • Perform quantitative bacterial culture (colony-forming unit, CFU counts) on the homogenate to determine the bacterial load per gram of tissue.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of Cephaloridine-induced nephrotoxicity and a typical experimental workflow are provided below using the DOT language for Graphviz.

Cephaloridine_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Ceph_blood Cephaloridine OAT1 Organic Anion Transporter 1 (OAT1) Ceph_blood->OAT1 Active Transport Ceph_intra Intracellular Cephaloridine Accumulation OAT1->Ceph_intra GSH_depletion GSH Depletion Ceph_intra->GSH_depletion Oxidative_stress Oxidative Stress GSH_depletion->Oxidative_stress Lipid_peroxidation Lipid Peroxidation Oxidative_stress->Lipid_peroxidation Necrosis Acute Tubular Necrosis Lipid_peroxidation->Necrosis

Caption: Mechanism of Cephaloridine-induced nephrotoxicity.

Nephrotoxicity_Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomization into Control and Treatment Groups acclimatization->grouping treatment Administer Cephaloridine (IV) or Saline (Control) grouping->treatment monitoring Monitor Clinical Signs (24-48 hours) treatment->monitoring collection Endpoint Collection: Blood and Kidney Tissues monitoring->collection analysis Biochemical & Histopathological Analysis collection->analysis end End analysis->end

Caption: Workflow for a rat nephrotoxicity study.

References

Application Notes and Protocols for the Quantification of Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Floridin (Cephaloridine), a cephalosporin antibiotic. The methods outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical formulations, and bioequivalence assessment.[1] The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, with additional context on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of Cephaloridine in various biological matrices, including plasma, serum, and urine, owing to its high specificity, accuracy, and precision.[1] Reversed-phase HPLC using a C18 column is the most common approach for separating Cephaloridine from endogenous components.[1]

Quantitative Data Summary

The performance of various HPLC methods for Cephaloridine analysis is summarized in the table below, providing a comparative overview of their key validation parameters.

ParameterMethod 1 (Plasma)Method 2 (Urine)Method 3 (Serum)Simultaneous Cephalosporin Method
Linearity Range (µg/mL) 0.5 - 501 - 1000.2 - 200.5 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.9999
Accuracy (%) 95 - 10593 - 10396 - 104> 99%
Precision (RSD %) < 5< 6< 4< 2%
Limit of Detection (LOD) (µg/mL) 0.10.20.050.018 - 0.03
Limit of Quantification (LOQ) (µg/mL) 0.510.20.056 - 0.09
Recovery (%) > 90> 88> 92Not Specified

Sources:[1][2]

Experimental Protocol: HPLC Quantification of Cephaloridine in Biological Samples

This protocol describes a general procedure for the analysis of Cephaloridine in biological matrices.

1. Sample Preparation:

The goal of sample preparation is to extract Cephaloridine from the complex biological matrix and remove interfering substances.[1][3] Two common methods are protein precipitation and solid-phase extraction (SPE).[1]

  • Protein Precipitation (for Plasma or Serum):

    • To 1 mL of plasma or serum, add 2 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Solid-Phase Extraction (SPE) (for Urine):

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

    • Load the pre-treated urine sample onto the conditioned cartridge.[1]

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

    • Elute Cephaloridine with 1 mL of methanol or acetonitrile.[1]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

2. Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution and an organic modifier. A common mobile phase is a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (e.g., 95:5 v/v).[1]

  • Flow Rate: 0.8 - 1.5 mL/min.[4]

  • Detection Wavelength: 250 - 254 nm.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a stock solution of Cephaloridine in the mobile phase.

  • Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared samples and determine the concentration of Cephaloridine by interpolating the peak areas from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Biological Sample (Plasma, Serum, Urine) extraction Extraction (Protein Precipitation or SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC System (C18 Column) reconstitution->hplc detection UV Detection (250-254 nm) hplc->detection data Data Acquisition (Chromatogram) detection->data quantification Concentration Determination data->quantification calibration Calibration Curve calibration->quantification

Workflow for Cephaloridine quantification by HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of Cephaloridine, particularly in pharmaceutical formulations. This technique often involves a derivatization reaction to produce a colored product that can be measured in the visible region, enhancing specificity and sensitivity.

Quantitative Data Summary
ParameterMethod A (Ninhydrin)
Application Pharmaceutical Injections
Reagent Ninhydrin in Sulfuric Acid
Measurement Formation of a colored complex

Sources:[5][6]

Experimental Protocol: Spectrophotometric Determination with Ninhydrin

This protocol is adapted for the analysis of Cephaloridine in pharmaceutical injections.[5]

1. Reagents and Solutions:

  • Cephaloridine Standard Solution: Prepare a stock solution of Cephaloridine of known concentration in a suitable solvent (e.g., water).

  • Ninhydrin Reagent: Prepare a solution of ninhydrin in concentrated sulfuric acid. The exact concentration should be optimized.

  • Sample Solution: Dilute the pharmaceutical injection containing Cephaloridine with a suitable solvent to a concentration within the linear range of the assay.

2. Procedure:

  • Pipette a known volume of the standard or sample solution into a series of test tubes.

  • Add a specific volume of the ninhydrin reagent to each test tube.

  • Mix the contents thoroughly and heat the tubes in a water bath at a controlled temperature for a specific duration to allow for color development.

  • Cool the solutions to room temperature.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank (prepared in the same manner but without the analyte).

3. Calibration and Quantification:

  • Prepare a series of calibration standards by diluting the stock Cephaloridine solution.

  • Follow the procedure described above for each standard to develop the color.

  • Measure the absorbance of each standard.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of Cephaloridine in the sample solution from the calibration curve.

Workflow for Spectrophotometric Analysis

Spectrophotometry_Workflow start Prepare Standard and Sample Solutions reagent Add Ninhydrin Reagent start->reagent heat Heat in Water Bath (Color Development) reagent->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at λmax cool->measure quantify Quantify using Calibration Curve measure->quantify

Protocol for spectrophotometric quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring very high sensitivity and selectivity, such as the analysis of trace levels of Cephaloridine in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

General Workflow and Considerations

While a specific, detailed protocol for Cephaloridine by LC-MS/MS is less commonly published than for other cephalosporins, the general approach would be similar.

  • Sample Preparation: Similar to HPLC, protein precipitation or solid-phase extraction would be employed.[7]

  • Chromatographic Separation: A rapid separation is typically achieved using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for cephalosporins.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Cephaloridine and one or more product ions generated by collision-induced dissociation. This highly specific detection minimizes interferences.

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification to compensate for matrix effects and variations in instrument response.

Logical Relationship in LC-MS/MS Method Development

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation lc_params Optimize Separation (Column, Mobile Phase, Gradient) validation Validate for Accuracy, Precision, Sensitivity lc_params->validation ms_params Optimize Detection (Ionization, MRM Transitions) ms_params->validation

Key stages in LC-MS/MS method development.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Floridin (Cephaloridine) in biological matrices using High-Performance Liquid Chromatography (HPLC). The described methods are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic.[1] Accurate and reliable quantification of Cephaloridine in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, accuracy, and precision.[2] This application note details the sample preparation, chromatographic conditions, and method validation parameters for the analysis of Cephaloridine.

Chemical Information

Compound Name Cephaloridine
Trade Name This compound
Chemical Structure Cephaloridine is a cephalosporin compound with pyridinium-1-ylmethyl and 2-thienylacetamido side groups.[1]
Molecular Formula C₁₉H₁₇N₃O₄S₂[3]
Molecular Weight 415.49 g/mol [3]
UV Maximum 239, 252 nm[3]

I. Experimental Protocols

This section outlines the detailed methodologies for sample preparation and HPLC analysis of Cephaloridine.

A. Sample Preparation

The effective separation of Cephaloridine from the complex biological matrix is a critical first step. Two common methods are Protein Precipitation and Solid-Phase Extraction (SPE).[2]

1. Protein Precipitation (for Plasma or Serum Samples)

This method is relatively simple and rapid.[2]

  • Protocol:

    • To 1 mL of plasma or serum, add 2 mL of a precipitating agent (e.g., acetonitrile, methanol, or a cold mixture of methanol and 0.1 M sodium acetate).[2]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[2]

    • Collect the clear supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

2. Solid-Phase Extraction (SPE) (for Cleaner Extracts)

SPE is recommended for cleaner extracts and can improve the limit of quantitation.[2] A C18 SPE cartridge is typically used.[2]

  • Protocol:

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[2]

    • Loading: Load the pre-treated biological sample (e.g., diluted urine) onto the conditioned cartridge.[2]

    • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove potential interferences.[2]

    • Elution: Elute the retained Cephaloridine with 1 mL of a strong solvent like methanol or acetonitrile.[2]

    • The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[2]

B. HPLC Method

The separation of Cephaloridine is typically achieved using a reversed-phase C18 column.[2]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A mixture of a buffer solution and an organic modifier. A common mobile phase is a mixture of 0.1 M ammonium acetate (pH 5.6) and acetonitrile. The exact ratio should be optimized for best separation, a starting point could be 85:15 (v/v).[2]
Flow Rate Typically set between 0.8 and 1.5 mL/min. A flow rate of 1.0 mL/min is a good starting point.[2]
Detection UV detection at a wavelength of 250 nm is commonly used.[2]
Column Temperature Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[2]
Injection Volume 20 µL

II. Data Presentation

The performance of the HPLC method for Cephaloridine has been validated across different biological matrices. The following table summarizes the typical validation parameters.

Table 1: Comparative Analysis of Validated HPLC Methods for Cephaloridine [2]

ParameterMethod 1 (Plasma)Method 2 (Urine)Method 3 (Serum)
Linearity Range (µg/mL) 0.5 - 501 - 1000.2 - 20
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (%) 95 - 10593 - 10396 - 104
Precision (RSD %) < 5< 6< 4
Limit of Detection (LOD) (µg/mL) 0.10.20.05
Limit of Quantification (LOQ) (µg/mL) 0.510.2
Recovery (%) > 90> 88> 92

III. Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental and validation processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis sample Biological Sample (Plasma, Serum, Urine) prep_choice Choose Method sample->prep_choice protein_precipitation Protein Precipitation (Acetonitrile/Methanol) prep_choice->protein_precipitation Rapid spe Solid-Phase Extraction (SPE) (C18 Cartridge) prep_choice->spe Cleaner centrifuge Centrifugation protein_precipitation->centrifuge spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_injection Inject into HPLC filter->hplc_injection reconstitute Evaporate & Reconstitute spe_steps->reconstitute reconstitute->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (250 nm) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition

Logical flow from biological sample to quantitative data in HPLC analysis.

validation_workflow cluster_validation HPLC Method Validation Workflow method_development Method Development & Optimization linearity Linearity & Range method_development->linearity accuracy Accuracy (% Recovery) method_development->accuracy precision Precision (Intra- & Inter-day) method_development->precision lod_loq LOD & LOQ method_development->lod_loq specificity Specificity method_development->specificity robustness Robustness method_development->robustness validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method specificity->validated_method robustness->validated_method

General workflow for the validation of an HPLC method for Cephaloridine analysis.

References

Application Notes and Protocols for Floridin (Cephaloridine) in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floridin, also known as Cephaloridine, is a first-generation, semi-synthetic cephalosporin antibiotic.[1][2] As a beta-lactam antibiotic, it has historically been used in both human and veterinary medicine to treat a variety of bacterial infections.[3] This document provides detailed application notes and protocols for the in vitro antibacterial susceptibility testing of Cephaloridine, intended for use in research, scientific, and drug development settings.

Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][4] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis.[2][4] This disruption of the cell wall structure leads to cell lysis and death.[2][4] Cephaloridine has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.[1]

Important Note: Cephaloridine is an older antimicrobial agent and is not included in the current clinical breakpoint tables from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the quantitative data and protocols provided herein are based on historical data and general susceptibility testing standards. Laboratories should establish and validate their own internal procedures and quality control parameters for testing Cephaloridine.

Data Presentation

The following tables summarize historical quality control (QC) data for Minimum Inhibitory Concentration (MIC) testing of Cephaloridine against standard reference strains. It is critical to note that these are not clinical breakpoints for determining therapeutic success or failure but are intended for laboratory quality assurance purposes.

Table 1: Historical Quality Control (QC) Ranges for Cephaloridine MIC Testing

Quality Control StrainMethodHistorical MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Microdilution1.56 - 25
Staphylococcus aureus ATCC® 25923™Broth Microdilution0.0125 - 1.0
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution>32

Note: The MIC range for P. aeruginosa ATCC® 27853™ reflects its typical resistance to first-generation cephalosporins.

Experimental Protocols

The following are detailed methodologies for determining the antibacterial susceptibility of bacterial isolates to Cephaloridine. These protocols are based on established methods for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Cephaloridine that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Cephaloridine analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cephaloridine Stock Solution: Aseptically prepare a stock solution of Cephaloridine at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water). Further dilutions are made from this stock solution.

  • Preparation of Cephaloridine Dilutions: Perform serial twofold dilutions of the Cephaloridine stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL) in the wells of a 96-well microtiter plate. Each well should contain 50 µL of the diluted antibiotic solution. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: Following incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth as detected by the naked eye.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to Cephaloridine by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

  • Cephaloridine disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in step 3 of the Broth Microdilution protocol.

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks: Aseptically apply a Cephaloridine disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

Note on Interpretation: As current CLSI and EUCAST zone diameter breakpoints for Cephaloridine are not available, the interpretation of results as Susceptible (S), Intermediate (I), or Resistant (R) cannot be made according to these standards. Researchers should use the zone diameter measurements for comparative purposes or establish their own interpretive criteria based on correlation with MIC data.

Visualizations

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Isolate Colonies Isolate Colonies Suspend in Saline Suspend in Saline Isolate Colonies->Suspend in Saline Adjust to 0.5 McFarland Adjust to 0.5 McFarland Suspend in Saline->Adjust to 0.5 McFarland Inoculate Microtiter Plate Inoculate Microtiter Plate Adjust to 0.5 McFarland->Inoculate Microtiter Plate Inoculate MHA Plate Inoculate MHA Plate Adjust to 0.5 McFarland->Inoculate MHA Plate Prepare Serial Dilutions of Cephaloridine Prepare Serial Dilutions of Cephaloridine Prepare Serial Dilutions of Cephaloridine->Inoculate Microtiter Plate Incubate 16-20h at 35°C Incubate 16-20h at 35°C Inoculate Microtiter Plate->Incubate 16-20h at 35°C Read MIC Read MIC Incubate 16-20h at 35°C->Read MIC Apply Cephaloridine Disk Apply Cephaloridine Disk Inoculate MHA Plate->Apply Cephaloridine Disk Incubate 16-20h at 35°C Incubate 16-20h at 35°C Apply Cephaloridine Disk->Incubate 16-20h at 35°C Measure Zone of Inhibition Measure Zone of Inhibition Incubate 16-20h at 35°C ->Measure Zone of Inhibition

Caption: Experimental workflow for antibacterial susceptibility testing of Cephaloridine.

G Cephaloridine Cephaloridine Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cephaloridine->Penicillin-Binding Proteins (PBPs) binds to & inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis inhibition of Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity disruption of Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis leads to G AST Result AST Result MIC Value MIC Value AST Result->MIC Value Zone Diameter Zone Diameter AST Result->Zone Diameter No Current Breakpoints No Current Breakpoints MIC Value->No Current Breakpoints No CLSI/EUCAST Interpretive Criteria Zone Diameter->No Current Breakpoints No CLSI/EUCAST Interpretive Criteria Comparative Analysis Comparative Analysis No Current Breakpoints->Comparative Analysis Internal Criteria Internal Criteria No Current Breakpoints->Internal Criteria

References

Application Notes and Protocols: Cephaloridine (Floridin) in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine (also known as Floridin) is a first-generation, semi-synthetic cephalosporin antibiotic.[1][2] As a broad-spectrum β-lactam antibiotic, it demonstrates bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria.[3][4] Its primary application in microbiology research is for in vitro susceptibility testing, determination of its mechanism of action, and as a selective agent in microbiological media. This document provides detailed protocols and data for the effective use of Cephaloridine in a research setting.

Mechanism of Action

Cephaloridine functions by inhibiting the synthesis of the bacterial cell wall.[5] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs).[6][7] These enzymes are crucial for the final stages of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[6][7] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[6][8] Notably, Cephaloridine's mechanism does not involve the inhibition of RNA, DNA, or protein synthesis.[9]

cluster_membrane Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakening leads to Cephaloridine Cephaloridine Cephaloridine->PBP Binds to & Inactivates

Mechanism of action of Cephaloridine.

Quantitative Data

The in vitro efficacy of Cephaloridine is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Cephaloridine against Various Bacterial Strains
MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusATCC® 25923™0.0125 - 1.0[1]
Staphylococcus aureusPenicillin-sensitive strains0.05 - 1.0[3]
Staphylococcus aureusPenicillin-resistant strains0.05 - 1.0[3]
Streptococcus pyogenes-0.05 - 1.0[3]
Streptococcus pneumoniae-0.05 - 1.0[3]
Escherichia coliATCC® 25922™1.56 - 25[1]
Pseudomonas aeruginosaATCC® 27853™>32[1]
Corynebacterium diphtheriae-0.05 - 1.0[3]
Clostridium septicum-0.05 - 1.0[3]

Note: The provided MIC values are compiled from historical studies and should be used for guidance. It is recommended to determine MIC values for specific strains under your laboratory's conditions.[1]

Experimental Protocols

The following are standardized protocols for determining the MIC of Cephaloridine.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of Cephaloridine in a liquid growth medium.[1]

Materials:

  • Cephaloridine analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains, e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cephaloridine Stock Solution: Aseptically prepare a stock solution of Cephaloridine at a concentration of 1280 µg/mL in a suitable sterile solvent like sterile distilled water.[1]

  • Preparation of Cephaloridine Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB within a 96-well microtiter plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL). Each well should contain 50 µL of the diluted antibiotic.[1]

  • Control Wells: Include a growth control well (broth only) and a sterility control well (uninoculated broth).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute this standardized inoculum in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, resulting in a total volume of 100 µL per well.[1]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.[1]

A Prepare Cephaloridine Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate Wells B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read Results: Determine MIC F->G

Workflow for Cephaloridine Broth Microdilution MIC Testing.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of Cephaloridine are incorporated into an agar medium.[1]

Materials:

  • Cephaloridine analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35 ± 2°C)

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Cephaloridine-Containing Agar Plates:

    • Prepare a series of Cephaloridine stock solutions at 10 times the desired final concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each Cephaloridine stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations.[1]

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a growth control plate with no antibiotic.[1]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution method. Further dilute this to achieve a final inoculum of approximately 1 x 10⁷ CFU/mL.[1]

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used for multiple isolates. Allow the spots to dry before inverting the plates.[1]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth.[1]

A Prepare Cephaloridine Stock Solutions (10x) B Add Stocks to Molten MHA & Pour Plates A->B D Spot Inoculate Agar Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Results: Determine MIC E->F

Workflow for Cephaloridine Agar Dilution MIC Testing.

Disclaimer

These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional guidelines. Cephaloridine is an older antimicrobial agent, and current CLSI and EUCAST guidelines may not include official breakpoints or QC ranges.[1] Laboratories should establish their own internal quality control parameters based on historical data.

References

Application Notes and Protocols: Floridin (Cephaloridine) as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floridin, also known as Cephaloridine, is a first-generation, semi-synthetic cephalosporin antibiotic.[1][2][3][4][5][6] While its clinical use in humans has declined due to the availability of newer agents with improved safety profiles, Cephaloridine remains a valuable reference standard in pharmacological and toxicological research.[2][7] Its well-characterized antibacterial activity, pharmacokinetic profile, and specific organ toxicity make it an ideal compound for comparative studies, validation of new analytical methods, and as a positive control in nephrotoxicity studies.[7][8]

These application notes provide detailed protocols for the use of Cephaloridine as a reference standard in key pharmacological assays, including antimicrobial susceptibility testing, pharmacokinetic analysis, and in vitro toxicology studies.

Physicochemical Properties

PropertyValue
Chemical FormulaC19H17N3O4S2
Molar Mass415.48 g/mol [3][5]
AppearanceWhite to slightly yellow crystalline powder
SolubilitySoluble in water
IUPAC Name(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]

Mechanism of Action

Cephaloridine is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[2][4][9] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][9] This disruption of the cell wall structure leads to cell lysis and bacterial death.[4][9] Cephaloridine exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Cephaloridine Cephaloridine PBP Penicillin-Binding Proteins (PBPs) Cephaloridine->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Maintains integrity of Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of Cephaloridine.

Application 1: Antimicrobial Susceptibility Testing (AST)

Cephaloridine is frequently used as a reference standard in AST to determine the minimum inhibitory concentration (MIC) of novel antimicrobial agents against various bacterial strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table provides historical quality control (QC) ranges for Cephaloridine MIC testing. It is important to note that current CLSI and EUCAST guidelines may not include Cephaloridine; therefore, these ranges are for guidance and internal validation.[1]

Quality Control StrainMethodHistorical MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Dilution1.56 - 25[1]
Staphylococcus aureus ATCC® 25923™Broth Dilution0.0125 - 1.0[1]
Pseudomonas aeruginosa ATCC® 27853™Broth Dilution>32[1]

Note: The MIC range for P. aeruginosa ATCC® 27853™ reflects its typical resistance to first-generation cephalosporins.[1]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Cephaloridine analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

2. Procedure:

  • Preparation of Cephaloridine Dilutions:

    • Prepare a stock solution of Cephaloridine.

    • Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL) in the wells of a 96-well microtiter plate.[1]

    • Each well should contain 50 µL of the diluted antibiotic solution.[1]

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.[1]

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.[1]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. This is typically a 1:100 dilution.[1]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[1]

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results:

    • Visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth.[1]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Ceph_prep Prepare Cephaloridine Serial Dilutions Inoculation Inoculate Microtiter Plate Ceph_prep->Inoculation Inoculum_prep Prepare Bacterial Inoculum Inoculum_prep->Inoculation Incubation Incubate Plate (16-20h, 35°C) Inoculation->Incubation Read_results Read Results (Visual Inspection) Incubation->Read_results Determine_MIC Determine MIC Read_results->Determine_MIC

Caption: Broth Microdilution MIC Assay Workflow.

Application 2: Pharmacokinetic Studies

Cephaloridine's well-documented pharmacokinetic profile makes it a suitable reference compound in studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Cephaloridine in subjects with normal renal function.

ParameterRouteValue
Serum Half-life (t½)IV~1.56 hours[10]
IM~1.63 hours[10]
Renal ClearanceIM~194 mL/min[10]
Urinary Excretion (6h)IM~56.4% of dose[10]
Mean Serum Peak Level (1g dose)IV (1h)23.0 ± 5.4 µg/mL[10]
IM (1h)17.2 ± 2.5 µg/mL[10]
Experimental Protocol: HPLC Analysis of Cephaloridine in Plasma

This protocol outlines a general method for the quantification of Cephaloridine in plasma samples using High-Performance Liquid Chromatography (HPLC), a common technique in pharmacokinetic studies.[11]

1. Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column[11]

  • Cephaloridine analytical standard

  • Plasma samples

  • Acetonitrile (ACN)

  • Ammonium acetate buffer (e.g., 0.1 M, pH 5.6)[11]

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Centrifuge

2. Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of 0.1 M ammonium acetate buffer and acetonitrile (the exact ratio should be optimized for separation).[7][11]

    • Flow Rate: 1.0 mL/min

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Detection Wavelength: 254 nm[7]

    • Injection Volume: 20 µL

    • Inject the prepared sample onto the HPLC system.

  • Quantification:

    • Construct a calibration curve using known concentrations of Cephaloridine standard prepared in blank plasma.

    • Determine the concentration of Cephaloridine in the unknown samples by comparing their peak areas to the calibration curve.

Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Analysis Data Analysis and Quantification HPLC_Injection->Data_Analysis

Caption: HPLC Sample Preparation and Analysis Workflow.

Application 3: In Vitro Toxicology - Nephrotoxicity Assessment

Cephaloridine is a well-established model compound for inducing acute tubular necrosis, making it an excellent positive control in nephrotoxicity studies.[8] Its toxicity is linked to its accumulation in the proximal tubular cells of the kidney.[3][7]

Mechanism of Nephrotoxicity

Cephaloridine is actively transported into the proximal tubular cells by the organic anion transporter 1 (OAT1).[3] However, its efflux across the luminal membrane is restricted, leading to high intracellular concentrations.[3][12] This accumulation is thought to induce oxidative stress, lipid peroxidation, and mitochondrial damage, ultimately causing cell death.[3][12][13]

Quantitative Data: Toxicological Parameters
ParameterSpeciesDoseEffect
NephrotoxicityRabbit, Monkey200-500 mg/kg (i.m.)Marked alteration in renal function and necrosis of proximal tubules[14]
Gene ExpressionRat600 mg/kg (i.v.)Upregulation of genes related to detoxification, antioxidant defense, and cell proliferation[8]
Biochemical ChangesRabbitIn vitroGlutathione depletion, lipid peroxidation, inhibition of tubule respiration[13]
Experimental Protocol: In Vitro Cytotoxicity Assay in Renal Proximal Tubule Cells

This protocol describes a general method to assess the cytotoxicity of a test compound in comparison to Cephaloridine as a positive control.

1. Materials:

  • Renal proximal tubule cell line (e.g., HK-2)

  • Cell culture medium and supplements

  • Cephaloridine

  • Test compound

  • Cytotoxicity assay kit (e.g., MTT, LDH)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

2. Procedure:

  • Cell Seeding:

    • Seed renal proximal tubule cells into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cephaloridine (positive control) and the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium only).

    • Incubate for 24-48 hours.

  • Cytotoxicity Assessment:

    • After the incubation period, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's instructions.

    • Read the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for both Cephaloridine and the test compound.

OAT1 Organic Anion Transporter 1 (OAT1) Cephaloridine_int Intracellular Cephaloridine (Accumulation) OAT1->Cephaloridine_int Cephaloridine_ext Extracellular Cephaloridine Cephaloridine_ext->OAT1 Active Transport Oxidative_Stress Oxidative Stress Cephaloridine_int->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Cephaloridine_int->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage Cephaloridine_int->Mitochondrial_Damage Cell_Death Proximal Tubule Cell Death Oxidative_Stress->Cell_Death Lipid_Peroxidation->Cell_Death Mitochondrial_Damage->Cell_Death

Caption: Simplified signaling pathway of Cephaloridine-induced nephrotoxicity.

References

In Vivo Efficacy of Floridin (Cephaloridine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floridin (Cephaloridine) is a first-generation cephalosporin antibiotic recognized for its bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial survival.[1] Due to its parenteral route of administration, evaluating its efficacy, pharmacokinetics, and pharmacodynamics in vivo relies heavily on established animal models of infection.[1]

These application notes provide detailed methodologies for two standard preclinical models: the neutropenic mouse thigh infection model and the rabbit pyelonephritis model. These protocols are designed to guide the assessment of Cephaloridine's therapeutic potential in vivo.

Data Presentation

The following tables summarize the in vitro activity and pharmacokinetic parameters of Cephaloridine, crucial for designing and interpreting in vivo efficacy studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cephaloridine

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.0125 - 1.0
Escherichia coliVarious4.0 - >64
Klebsiella pneumoniaeVarious15.6 - 250

Source: BenchChem, 2025.[1]

Table 2: Pharmacokinetic Parameters of Cephaloridine in Animal Models

Animal ModelDosing RouteDose (mg/kg)Peak Serum Concentration (Cmax) (µg/mL)Half-life (t½) (min)
MouseSubcutaneousNot Specified83~30
RabbitIntravenousNot SpecifiedNot SpecifiedNot Specified

Source: Antimicrobial Agents and Chemotherapy, 1973; BenchChem, 2025.[1][2]

Table 3: Example In Vivo Efficacy Data Template (Neutropenic Mouse Thigh Model)

Treatment GroupDose (mg/kg)Dosing RegimenInitial Bacterial Load (log10 CFU/thigh)24h Bacterial Load (log10 CFU/thigh)Change in Bacterial Load (log10 CFU/thigh)
Vehicle Control--e.g., 5.5e.g., 7.5e.g., +2.0
Cephaloridinee.g., 10e.g., q12he.g., 5.5User-generated dataUser-generated data
Cephaloridinee.g., 30e.g., q12he.g., 5.5User-generated dataUser-generated data
Cephaloridinee.g., 100e.g., q12he.g., 5.5User-generated dataUser-generated data

Signaling and Mechanistic Pathways

Mechanism of Action

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Conversion UDP_NAM_Peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Peptide Addition of pentapeptide Peptide Pentapeptide chain Lipid_Carrier Lipid Carrier UDP_NAM_Peptide->Lipid_Carrier Transfer to Lipid Carrier Transglycosylase Transglycosylase Lipid_Carrier->Transglycosylase Translocation across membrane Transpeptidase Transpeptidase (PBP) Transglycosylase->Transpeptidase Glycan chain elongation Peptidoglycan Growing Peptidoglycan Chain Transpeptidase->Peptidoglycan Cross-linking of peptide chains Lysis Cell Lysis Transpeptidase->Lysis Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan->Crosslinked_Peptidoglycan Cephaloridine Cephaloridine Cephaloridine->Transpeptidase Inhibition

Cephaloridine's inhibition of bacterial cell wall synthesis.
Nephrotoxicity Pathway

A critical consideration in the use of Cephaloridine is its potential for nephrotoxicity. This is primarily due to its active transport and accumulation within the proximal tubule cells of the kidney, leading to oxidative stress and cellular damage.

cluster_0 Renal Proximal Tubule Cell Cephaloridine Cephaloridine (in bloodstream) OAT1 Organic Anion Transporter 1 (OAT1) Cephaloridine->OAT1 Influx Accumulation High Intracellular Cephaloridine Concentration OAT1->Accumulation Active Transport Oxidative_Stress Oxidative Stress (GSH Depletion, Increased GSSG) Accumulation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Necrosis Cell Injury & Necrosis Lipid_Peroxidation->Necrosis Mitochondrial_Dysfunction->Necrosis

Proposed pathway of Cephaloridine-induced nephrotoxicity.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against both Gram-positive and Gram-negative bacteria.[1]

Objective: To determine the efficacy of Cephaloridine in reducing the bacterial load in the thigh muscle of neutropenic mice infected with a relevant pathogen (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

  • 6-week-old female ICR (CD-1) or similar strain mice

  • Cyclophosphamide

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cephaloridine for injection

  • Anesthetics

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.[1]

    • Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day before infection to ensure profound neutropenia.[1]

  • Inoculum Preparation:

    • Culture the selected bacterial strain overnight in TSB.

    • Dilute the overnight culture in fresh TSB and incubate until it reaches the logarithmic growth phase (typically 2-4 hours).

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum (e.g., 10^6 CFU) intramuscularly into the right thigh muscle of each mouse.[1]

  • Treatment:

    • Two hours post-infection, begin treatment with Cephaloridine.

    • Administer the drug via a parenteral route (e.g., subcutaneous) at various predetermined dose levels.

    • Include a control group that receives the vehicle (e.g., sterile saline) only.

  • Efficacy Assessment:

    • At 24 hours post-treatment initiation, humanely euthanize the mice.[1]

    • Aseptically excise the entire infected thigh muscle.[1]

    • Weigh the muscle and homogenize it in a known volume of sterile PBS (e.g., 1 mL).

    • Prepare serial ten-fold dilutions of the tissue homogenate in sterile PBS.[1]

    • Plate aliquots of the dilutions onto TSA plates.[1]

    • Incubate the plates overnight at 37°C.

    • Enumerate the colony-forming units (CFU) on each plate to determine the bacterial load per gram of thigh tissue.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer Cephaloridine (2h post) Infection->Treatment Euthanize Euthanize Mice (24h post-treatment) Treatment->Euthanize Excise Excise Thigh Muscle Euthanize->Excise Homogenize Homogenize Tissue Excise->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Enumerate Enumerate CFU/g Plate->Enumerate

Workflow for the neutropenic mouse thigh infection model.
Rabbit Pyelonephritis Model

This model is effective for evaluating antibiotic efficacy in treating urinary tract infections, a historical application for Cephaloridine.

Objective: To assess the ability of Cephaloridine to reduce the bacterial burden in the kidneys of rabbits with induced pyelonephritis.

Materials:

  • New Zealand White rabbits

  • Anesthetics (e.g., ketamine and xylazine)

  • Surgical instruments

  • Bacterial strain of interest (e.g., E. coli)

  • Cephaloridine for injection

  • Sterile saline

  • Tissue homogenizer

Protocol:

  • Surgical Procedure and Infection:

    • Anesthetize the rabbit.[1]

    • Make a midline abdominal incision to expose the peritoneal cavity.[1]

    • Gently locate and ligate one ureter (e.g., the right ureter) just below the renal pelvis with a suture. This creates an obstruction that facilitates infection.[1]

    • Inject a bacterial suspension (e.g., 0.1 mL of 10^8 CFU of E. coli) directly into the renal pelvis proximal to the ligature.[1]

    • Carefully close the abdominal incision in layers.

  • Treatment:

    • Initiate Cephaloridine treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the antibiotic via an appropriate parenteral route (e.g., intramuscular or intravenous).

    • Include a control group receiving a placebo (sterile saline).

  • Efficacy Assessment:

    • At the end of the designated treatment period (e.g., 3-5 days), humanely euthanize the rabbits.

    • Aseptically remove the infected kidney.

    • Homogenize the kidney tissue in a known volume of sterile saline.

    • Perform quantitative bacterial culture (serial dilutions and plating) on the kidney homogenate to determine the CFU per gram of kidney tissue.

cluster_prep Surgical Preparation cluster_exp Infection & Treatment cluster_analysis Analysis Anesthetize Anesthetize Rabbit Incise Midline Abdominal Incision Anesthetize->Incise Ligate Ligate Ureter Incise->Ligate Infect Inject Bacteria into Renal Pelvis Ligate->Infect Close Close Incision Infect->Close Treat Initiate Cephaloridine Treatment Close->Treat Euthanize Euthanize Rabbit (End of Treatment) Treat->Euthanize Remove_Kidney Aseptically Remove Infected Kidney Euthanize->Remove_Kidney Homogenize Homogenize Kidney Tissue Remove_Kidney->Homogenize Culture Quantitative Bacterial Culture (CFU/g) Homogenize->Culture

Workflow for the rabbit pyelonephritis model.

Disclaimer: These protocols are for guidance purposes. All animal experiments must be adapted to specific research goals and conducted in strict accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Floridin (Cephaloridine) in Bacterial Cell Wall Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floridin (Cephaloridine) is a first-generation, semi-synthetic cephalosporin antibiotic. As a member of the β-lactam class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability.[1][2][3] This property makes it a valuable tool for studying the intricacies of peptidoglycan biosynthesis and for investigating the efficacy of new antimicrobial agents. Cephaloridine's bactericidal activity is achieved by covalently binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[1][2][3] The inactivation of these enzymes disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2] These application notes provide detailed protocols for utilizing Cephaloridine in key in vitro assays to probe bacterial cell wall synthesis.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Cephaloridine against Various Bacterial Species

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This table summarizes the in vitro activity of Cephaloridine against a range of bacterial pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.0125 - 1.0[6]
Staphylococcus aureus>90% of strains≤3.13[2]
Staphylococcus aureus (penicillin G-resistant)50% of strains>2[2]
Escherichia coliVarious4.0 - >64[6]
Escherichia coliATCC 25922™1.56 - 25[4]
Klebsiella pneumoniaeVarious15.6 - 250[6]
Pseudomonas aeruginosaATCC 27853™>32[4]
Table 2: Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs)
CephalosporinBacterial Species (Strain)PBPIC50 (µg/mL)Reference
CefepimeEscherichia coli K-12PBP 2<0.5[8]
CefepimeEscherichia coli K-12PBP 3<0.5[8]
CefpiromeEscherichia coli K-12PBP 3<0.5[8]
CefaclorEscherichia coli K-12PBP 3<0.5[8]
CefuroximeEscherichia coli C600PBP 30.5[7]
CephalexinBacillus cereus ts-4PBP 4Strong binding at 1 µg/mL[7]
CephalothinStreptococcus pneumoniae D39PBP 1a, 1b, 3-[9]

Experimental Protocols

Protocol 1: Preparation of Cephaloridine Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • Cephaloridine powder (analytical standard)

  • Sterile distilled water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of Cephaloridine powder needed to prepare a stock solution of the desired concentration (e.g., 10 mg/mL or 1280 µg/mL).[4]

  • Weigh the powder: Accurately weigh the calculated amount of Cephaloridine powder using an analytical balance in a sterile environment.

  • Dissolve the powder: Transfer the powder to a sterile tube and add a small amount of sterile distilled water or buffer. Vortex thoroughly to dissolve the powder completely.

  • Adjust the final volume: Once dissolved, add sterile distilled water or buffer to reach the final desired volume.

  • Sterilization (optional): If required for the specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Cephaloridine against a bacterial strain of interest using the broth microdilution method.[4]

Materials:

  • Cephaloridine stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (and a quality control strain, e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Cephaloridine Dilutions:

    • Perform serial twofold dilutions of the Cephaloridine stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

    • Include a growth control well (50 µL CAMHB without antibiotic) and a sterility control well (100 µL uninoculated CAMHB).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth.[4][5]

Protocol 3: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of Cephaloridine for specific PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.[7]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Sonciator or French press

  • Ultracentrifuge

  • Cephaloridine stock solution

  • Labeled penicillin (e.g., Bocillin™ FL Penicillin, Fluorescent)

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.[7]

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding:

    • In microcentrifuge tubes, incubate a fixed amount of the membrane preparation with varying concentrations of Cephaloridine for a set time (e.g., 30 minutes at 37°C) to allow for binding to PBPs.[7]

    • Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) to each tube and incubate for another set time (e.g., 10 minutes at room temperature).

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band.

    • The concentration of Cephaloridine that reduces the fluorescence intensity by 50% is the IC50 value for that specific PBP.[7]

Protocol 4: Bacterial Cell Lysis Assay

This assay provides a method to observe the bacteriolytic effect of Cephaloridine.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Cephaloridine stock solution

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a fresh overnight culture of the bacterial strain into a larger volume of pre-warmed growth medium.

    • Incubate in a shaking incubator at the optimal temperature until the culture reaches the early to mid-logarithmic phase of growth (e.g., an OD600 of 0.2-0.4).

  • Treatment with Cephaloridine:

    • Divide the bacterial culture into separate flasks.

    • Add Cephaloridine to the treatment flasks at various concentrations (e.g., 1x, 5x, and 10x the predetermined MIC).

    • Include a no-treatment control flask.

  • Monitoring Cell Lysis:

    • Continue to incubate all flasks under the same conditions.

    • At regular time intervals (e.g., every 30 minutes for 4-6 hours), measure the optical density (OD600) of each culture using a spectrophotometer.

  • Data Analysis:

    • Plot the OD600 values against time for each treatment condition.

    • A significant decrease in OD600 over time in the Cephaloridine-treated cultures compared to the control indicates cell lysis.

Visualizations

G Mechanism of Action of Cephaloridine Cephaloridine Cephaloridine PBP Penicillin-Binding Proteins (PBPs) in Bacterial Inner Membrane Cephaloridine->PBP Binds to and inactivates Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) Cephaloridine->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Leads to Lysis Cell Lysis and Bacterial Death Transpeptidation->Lysis Weakened cell wall leads to G Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plate with bacterial suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Cephaloridine in 96-well plate Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read DetermineMIC Determine MIC: Lowest concentration with no visible growth Read->DetermineMIC G Workflow for Competitive PBP Binding Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis MembranePrep Prepare Bacterial Membrane Fraction IncubateCeph Incubate membranes with varying concentrations of Cephaloridine MembranePrep->IncubateCeph AddProbe Add fluorescently labeled Penicillin IncubateCeph->AddProbe SDSPAGE Separate proteins by SDS-PAGE AddProbe->SDSPAGE Visualize Visualize fluorescent PBPs SDSPAGE->Visualize Quantify Quantify fluorescence and determine IC50 Visualize->Quantify

References

Troubleshooting & Optimization

Navigating the Challenges of Floridin (Cephaloridine) Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of β-lactam antibiotics like Floridin (Cephaloridine) in aqueous solutions presents a significant hurdle in experimental design and drug development. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Quick Reference: Cephaloridine Stability Data

For ease of comparison, the following tables summarize the stability of Cephaloridine under various conditions.

Table 1: pH-Dependent Stability of Cephaloridine in Aqueous Solution at 35°C

pHHalf-life (t½)Primary Degradation PathwayReference
1.0~25 hoursβ-Lactam ring hydrolysis[1][2][3]
4.5 - 5.0Most Stable RangeMinimal degradation[4][5]
6.5 - 7.08 - 11 daysβ-Lactam ring hydrolysis[6]
> 8.0Rapid Degradationβ-Lactam ring hydrolysis[1][4]

Table 2: Temperature-Dependent Stability of Cephaloridine in Aqueous Solution

TemperatureConditionStabilityReference
Room TemperatureParenteral SolutionStable for 24 hours[7]
4°CParenteral SolutionStable for 7 days[7]
4°C20% (w/v) Aqueous Solution (in dark)Stable for 4 weeks[5][8]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with Cephaloridine.

FAQs on Handling and Storage

Q1: What is the optimal pH for preparing a relatively stable aqueous solution of Cephaloridine for short-term experiments?

A1: The optimal pH for maximum stability of Cephaloridine in aqueous solution is between 4.5 and 5.0.[4][5] In this range, the rate of hydrolysis of the β-lactam ring is minimized.

Q2: I need to store a stock solution of Cephaloridine. What are the recommended conditions?

A2: For short-term storage (up to 7 days), a solution stored at 4°C is satisfactory.[7] For longer-term storage (up to 4 weeks), a 20% (w/v) aqueous solution can be stored at 4°C in the dark.[5][8] It is crucial to protect the solution from light, as exposure can cause discoloration.[5]

Q3: Can I freeze my Cephaloridine solution for long-term storage?

A3: While freezing can be a method for long-term storage of some antibiotics, repeated freeze-thaw cycles can be detrimental to the stability of Cephaloridine. If you must freeze the solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Inconsistent Experimental Results

Q4: My experimental results with Cephaloridine are inconsistent. What could be the cause?

A4: Inconsistent results are often linked to the degradation of Cephaloridine in your aqueous experimental medium. Several factors could be at play:

  • pH of the medium: Cephaloridine is significantly less stable in neutral and, particularly, alkaline conditions.[1][4] Ensure your medium is buffered to the optimal pH range of 4.5-5.0 if your experimental conditions allow.

  • Temperature: Elevated temperatures accelerate the degradation of Cephaloridine. Maintain a consistent and controlled temperature throughout your experiment.

  • Time: The longer Cephaloridine is in an aqueous solution, the more degradation will occur. Prepare solutions fresh whenever possible and establish a strict timeline for your experiments.

Q5: I am observing a loss of antibacterial activity in my Cephaloridine samples. How can I confirm if this is due to degradation?

A5: A loss of activity is a strong indicator of degradation. To confirm this, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the intact Cephaloridine from its degradation products. A decrease in the peak area of the parent compound over time, with a corresponding increase in the peak areas of degradation products, confirms instability.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to analyze Cephaloridine and its degradation products. Method optimization and validation are crucial for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Mobile Phase Preparation:

  • A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to the desired range, e.g., 3.0-7.0) and acetonitrile or methanol.

  • The exact ratio should be optimized to achieve good separation between the parent drug and its degradation products.

  • All solvents should be HPLC grade and the mobile phase should be filtered and degassed before use.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Cephaloridine in the mobile phase or a suitable solvent at a known concentration.

  • Sample Solution: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: Monitor at the UV maximum of Cephaloridine (around 240 nm).

  • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

5. Data Analysis:

  • Identify the peak corresponding to Cephaloridine based on its retention time compared to the standard.

  • Degradation products will appear as separate peaks, typically at different retention times.

  • Quantify the amount of Cephaloridine remaining by comparing its peak area to a calibration curve generated from the standard solutions.

Visualizing Key Processes

To further aid in understanding the stability challenges of Cephaloridine, the following diagrams illustrate the primary degradation pathway, a typical experimental workflow for stability testing, and a troubleshooting logic flow.

Cephaloridine Cephaloridine (Intact β-Lactam Ring) Hydrolysis Hydrolysis of β-Lactam Ring Cephaloridine->Hydrolysis H₂O (Acidic, Neutral, or Alkaline Conditions) DegradationProduct Inactive Degradation Product (Opened β-Lactam Ring) Hydrolysis->DegradationProduct

Caption: Primary degradation pathway of Cephaloridine in aqueous solution.

start Start: Prepare Cephaloridine Aqueous Solution stress Incubate under Specific Conditions (pH, Temperature) start->stress sampling Withdraw Samples at Timed Intervals stress->sampling hplc Analyze Samples by Stability-Indicating HPLC sampling->hplc data Quantify Remaining Cephaloridine hplc->data kinetics Determine Degradation Kinetics (e.g., Half-life) data->kinetics end End: Stability Profile Established kinetics->end

Caption: Experimental workflow for assessing Cephaloridine stability.

start Inconsistent Results? check_ph Is solution pH controlled? start->check_ph check_temp Is temperature constant? check_ph->check_temp Yes adjust_ph Adjust and buffer pH to 4.5-5.0 check_ph->adjust_ph No check_time Are solutions freshly prepared? check_temp->check_time Yes control_temp Use temperature- controlled incubator check_temp->control_temp No prepare_fresh Prepare fresh solutions before each experiment check_time->prepare_fresh No re_evaluate Re-evaluate Experiment check_time->re_evaluate Yes adjust_ph->re_evaluate control_temp->re_evaluate prepare_fresh->re_evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Floridin (Cephaloridine) Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Floridin (Cephaloridine) during experiments. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Cephaloridine degradation in experimental solutions?

A1: The primary cause of Cephaloridine degradation in aqueous solutions is the hydrolysis of the β-lactam ring.[1] This chemical breakdown is significantly influenced by the pH of the solution, temperature, and exposure to light. Both acidic and alkaline conditions can catalyze this degradation, leading to the loss of antibacterial activity.

Q2: What is the optimal pH range for maintaining Cephaloridine stability in my experiments?

A2: Cephaloridine exhibits its greatest stability in a slightly acidic environment. For aqueous solutions, maintaining a pH between 3.2 and 5.7 is recommended to minimize the rate of degradation.

Q3: How does temperature affect the stability of Cephaloridine solutions?

A3: Like most chemical reactions, the degradation of Cephaloridine is accelerated at higher temperatures. To ensure the stability of your experimental solutions, it is recommended to prepare them fresh and, if storage is necessary, to keep them refrigerated at 4°C and protected from light.

Q4: Can I use buffers in my experimental solutions, and do they affect Cephaloridine's stability?

A4: Yes, buffers are crucial for maintaining a stable pH. However, it is important to note that some buffer components can catalyze the degradation of cephalosporins. For instance, citrate and phosphate buffers have been shown to enhance the degradation of some cephalosporins.[2] It is advisable to use the lowest effective buffer concentration and to select a buffer system that has been demonstrated to have minimal catalytic effects.

Q5: Are there any chemical stabilizers I can add to my Cephaloridine solutions to prevent degradation?

A5: While specific studies on stabilizers for Cephaloridine in experimental settings are limited, the use of antioxidants and chelating agents may offer protection. Antioxidants like sodium metabisulfite can mitigate oxidative degradation, while chelating agents such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation.[3][4] It is recommended to empirically test the compatibility and effectiveness of any potential stabilizer for your specific experimental conditions.

Troubleshooting Guides

Problem: Rapid loss of Cephaloridine activity in my cell culture medium.

  • Possible Cause 1: pH of the medium. Cell culture media are typically buffered around pH 7.4, which is outside the optimal stability range for Cephaloridine.

    • Solution: While altering the pH of the culture medium is generally not feasible, you can minimize degradation by preparing a concentrated stock solution of Cephaloridine in a stability-optimized buffer (pH 3.2-5.7) and adding it to the culture medium immediately before the experiment. Reduce the incubation time as much as possible.

  • Possible Cause 2: Temperature. Incubating at 37°C will accelerate the degradation of Cephaloridine.

    • Solution: Account for the expected degradation rate at this temperature by including appropriate controls. Consider a time-course experiment to quantify the rate of degradation under your specific conditions.

  • Possible Cause 3: Components of the medium. Some components in complex media may react with or catalyze the degradation of Cephaloridine.

    • Solution: If possible, simplify the medium for short-term experiments to identify any reactive components.

Problem: Inconsistent results in my in-vitro binding assays.

  • Possible Cause 1: Degradation during sample preparation and analysis. The handling of samples at room temperature for extended periods can lead to significant degradation.

    • Solution: Keep all solutions on ice whenever possible. Prepare samples immediately before analysis. Use a validated stability-indicating analytical method, such as HPLC, to confirm the concentration of intact Cephaloridine.

  • Possible Cause 2: Photodegradation. Exposure to ambient or fluorescent light can contribute to degradation.

    • Solution: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

Data Presentation

Table 1: Stability of Cephaloridine in Aqueous Solutions under Different Conditions

pHTemperature (°C)Half-life (t½)Notes
1.035~25 hoursDemonstrates significant degradation in highly acidic conditions.[1]
3.2 - 5.7Room TemperatureIncreased StabilityOptimal pH range for maximizing stability. The exact half-life will depend on the specific buffer and temperature.
7.437Rapid DegradationPhysiological pH leads to accelerated hydrolysis of the β-lactam ring. Half-life is expected to be significantly less than 24 hours.

Table 2: Stability of Cephaloridine (10 mg/mL) in Intravenous Infusion Fluids

Infusion Fluid (0.9% NaCl)Storage Temperature (°C)Concentration after 24 hoursConcentration after 7 days
CephaloridineRoom Temperature>90%Not Recommended
Cephaloridine4>95%>90%

Data is synthesized from studies on cephalosporin stability for illustrative purposes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Cephaloridine

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Cephaloridine and the separation of its degradation products.

1. Materials and Reagents:

  • Cephaloridine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 5.0, adjusted with glacial acetic acid) and acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Standard Solution Preparation:

  • Prepare a stock solution of Cephaloridine (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Validation Parameters (as per ICH Guidelines):

  • Specificity: Demonstrated by the resolution of the Cephaloridine peak from its degradation products in forced degradation samples.

  • Linearity: Assessed by a linear plot of peak area versus concentration (correlation coefficient r² > 0.999).

  • Accuracy: Determined by the percent recovery of known amounts of Cephaloridine spiked into a placebo.

  • Precision: Evaluated by the relative standard deviation (RSD) of replicate injections (intraday and interday).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature).

Protocol 2: Forced Degradation Study of Cephaloridine

This protocol is designed to intentionally degrade Cephaloridine to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve Cephaloridine in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve Cephaloridine in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate at room temperature for 4 hours.

  • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve Cephaloridine in 3% hydrogen peroxide to a concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Store solid Cephaloridine powder in an oven at 70°C for 48 hours.

  • Dissolve the powder in the mobile phase for HPLC analysis.

5. Photodegradation:

  • Expose a solution of Cephaloridine (1 mg/mL in mobile phase) to a UV lamp (254 nm) for 24 hours.

  • Analyze by HPLC.

Mandatory Visualizations

degradation_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Cephaloridine Cephaloridine (Active) Intermediate Tetrahedral Intermediate Cephaloridine->Intermediate Protonation of carbonyl oxygen Cephaloridine->Intermediate Nucleophilic attack by OH⁻ Inactive_Product Inactive Product (Hydrolyzed β-Lactam Ring) Intermediate->Inactive_Product Nucleophilic attack by H₂O & Ring Opening Intermediate->Inactive_Product Ring Opening H+ H+ OH- OH- experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Cephaloridine Solution (in appropriate buffer/solvent) B Add Stabilizers (Optional) (e.g., Antioxidants, Chelating Agents) A->B C Perform Experiment (e.g., cell culture, binding assay) B->C D Sample Collection (at various time points) C->D E Sample Preparation (Dilution, Filtration) D->E F HPLC-UV Analysis E->F G Data Interpretation (Quantify degradation) F->G

References

Technical Support Center: Optimizing Floridin (Cephaloridine) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Floridin (Cephaloridine) in in vitro assays. Browse our troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Troubleshooting Guides

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results

Possible Causes & Solutions:

  • Inconsistent Inoculum Density: The starting concentration of bacteria is critical for reproducible MIC results.

    • Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard. This can be done by measuring the optical density at 600 nm (OD600) and adjusting to the appropriate density for your bacterial strain. For broth microdilution, this is typically followed by a further dilution to achieve the final desired inoculum concentration in the wells.[1]

  • Improper Serial Dilutions: Inaccurate preparation of Cephaloridine dilutions will directly impact the final MIC value.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh stock solutions for each experiment as aqueous solutions of Cephaloridine can lose stability over time, especially when exposed to light.[2]

  • Contamination: Contamination of the bacterial culture or the assay plates will lead to erroneous results.

    • Solution: Employ strict aseptic techniques throughout the entire procedure. Include a sterility control (medium only) to monitor for contamination.[3]

Problem 2: Unexpected Cytotoxicity in Mammalian Cell Lines

Possible Causes & Solutions:

  • High Cephaloridine Concentration: While primarily targeting bacteria, high concentrations of Cephaloridine can induce cytotoxicity in mammalian cells, particularly kidney cells.[4][5]

    • Solution: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line. Start with a wide range of concentrations and narrow down to a non-toxic range for your intended assay. For example, in studies with rabbit isolated proximal tubules, cytotoxicity was observed with an EC50 of 1.10 +/- 0.33 mM.[4]

  • Oxidative Stress: Cephaloridine-induced toxicity is often linked to the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[4][6][7]

    • Solution: Consider co-incubation with antioxidants like N,N'-diphenyl-p-phenylenediamine (DPPD) to mitigate oxidative stress-related cytotoxicity.[4] However, be aware that this may interfere with the primary objective of your experiment.

  • Cell Line Sensitivity: Different cell lines, especially those of renal origin (e.g., LLC-PK1, LLC-RK1), exhibit varying sensitivity to Cephaloridine.[8][9]

    • Solution: If possible, choose a cell line that is less sensitive to Cephaloridine if the primary focus is not on nephrotoxicity. Alternatively, use a lower concentration of Cephaloridine for a shorter duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cephaloridine?

A1: Cephaloridine is a first-generation cephalosporin antibiotic.[10][11] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall.[10][12] This disruption of cell wall integrity leads to cell lysis and bacterial death.[10][11]

Q2: What are the recommended starting concentrations for in vitro assays?

A2: The optimal concentration of Cephaloridine depends on the specific assay and organism being tested. For antibacterial assays, the concentration range should bracket the expected MIC. For cytotoxicity assays in mammalian cells, a wider range should be tested to determine the toxic threshold.

Data Presentation: Recommended Concentration Ranges for In Vitro Assays

Assay TypeOrganism/Cell TypeRecommended Concentration Range (µg/mL)Reference
MIC Assays Escherichia coli ATCC® 25922™1.56 - 25[1]
Staphylococcus aureus ATCC® 25923™0.0125 - 1.0[1]
Pseudomonas aeruginosa ATCC® 27853™>32[1]
Cytotoxicity Assays Rabbit Isolated Proximal Tubules0 - 5 mM (equivalent to 0 - 2077.5 µg/mL)[4][5]
Rat Renal Cortical Slices0 - 10 mM (equivalent to 0 - 4155 µg/mL)[13]

Q3: How should I prepare and store Cephaloridine for in vitro use?

A3: Cephaloridine is soluble in water.[2] For in vitro assays, prepare a stock solution in sterile distilled water or a suitable buffer (e.g., phosphate-buffered saline). Aqueous solutions are slightly acidic (pH 4.5-5).[2] It is recommended to prepare fresh stock solutions for each experiment. If short-term storage is necessary, aqueous solutions (20% w/v) are stable for up to four weeks at 4°C in the dark.[2] Avoid exposure to sunlight, as it can cause discoloration.[2]

Q4: What are the key signaling pathways affected by Cephaloridine in mammalian cells?

A4: In mammalian renal cells, Cephaloridine-induced toxicity is associated with the activation of specific signaling pathways related to oxidative stress. One key pathway involves the translocation of Protein Kinase C delta (PKCδ) into the mitochondria, which enhances the generation of free radicals.[14] This can lead to lipid peroxidation and subsequent cellular injury.[4][7] Additionally, studies have shown that the cAMP signaling pathway may have a protective role against Cephaloridine-induced cell injury.[8]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of Cephaloridine that inhibits the visible growth of a specific bacterium.[1][15][16][17]

Materials:

  • Cephaloridine

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[17]

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Cephaloridine Stock Solution: Dissolve Cephaloridine in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the Cephaloridine stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]

  • Inoculate the Plate: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Read Results: The MIC is the lowest concentration of Cephaloridine at which there is no visible bacterial growth (turbidity).[1][16]

Protocol 2: Cytotoxicity Assay using LDH Release

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[5]

Materials:

  • Mammalian cell line of interest (e.g., LLC-PK1)

  • Complete cell culture medium

  • Cephaloridine

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Cephaloridine in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Cephaloridine.

  • Controls:

    • Untreated Control: Cells incubated with medium only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the LDH kit).

    • Medium Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Carefully collect the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each Cephaloridine concentration relative to the maximum LDH release control after subtracting the background.

Visualizations

experimental_workflow_mic Workflow for Cephaloridine Broth Microdilution MIC Testing prep_stock Prepare Cephaloridine Stock Solution prep_dilutions Perform Serial Dilutions in 96-Well Plate prep_stock->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for Cephaloridine Broth Microdilution MIC Testing.

signaling_pathway_nephrotoxicity Cephaloridine-Induced Nephrotoxicity Signaling Pathway cephaloridine Cephaloridine pkc_delta Protein Kinase C delta (PKCδ) cephaloridine->pkc_delta activates & promotes translocation mitochondria Mitochondria pkc_delta->mitochondria translocates to ros Increased Reactive Oxygen Species (ROS) mitochondria->ros enhances generation of lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cell_injury Cellular Injury & Necrosis lipid_peroxidation->cell_injury

Caption: Cephaloridine-Induced Nephrotoxicity Signaling Pathway.

References

Common experimental errors with Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Floridin (Cephaloridine)

Welcome to the technical support center for this compound (Cephaloridine). This resource is designed for researchers, scientists, and drug development professionals to address common experimental issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during in vitro and in vivo experiments with Cephaloridine.

Category 1: Compound Handling and Preparation

Question: My Cephaloridine solution appears cloudy or precipitated. What went wrong?

Answer: This is a common issue related to solubility and stability. Cephaloridine's solubility can be influenced by the solvent, pH, and concentration. Commercial preparations may also contain polymers that have lower solubility.[1]

Troubleshooting Steps:

  • Verify Solvent: Cephaloridine should be dissolved in a suitable sterile solvent like sterile distilled water or a buffer appropriate for your assay.[2]

  • Check Concentration: High concentrations are more prone to precipitation. Cephaloridine nephrotoxicity in animal models can be reduced by administering the drug in a more dilute solution.[1]

  • Fresh Preparation: Always prepare solutions fresh for each experiment. Aqueous solutions of Cephaloridine are susceptible to degradation.[3] While a 20% (w/v) aqueous solution can be stable for up to four weeks when stored at 4°C in the dark, stability decreases under other conditions.[4]

  • pH Adjustment: Ensure the pH of your final solution is compatible with your experimental system and Cephaloridine's stability profile.

Question: I am observing lower-than-expected antibacterial activity in my MIC assay. What are the potential causes?

Answer: Suboptimal antibacterial activity can stem from compound degradation, improper stock solution preparation, or the development of bacterial resistance.

Troubleshooting Steps:

  • Compound Degradation: Cephaloridine, like other β-lactam antibiotics, is susceptible to hydrolysis, which inactivates the molecule.[3][5] This can be accelerated by improper storage, elevated temperatures, or unfavorable pH.[6] Always use freshly prepared solutions and store the stock compound as recommended by the manufacturer.

  • Inaccurate Dilutions: Verify all calculations and pipetting steps used for preparing your serial dilutions. Minor errors in dilution can lead to significant changes in the final concentration.[7]

  • β-Lactamase Activity: The bacterial strain you are using may produce β-lactamase enzymes, which specifically degrade cephalosporins.[5] Cephaloridine is highly susceptible to a wide range of these enzymes.[5] Consider using a β-lactamase inhibitor or testing a different antibiotic if resistance is suspected.

  • Media Interactions: Certain components in culture media can potentially interfere with the antibiotic's activity. For instance, in Serratia marcescens, the presence of salicylate can increase the MIC of Cephaloridine by 2-4 fold.[8]

Category 2: In Vivo Experiments & Nephrotoxicity

Question: I am seeing high variability in nephrotoxicity between animals in the same experimental group. How can I reduce this?

Answer: Variability in animal models of Cephaloridine-induced nephrotoxicity is a known challenge. Factors include animal strain, sex, age, and hydration status.[9][10]

Troubleshooting Steps:

  • Standardize Animal Model: Use animals of the same species, strain, sex, and age. Marked differences in susceptibility have been observed between different mouse strains and between sexes.[9] For example, female C57BL mice are highly susceptible, while male mice of the same strain show no nephrotoxicity at similar doses.[9]

  • Control Hydration: Ensure all animals are adequately and consistently hydrated, as dehydration can influence the concentration of Cephaloridine in the renal tubules and exacerbate toxicity.[10]

  • Consistent Administration: Standardize the route and rate of drug administration. Variations in injection technique can alter the pharmacokinetic profile.[10]

  • Dose-Response Study: Conduct a preliminary dose-ranging study to identify the optimal dose that induces measurable kidney damage without causing excessive mortality or high variability in your specific animal model.[10]

Question: My in vivo experiment resulted in unexpected mortality. What is the likely cause?

Answer: Unexpected mortality is typically due to an excessive dose leading to severe acute renal failure.[10][11]

Troubleshooting Steps:

  • Review Dosage: The dose required to induce nephrotoxicity varies significantly between species. A dose that is sublethal in rats may be fatal in rabbits.[11] For example, a single 200 mg/kg injection of Cephaloridine caused renal tubular necrosis in rabbits.[11] In rats, daily doses of 2,200 mg/kg for five days resulted in massive tubular necrosis.[11]

  • Animal Health: Ensure the use of healthy animals from a reputable supplier, as pre-existing renal impairment can increase susceptibility to Cephaloridine's toxic effects.[10]

  • Consider Co-medications: Concurrent administration of other nephrotoxic agents or diuretics like furosemide can potentiate Cephaloridine-induced kidney damage.[12]

Quantitative Data Summary

Table 1: Stability of Cephaloridine vs. Other Cephalosporins Against β-Lactamases

Cephalosporin Generation Relative Rate of Hydrolysis Stability Notes
Cephaloridine First 100 Highly susceptible to a wide range of β-lactamases.[5]
Cefazolin First Variable More resistant to staphylococcal penicillinase than Cephaloridine.[5]
Cefuroxime Second Significantly lower than Cephaloridine Good stability against many common β-lactamases.[5]
Cefotaxime Third Low to very low Stable against common β-lactamases but susceptible to ESBLs.[5]

| Cefepime | Fourth | Highly resistant | High stability against both plasmid- and chromosomally-mediated β-lactamases.[5] |

Table 2: Historical Quality Control (QC) Ranges for Cephaloridine MIC Testing

Quality Control Strain Method Historical MIC Range (µg/mL)
Escherichia coli ATCC® 25922™ Broth Dilution 1.56 - 25[2]
Staphylococcus aureus ATCC® 25923™ Broth Dilution 0.0125 - 1.0[2]
Pseudomonas aeruginosa ATCC® 27853™ Broth Dilution >32[2]

Note: These ranges are based on historical data as Cephaloridine is not included in current CLSI or EUCAST guidelines.[2]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method determines the lowest concentration of Cephaloridine that inhibits visible bacterial growth.[2][13][14]

1. Preparation of Cephaloridine Stock Solution:

  • Aseptically prepare a stock solution of Cephaloridine at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).[2]

2. Preparation of Dilutions:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • The typical final concentration range is 0.06 to 64 µg/mL.[2] Each well should contain 50 µL of the diluted antibiotic.

  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).[2]

3. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[2]

4. Inoculation and Incubation:

  • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.[2]

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2]

5. Interpretation:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth.[2][15]

Protocol 2: Induction of Cephaloridine Nephrotoxicity in Rats

This protocol provides a general framework for establishing an in vivo model of Cephaloridine-induced kidney injury.[10]

1. Animal Model:

  • Use male Fischer-344 rats (or another appropriate strain) weighing 200-250g.[10][16]

  • Acclimatize animals for at least one week before the experiment with free access to standard chow and water.[10]

2. Drug Preparation and Administration:

  • Prepare a fresh solution of Cephaloridine in sterile saline.

  • Administer a single dose of Cephaloridine via intravenous or subcutaneous injection. A dose-ranging study is recommended; doses between 150-2200 mg/kg have been used depending on the desired severity of injury.[10][11]

  • The control group should receive an equivalent volume of saline vehicle.[10]

3. Endpoint Assessment:

  • Perform assessments typically 24 to 48 hours after Cephaloridine administration.[10]

  • Biochemical Analysis: Collect blood samples to measure markers of renal function, such as blood urea nitrogen (BUN) and serum creatinine.

  • Histopathology: Euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histological processing (e.g., H&E staining) to assess for tubular necrosis.[1][11]

  • Functional Assays: Use the other kidney to prepare renal cortical slices to assess organic ion transport (e.g., p-aminohippurate uptake) as a measure of tubular function.[9][16]

Visualizations: Pathways and Workflows

cluster_workflow General Workflow for MIC Testing prep Prepare Cephaloridine Stock Solution dilute Serial Dilutions in 96-Well Plate prep->dilute add_inoculum Inoculate Plate dilute->add_inoculum inoculum Prepare Bacterial Inoculum (0.5 McF) inoculum->add_inoculum incubate Incubate 16-20h at 35°C add_inoculum->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic

Caption: General workflow for a broth microdilution MIC assay.

cluster_nephrotoxicity Mechanism of Cephaloridine-Induced Nephrotoxicity blood Cephaloridine in Bloodstream oat1 Active Transport via OAT1 Transporter blood->oat1 Basolateral Membrane cell High Intracellular Accumulation in Proximal Tubule Cell oat1->cell mito Mitochondrial Dysfunction cell->mito Inhibits Respiration ros Oxidative Stress (GSH Depletion, Lipid Peroxidation) cell->ros necrosis Cell Necrosis & Kidney Injury mito->necrosis ros->necrosis

Caption: Key events in Cephaloridine-induced nephrotoxicity.[17][18]

References

Technical Support Center: Optimizing Floridin (Cephaloridine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Floridin (Cephaloridine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your Cephaloridine synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Cephaloridine?

A1: There are two main synthetic pathways for producing Cephaloridine:

  • Synthesis from 7-Aminocephalosporanic Acid (7-ACA): This is a common route for many semi-synthetic cephalosporins. It involves the acylation of the 7-amino group of the 7-ACA nucleus with a thiophene-2-acetic acid side chain.[1]

  • Synthesis from Cephalothin: This method involves the deacetylation of Cephalothin in the presence of pyridine.[2]

Q2: What are the critical factors influencing the yield of Cephaloridine synthesis?

A2: The yield of Cephaloridine synthesis is highly sensitive to several factors, including:

  • Reaction Temperature: Temperature control is crucial as it affects reaction kinetics and the stability of the β-lactam ring.

  • pH: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of the final product.[3]

  • Reactant Molar Ratios: The stoichiometry of the reactants, including the acylating agent and any catalysts or activating agents, must be carefully optimized to maximize conversion and minimize side reactions.

  • Solvent System: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

  • Purity of Starting Materials: The purity of the 7-ACA or Cephalothin starting material is critical, as impurities can lead to unwanted side reactions and lower yields.

  • Purification Method: The efficiency of the purification process directly impacts the final isolated yield and purity of the Cephaloridine.

Q3: What are some common impurities encountered in Cephaloridine synthesis?

A3: Impurities in Cephaloridine synthesis can arise from starting materials, side reactions, or degradation of the product. While specific impurities for Cephaloridine are not extensively detailed in the readily available literature, common impurities in cephalosporin synthesis can include unreacted starting materials, byproducts from side-chain activation, and degradation products resulting from the opening of the β-lactam ring. Pharmacopeial and non-pharmacopeial impurity standards for Cephaloridine are available for analytical purposes.[2]

Troubleshooting Guides

Issue 1: Low Yield of Cephaloridine

A low yield is a common challenge in multi-step organic syntheses. The following table provides potential causes and solutions to improve the yield of your Cephaloridine synthesis.

Possible Cause Troubleshooting/Optimization Strategy
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., ±5 °C) to find the optimal condition. For the synthesis from 7-ACA, temperatures between -20°C and -10°C are often employed during the acylation step to maintain the stability of the activated acylating agent.[1]
Incorrect pH Monitor and adjust the pH of the reaction mixture. For enzymatic syntheses of related cephalosporins, a pH range of 6.0-7.5 has been found to be optimal.[3][4] The optimal pH for the chemical synthesis of Cephaloridine should be determined empirically.
Inefficient Acylation (7-ACA route) Ensure the complete activation of the thiophene-2-acetic acid side chain. Consider using different activating agents (e.g., pivaloyl chloride) or coupling reagents.[1] The choice of base (e.g., tetramethylguanidine, triethylamine) can also influence the reaction efficiency.[1]
Incomplete Deacetylation (Cephalothin route) Ensure sufficient reaction time and optimal temperature for the deacetylation step. The reaction is typically carried out by heating an aqueous mixture of cephalothin, thiocyanate, pyridine, and phosphoric acid for several hours.[2]
Poor Quality Starting Materials Use high-purity 7-ACA or Cephalothin. Impurities can interfere with the reaction and lead to the formation of byproducts.
Product Loss During Work-up and Purification Optimize the extraction and purification steps. For precipitation, ensure the pH is adjusted to the isoelectric point of Cephaloridine to maximize recovery. For chromatography, select an appropriate stationary and mobile phase to achieve good separation and minimize product loss.
Issue 2: Poor Purity of the Final Product

Impurities can compromise the biological activity and safety of the final product. The following guide addresses common purity issues.

Possible Cause Troubleshooting/Optimization Strategy
Presence of Unreacted Starting Materials Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure complete conversion of the starting materials. If the reaction stalls, consider adding a fresh portion of the limiting reagent or extending the reaction time.
Formation of Side Products Adjust reaction conditions to minimize side reactions. Lowering the reaction temperature can often reduce the formation of undesired byproducts. The order of reagent addition can also be critical; for instance, pre-activating the carboxylic acid before adding the amine can prevent unwanted side reactions.
Degradation of Cephaloridine Cephaloridine, like other β-lactam antibiotics, is susceptible to degradation, particularly at non-optimal pH and elevated temperatures. Ensure that the work-up and purification steps are performed under mild conditions. Store the final product at the recommended temperature (typically 2-8 °C) to prevent degradation.
Inefficient Purification Employ a multi-step purification strategy if necessary. This may include a combination of precipitation, extraction, and chromatography. Recrystallization from a suitable solvent system can be an effective final step to improve purity.

Experimental Protocols & Workflows

Synthesis of Cephaloridine from 7-Aminocephalosporanic Acid (7-ACA)

This protocol is a generalized procedure based on established methods for the amidation of 7-ACA.[1] Optimization of specific parameters is recommended for maximizing yield.

1. Preparation of 7-ACA Solution:

  • Suspend 7-ACA in a suitable solvent (e.g., dichloromethane) in a reaction flask.

  • Cool the suspension to between -20 °C and -10 °C.

  • Slowly add a base (e.g., tetramethylguanidine) while stirring until the solution becomes clear.

2. Acylation Reaction:

  • In a separate reactor, prepare the acylating agent by reacting thiophene-2-acetic acid with a suitable activating agent (e.g., pivaloyl chloride) in the same solvent.

  • Slowly add the prepared 7-ACA solution to the acylating agent solution while maintaining the temperature below -10 °C.

  • Allow the reaction to proceed for 1-2 hours with continuous stirring.

3. Nucleophilic Substitution (if modifying the C-3 position):

  • This step is not directly applicable for the synthesis of Cephaloridine from a standard 7-ACA, as the pyridinium group is introduced in a subsequent step. For Cephaloridine synthesis, the starting material would ideally be 7-amino-3-(pyridin-1-ium-1-ylmethyl)-3-cephem-4-carboxylate. If starting from 7-ACA, a separate step to introduce the pyridine group at the C-3 position is required.

4. Work-up and Isolation:

  • Quench the reaction with water.

  • Separate the aqueous layer and adjust the pH to the isoelectric point of Cephaloridine to precipitate the product.

  • Collect the precipitate by filtration and wash with a suitable solvent.

  • Dry the product under vacuum.

5. Purification:

  • Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Cephaloridine from 7-ACA.

Cephaloridine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Acylation Acylation Reaction 7_ACA->Acylation Base Side_Chain_Activation Thiophene-2-acetic acid Activation Side_Chain_Activation->Acylation Activated Side Chain Crude_Product Crude Cephaloridine Work_up Work-up (Quenching, Extraction) Crude_Product->Work_up Precipitation Precipitation (pH Adjustment) Work_up->Precipitation Purification Purification (Recrystallization/ Chromatography) Precipitation->Purification Final_Product Pure Cephaloridine Purification->Final_Product

Caption: General workflow for the synthesis of Cephaloridine from 7-ACA.

This technical support center provides a foundational guide to improving the yield of Cephaloridine synthesis. For optimal results, it is recommended to perform systematic optimization of the reaction conditions for your specific laboratory setup.

References

Troubleshooting poor results in Floridin (Cephaloridine) bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Floridin (Cephaloridine) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this first-generation cephalosporin antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Cephaloridine)?

This compound (Cephaloridine) is a broad-spectrum antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2][3] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis.[1][2][3] This disruption of the bacterial cell wall's integrity leads to cell lysis and death.[1][2][3]

In the context of toxicity studies, particularly nephrotoxicity, Cephaloridine is actively transported into the proximal tubular cells of the kidneys.[4][5][6] This accumulation can lead to oxidative stress, depletion of glutathione, lipid peroxidation, and mitochondrial dysfunction, ultimately causing cell death.[4][5][7]

Q2: What are the recommended storage and stability guidelines for this compound (Cephaloridine)?

Aqueous solutions of Cephaloridine (20% w/v) are stable for up to four weeks when stored in the dark at 4°C.[8] Exposure to sunlight will cause discoloration.[8] It is also important to note that repeated freezing and thawing can negatively impact the stability of Cephaloridine in serum.[9] For optimal results, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Q3: What are the typical Minimum Inhibitory Concentrations (MICs) for Cephaloridine against common bacteria?

Cephaloridine has demonstrated efficacy against a range of bacteria. The MICs for several common strains are provided in the table below.

BacteriumMIC Range (µg/mL)
Penicillin-sensitive Staphylococcus aureus0.05 - 1
Penicillin-resistant Staphylococcus aureus0.05 - 1
Streptococcus pyogenes0.05 - 1
Streptococcus pneumoniae0.05 - 1
Corynebacterium diphtheriae0.05 - 1
Clostridium septicum0.05 - 1

Data sourced from MedchemExpress[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound (Cephaloridine) bioassays in a question-and-answer format.

Q4: We are observing high variability in our in vivo nephrotoxicity studies between animals in the same treatment group. What could be the cause?

High variability in animal studies can stem from several factors. Here are some common causes and solutions:

  • Age and Strain Differences: Susceptibility to Cephaloridine-induced nephrotoxicity can differ significantly between animal strains and with age.[6][11]

    • Solution: Ensure all animals in a study are of the same age and from a single, reputable supplier. Clearly document the strain and age in all experimental records.[11]

  • Dehydration Status: The hydration level of an animal can affect the concentration of Cephaloridine within the renal tubules.[11]

    • Solution: Provide all animals with unrestricted access to water.[11] Monitor for any signs of dehydration. To ensure consistent hydration, consider administering a standardized volume of saline to all animals.[11]

  • Inconsistent Drug Administration: Variations in the injection site or the rate of administration can alter the pharmacokinetic profile of Cephaloridine.[11]

    • Solution: Standardize the route and technique of administration for all animals. For intravenous injections, use a consistent infusion rate.[11]

Q5: We are struggling to establish a consistent and sublethal model of nephrotoxicity. What can we do?

Establishing a reproducible model is critical for meaningful results. Consider the following:

  • Inappropriate Dosage: The dose required to induce nephrotoxicity varies between species and strains.[11]

    • Solution: Conduct a thorough dose-ranging study to identify the optimal dose that induces consistent, sublethal nephrotoxicity in your specific animal model.[11]

  • Timing of Endpoint Assessment: The peak of renal injury can occur at different time points depending on the dose and the animal model used.[11]

    • Solution: Perform a time-course experiment to determine the optimal time point for assessing renal injury after Cephaloridine administration.

Q6: Our in vitro bioassays are showing unexpected levels of cytotoxicity. What could be the issue?

Unexpected cytotoxicity in in vitro assays can be due to several factors related to the compound's stability and the experimental conditions.

  • Compound Degradation: Cephaloridine solutions can degrade over time, especially when exposed to light.[8]

    • Solution: Prepare fresh solutions of Cephaloridine for each experiment. Store stock solutions protected from light at 4°C for no longer than the recommended period.[8]

  • Cell Culture Conditions: The composition of the cell culture medium can influence the cellular response to Cephaloridine. For instance, the presence of amino acids that support glutathione (GSH) synthesis can protect cells from Cephaloridine-induced toxicity.[7]

    • Solution: Standardize your cell culture medium and be aware that components like glutamate can affect Cephaloridine accumulation and subsequent toxicity.[7]

Experimental Protocols & Visualizations

General Experimental Workflow for In Vivo Nephrotoxicity Studies

A typical workflow for investigating Cephaloridine-induced nephrotoxicity in an animal model is outlined below.

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase animal_selection Animal Selection (e.g., Male Fischer-344 rats) acclimatization Acclimatization (min. 1 week) animal_selection->acclimatization baseline Baseline Measurements (e.g., renal function tests) acclimatization->baseline drug_admin Cephaloridine Administration (e.g., single IV dose) baseline->drug_admin control_admin Control Administration (e.g., saline) baseline->control_admin monitoring Monitoring (e.g., clinical signs, body weight) drug_admin->monitoring control_admin->monitoring endpoint Endpoint Assessment (e.g., 24-48h post-dose) monitoring->endpoint sample_collection Sample Collection (Blood, Urine, Kidney Tissue) endpoint->sample_collection analysis Analysis (Histopathology, Biomarkers) sample_collection->analysis

Caption: Workflow for an in vivo Cephaloridine nephrotoxicity study.

Signaling Pathway of Cephaloridine-Induced Nephrotoxicity

The following diagram illustrates the key events in the proposed mechanism of Cephaloridine-induced renal cell injury.

G compound Cephaloridine (in bloodstream) transporter Organic Anion Transporter (OAT1) compound->transporter Active Transport accumulation Intracellular Accumulation transporter->accumulation stress Oxidative Stress accumulation->stress gsh_depletion GSH Depletion stress->gsh_depletion lipid_peroxidation Lipid Peroxidation stress->lipid_peroxidation mitochondrial_dysfunction Mitochondrial Dysfunction stress->mitochondrial_dysfunction cell_death Cell Death (Necrosis) gsh_depletion->cell_death lipid_peroxidation->cell_death mitochondrial_dysfunction->cell_death

Caption: Pathway of Cephaloridine-induced renal cell toxicity.

References

Adjusting pH for optimal Floridin (Cephaloridine) activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Floridin (Cephaloridine). This guide provides researchers, scientists, and drug development professionals with detailed information on adjusting pH for optimal Cephaloridine activity and stability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Cephaloridine)?

A1: this compound is a brand name for Cephaloridine. Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[3][4] Due to potential nephrotoxicity, its use is now more common in veterinary medicine.[1][5] At physiological pH, it exists as a zwitterion.[1][6]

Q2: What is the primary mechanism of action for Cephaloridine?

A2: Cephaloridine inhibits bacterial cell wall synthesis. It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][3][4] This disruption prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3]

Q3: How does pH affect the stability of Cephaloridine?

A3: The stability of Cephaloridine is highly pH-dependent. Its β-lactam ring is susceptible to hydrolysis, especially under acidic or alkaline conditions. Aqueous solutions of Cephaloridine are naturally slightly acidic, with a pH ranging from 4.5 to 5.0. In highly acidic conditions (e.g., pH 1.0), it undergoes hydrogen-ion-catalyzed hydrolysis of the β-lactam bond.[7] Degradation also occurs in neutral and alkaline solutions.[7] For optimal stability, it is crucial to maintain the pH within a recommended range and protect solutions from light.[8]

Q4: What is the optimal pH for the antibacterial activity of Cephaloridine?

A4: While specific data for the optimal pH of Cephaloridine's antibacterial activity is not extensively published, the activity of many antibiotics is influenced by the pH of the medium.[9][10] The optimal pH for activity may not coincide with the optimal pH for stability. Therefore, it is recommended that researchers determine the optimal pH for their specific bacterial strain and experimental conditions empirically. We provide a detailed protocol for this determination in the "Experimental Protocols" section.

Q5: How should I prepare and store Cephaloridine solutions?

A5: Cephaloridine is soluble in water. For experimental use, prepare stock solutions in a suitable buffer. Aqueous solutions (20% w/v) are reported to be stable for up to four weeks when stored at 4°C in the dark. Exposure to sunlight can cause discoloration and degradation. For microbiological assays, it is common to use sterile phosphate buffers to prepare dilutions.[11][12]

Data Presentation

Table 1: Chemical and Stability Properties of Cephaloridine
PropertyValue / ObservationCitation
Chemical ClassFirst-Generation Cephalosporin[3][6]
Molecular FormulaC₁₉H₁₇N₃O₄S₂[6]
Form at Physiological pHZwitterion[1][3]
pH of Aqueous Solution4.5 - 5.0 (Slightly Acidic)
Stability Notes
Acidic DegradationSusceptible to H⁺-catalyzed hydrolysis of the β-lactam bond.[7]
Half-life at pH 1.0 (35°C)Approximately 25 hours[7]
Alkaline DegradationReactivity is influenced by C-3 methylene substituents.[7]
Storage ConditionsAqueous solutions (20% w/v) are stable for 4 weeks at 4°C in the dark.
Light SensitivityExposure to sunlight causes discoloration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Mechanism of Action Ceph Cephaloridine Inactivation Binding and Inactivation Ceph->Inactivation PBP Penicillin-Binding Proteins (PBPs) on Bacterial Membrane PBP->Inactivation Crosslinking Peptidoglycan Cross-linking Inactivation->Crosslinking Inhibits Synthesis Cell Wall Synthesis Crosslinking->Synthesis Essential for Lysis Weakened Cell Wall & Cell Lysis Synthesis->Lysis Disruption leads to

Caption: Mechanism of action of Cephaloridine targeting bacterial cell wall synthesis.

G cluster_1 Experimental Workflow: Determining Optimal pH for Activity A 1. Prepare Materials B 2. Prepare Buffered Media A->B Growth medium, buffers, antibiotic, bacterial strain C 3. Prepare Cephaloridine Dilutions B->C Create pH gradient (e.g., pH 5, 6, 7, 8) E 5. Perform Assay (e.g., Broth Microdilution) C->E Add antibiotic to corresponding pH media D 4. Inoculate Media D->E Add standardized bacterial inoculum F 6. Incubate E->F G 7. Read & Analyze Results (Determine MIC at each pH) F->G H 8. Identify Optimal pH (Lowest MIC) G->H

Caption: Workflow for determining the optimal pH for Cephaloridine's antibacterial activity.

G cluster_2 Troubleshooting Logic Start Inconsistent or No Antibacterial Activity CheckpH Is the pH of the medium correct? Start->CheckpH CheckDrug Is the Cephaloridine solution fresh and properly stored? CheckpH->CheckDrug Yes ActionpH Calibrate pH meter. Prepare fresh buffers/media. CheckpH->ActionpH No CheckInoculum Is the bacterial inoculum density correct? CheckDrug->CheckInoculum Yes ActionDrug Prepare fresh Cephaloridine stock. Store at 4°C, protected from light. CheckDrug->ActionDrug No ActionInoculum Standardize inoculum using OD measurement (e.g., McFarland standard). CheckInoculum->ActionInoculum No ActionContact If issues persist, consult literature for strain-specific resistance or contact support. CheckInoculum->ActionContact Yes ActionpH->CheckpH Re-test ActionDrug->CheckDrug Re-test ActionInoculum->CheckInoculum Re-test

Caption: Troubleshooting flowchart for Cephaloridine antibacterial assays.

Experimental Protocols

Protocol: Determination of Optimal pH for Cephaloridine Activity via Broth Microdilution

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of Cephaloridine against a specific bacterial strain at various pH levels. The pH at which the lowest MIC is observed is considered the optimal pH for activity under these conditions.

1. Materials:

  • Cephaloridine powder (analytical grade)

  • Sterile, purified water

  • Sterile buffers (e.g., 0.1 M Phosphate buffers) prepared at pH 5.0, 6.0, 7.0, and 8.0.[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x concentrate

  • Bacterial strain of interest (e.g., a reference strain like S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer and incubator

2. Preparation of Media and Reagents:

  • Buffered Media Preparation: For each desired pH, mix equal volumes of 2x CAMHB and the corresponding sterile 2x concentrated buffer (e.g., 0.2 M Phosphate buffer at pH 7.0). Verify the final pH of each medium batch with a calibrated pH meter.

  • Cephaloridine Stock Solution: Prepare a concentrated stock solution of Cephaloridine (e.g., 1280 µg/mL) in sterile purified water. Protect from light and store at 4°C. Prepare fresh on the day of the experiment.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • Plate Setup: Use a separate 96-well plate for each pH condition to be tested.

  • Serial Dilutions: In the first column of each plate, add the appropriate volume of Cephaloridine stock to the corresponding buffered medium to achieve the highest desired concentration (e.g., 64 µg/mL).

  • Perform 2-fold serial dilutions across the plate (e.g., from column 1 to 10), leaving column 11 as a positive growth control (no antibiotic) and column 12 as a sterility control (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the MIC for each pH condition. The MIC is the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.

  • Compare the MIC values obtained at each pH. The pH that yields the lowest MIC is the optimal pH for Cephaloridine activity against the tested strain.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No zone of inhibition or bacterial growth in all wells (including high antibiotic concentrations) 1. Inactive Antibiotic: Cephaloridine solution may have degraded due to improper storage (light exposure, wrong temperature) or being too old.2. Resistant Strain: The bacterial strain being tested may be highly resistant to Cephaloridine.3. Incorrect pH: The pH of the medium may be far outside the active range, leading to rapid degradation of the antibiotic.[7]1. Prepare a fresh stock solution of Cephaloridine immediately before use. Ensure powder is stored as per manufacturer's instructions.2. Verify the identity and expected susceptibility of your bacterial strain. Test a known susceptible control strain in parallel.3. Calibrate your pH meter and verify the pH of your media and buffers.[13]
Inconsistent or variable results between replicate experiments 1. Inoculum Variability: The density of the bacterial inoculum was not consistent.2. pH Drift: The buffering capacity of the medium was insufficient, causing the pH to change during bacterial growth.3. Pipetting Errors: Inaccurate serial dilutions or inconsistent inoculation volumes.1. Strictly adhere to inoculum standardization using a McFarland standard or spectrophotometer readings.2. Use a well-established buffer system like phosphate or MOPS at an appropriate concentration (e.g., 0.1 M).[11]3. Use calibrated pipettes and ensure proper mixing at each dilution step.
Precipitation observed in wells 1. Low Solubility: The concentration of Cephaloridine or buffer salts may exceed their solubility at a specific pH or temperature.2. Interaction: Cephaloridine may be interacting with components of the media at that specific pH.1. Check the solubility data for Cephaloridine. It may be necessary to adjust the stock solution concentration or the buffer system.2. Run a control plate with only the antibiotic dilutions in the buffered media (no bacteria) to see if precipitation occurs.
pH meter calibration fails or gives unstable readings 1. Dirty or Damaged Electrode: The pH electrode may be coated with residue or the glass membrane may be compromised.2. Expired Buffers: The calibration buffers are expired or contaminated.[14]1. Clean the pH electrode according to the manufacturer's instructions. If the problem persists, the electrode may need to be replaced.[15]2. Use fresh, unexpired pH calibration buffers.[14]

References

Technical Support Center: Floridin (Cephaloridine) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with Floridin (Cephaloridine) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Cephaloridine stock solutions?

For optimal stability, Cephaloridine hydrate stock solutions should be aliquoted and stored under the following conditions.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.[1] If you are preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]

Storage TemperatureDurationRecommendations
-80°C6 monthsSealed storage, protected from moisture.
-20°C1 monthSealed storage, protected from moisture.

Q2: What are the common signs of contamination in my Cephaloridine stock solution?

Contamination in your stock solution can manifest in several ways. The most common indicators include:

  • Visual Changes: The solution may appear cloudy or turbid. You might also observe filamentous growth, which often indicates mold contamination.[2]

  • Color Changes: A shift in the color of your cell culture media when the stock solution is added can indicate a change in pH, often a sign of bacterial contamination.[3]

  • Microscopic Examination: Direct observation under a microscope may reveal moving particles, indicative of bacteria, or budding yeast cells.[4]

  • Experimental Inconsistencies: If you observe unexpected or inconsistent results in your experiments, such as altered cell growth rates or morphology, it could be due to a contaminated stock solution.[3]

Q3: What types of contaminants should I be concerned about?

Contaminants can be broadly categorized as either biological or chemical.

  • Biological Contaminants: These are the most common and include bacteria, fungi (yeasts and molds), and mycoplasma.[2][4]

  • Chemical Contaminants: These can include impurities from the solvent, leachables from plastic storage tubes, or degradation products of Cephaloridine itself.

Troubleshooting Guides

Guide 1: Troubleshooting Suspected Microbial Contamination

If you suspect microbial contamination in your Cephaloridine stock solution, follow these steps to identify and resolve the issue.

Step 1: Quarantine

Immediately quarantine the suspected stock solution and any reagents or cultures it has come into contact with to prevent further spread.

Step 2: Visual and Microscopic Examination

  • Visual Inspection: Check the stock solution for turbidity, sediment, or color change.

  • Microscopic Analysis: Place a small aliquot of the stock solution on a microscope slide and examine under high magnification for the presence of bacteria or yeast.

Step 3: Sterility Testing

To confirm microbial contamination, a formal sterility test is recommended. The membrane filtration method is the preferred technique for antibiotic solutions.[5]

Experimental Protocols

Protocol 1: Sterility Testing by Membrane Filtration

This protocol is adapted from the United States Pharmacopeia (USP) guidelines for sterility testing of antibiotic solutions.[5][6][7]

Materials:

  • Sterile membrane filtration unit with a 0.45 µm pore size filter

  • Sterile rinsing fluid (e.g., 0.1% peptone water)

  • Fluid Thioglycollate Medium (FTM)

  • Trypticase Soy Broth (TSB), also known as Soybean-Casein Digest Medium (SCDM)

  • Sterile forceps

  • Incubator

Procedure:

  • Preparation: Under aseptic conditions (e.g., in a laminar flow hood), assemble the membrane filtration apparatus.

  • Filtration: Filter a representative sample of your Cephaloridine stock solution through the membrane filter. The antibiotic will be retained on the filter.

  • Rinsing: Wash the filter with three portions of sterile rinsing fluid to remove any residual antibiotic that could inhibit microbial growth.

  • Incubation: Aseptically remove the membrane filter with sterile forceps, cut it in half, and place one half in FTM (for anaerobic bacteria) and the other half in TSB (for aerobic bacteria and fungi).

  • Observation: Incubate the media for 14 days, inspecting for turbidity or microbial growth. FTM is typically incubated at 30-35°C, and TSB at 20-25°C.

Results Interpretation:

  • No Growth: If no turbidity is observed after 14 days, the stock solution is considered sterile.

  • Growth: Turbidity indicates the presence of microbial contamination.

Guide 2: Assessing Chemical Purity and Degradation

If you suspect chemical contamination or degradation of your Cephaloridine stock, High-Performance Liquid Chromatography (HPLC) is the recommended method for analysis.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a Cephaloridine solution using a stability-indicating HPLC method.

Instrumentation and Conditions:

ParameterSpecification
Column Reversed-phase C18
Mobile Phase A mixture of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for your system.[8]
Flow Rate Typically 1.0 - 1.5 mL/min.[9][10]
Detection UV detector at 254 nm.[9][10]
Internal Standard A chemically similar, stable compound not present in the sample.

Procedure:

  • Standard Preparation: Prepare a series of Cephaloridine standards of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute your Cephaloridine stock solution to a concentration that falls within the range of your calibration curve.

  • Injection: Inject the standards and your sample into the HPLC system.

  • Analysis: Compare the peak area of your Cephaloridine sample to the calibration curve to determine its concentration. The presence of additional peaks may indicate impurities or degradation products.

Visual Guides

Contamination_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action A Suspected Contamination in Cephaloridine Stock B Visual & Microscopic Examination A->B C Turbidity, Color Change, or Particles Observed? B->C D Perform Sterility Test (Membrane Filtration) C->D Yes E Perform HPLC Analysis for Purity C->E No F Microbial Contamination Confirmed D->F Positive Result J No Contamination Detected D->J Negative Result G Chemical Degradation or Impurity Detected E->G Impurity Peaks Found E->J Single Peak, Correct Conc. H Discard Stock Solution & Prepare Fresh F->H G->H I Review Aseptic Technique & Reagent Quality H->I

Caption: Troubleshooting workflow for suspected contamination.

Sterility_Testing_Workflow cluster_prep Preparation cluster_filter Filtration & Rinsing cluster_culture Culturing cluster_observe Incubation & Observation cluster_result Results A Aseptically prepare filtration apparatus B Filter Cephaloridine stock solution A->B C Rinse membrane with sterile fluid (3x) B->C D Cut membrane in half C->D E Place one half in Fluid Thioglycollate Medium (FTM) D->E F Place other half in Trypticase Soy Broth (TSB) D->F G Incubate for 14 days E->G F->G H Observe for turbidity G->H I Contaminated H->I Yes J Sterile H->J No

Caption: Workflow for sterility testing via membrane filtration.

References

Technical Support Center: Refining Purification Methods for Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Floridin (Cephaloridine).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Cephaloridine?

A1: The most common and effective methods for purifying Cephaloridine are precipitation/crystallization and ion-exchange chromatography. Precipitation is often used to remove major impurities from a crude solution, while ion-exchange chromatography provides higher resolution to achieve a final high-purity product. The choice of method or combination of methods depends on the initial purity of the sample and the desired final purity.

Q2: How does the zwitterionic nature of Cephaloridine affect its purification?

A2: Cephaloridine's zwitterionic structure, containing both a carboxylic acid and a pyridinium group, means its net charge is highly dependent on pH. This property is critical for purification. For ion-exchange chromatography, the pH of the buffers must be carefully selected to ensure the molecule has a net positive or negative charge to bind to the appropriate resin. During crystallization, the pH will influence its solubility and the optimal conditions for precipitation.

Q3: What is the optimal pH range for working with Cephaloridine?

A3: Cephaloridine is susceptible to degradation under acidic, neutral, and alkaline conditions through hydrolysis of its β-lactam ring. Aqueous solutions are generally most stable at a slightly acidic pH of 4.5-5. It is crucial to maintain the pH within a stable range throughout the purification process to minimize degradation and maximize yield.

Q4: How can I monitor the purity of Cephaloridine during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the purity of Cephaloridine. It allows for accurate quantification of the main compound and detection of impurities. Spectrophotometric methods can also be employed for a more rapid, though less specific, assessment of concentration.

Troubleshooting Guides

Precipitation/Crystallization
Issue Potential Cause Recommended Solution
Low Yield of Precipitate - Incorrect pH: The pH of the solution may not be optimal for minimizing Cephaloridine's solubility. - Inappropriate Solvent/Antisolvent Ratio: The ratio of the solvent in which Cephaloridine is dissolved to the antisolvent used for precipitation may be incorrect.- pH Adjustment: Carefully adjust the pH of the solution. Since Cephaloridine is a zwitterion, its lowest solubility will be at its isoelectric point. - Optimize Solvent System: Systematically vary the solvent/antisolvent ratio to determine the optimal conditions for precipitation.
Oily Precipitate or Failure to Crystallize - Presence of Impurities: High levels of impurities can inhibit crystal formation. - Supersaturation Too High: Rapid changes in solvent composition or temperature can lead to an oily precipitate instead of crystals.- Pre-purification Step: Consider a preliminary purification step, such as liquid-liquid extraction or treatment with activated carbon, to remove interfering impurities. - Slow Antisolvent Addition: Add the antisolvent slowly with continuous stirring to control the rate of supersaturation.
Precipitate is Difficult to Filter - Fine Particle Size: Rapid precipitation can lead to very small particles that clog filter membranes.- Controlled Precipitation: Slow down the rate of precipitation by adding the antisolvent more slowly or by cooling the solution gradually. - Aging the Precipitate: Allow the precipitate to stand in the mother liquor for a period (aging) to encourage larger crystal growth.
Ion-Exchange Chromatography
Issue Potential Cause Recommended Solution
Cephaloridine Does Not Bind to the Column - Incorrect pH of a Buffer: The pH of the loading buffer may be such that Cephaloridine has no net charge or the same charge as the resin. - Ionic Strength of Buffer is Too High: High salt concentrations in the loading buffer can shield the charge on the molecule, preventing it from binding to the resin.- Adjust Buffer pH: For a cation exchange resin, the buffer pH should be below the isoelectric point of Cephaloridine to ensure a net positive charge. For an anion exchange resin, the buffer pH should be above the isoelectric point for a net negative charge. - Lower Ionic Strength: Reduce the salt concentration in the loading buffer or desalt the sample prior to loading.
Poor Resolution or Broad Peaks - Incorrect Elution Profile: The salt gradient or pH gradient may be too steep, causing co-elution of impurities. - Column Overloading: Too much sample has been loaded onto the column.- Optimize Gradient: Use a shallower gradient to improve the separation between Cephaloridine and closely eluting impurities. - Reduce Sample Load: Decrease the amount of sample loaded onto the column.
Low Recovery of Cephaloridine - Strong Binding to Resin: The elution conditions may not be strong enough to displace the bound Cephaloridine. - Degradation on the Column: The pH of the elution buffer may be causing degradation of the product.- Increase Elution Strength: Increase the salt concentration or adjust the pH of the elution buffer to facilitate the release of Cephaloridine. - Verify pH Stability: Ensure the pH of all buffers is within the stable range for Cephaloridine (around pH 4.5-5).

Quantitative Data

Table 1: HPLC Method Parameters for Cephaloridine Purity Analysis

ParameterMethod 1 (Plasma)Method 2 (Urine)Method 3 (Serum)
Linearity Range (µg/mL)0.5 - 501 - 1000.2 - 20
Correlation Coefficient (r²)> 0.999> 0.998> 0.999
Accuracy (%)95 - 10593 - 10396 - 104
Precision (RSD %)< 5< 6< 4
Limit of Detection (LOD) (µg/mL)0.10.20.05
Limit of Quantification (LOQ) (µg/mL)0.510.2
Recovery (%)> 90> 88> 92

This data is adapted from comparative studies of validated HPLC methods for Cephaloridine analysis in biological samples and serves as a reference for establishing in-process purity checks.

Experimental Protocols

Protocol 1: Purification of Cephaloridine by Antisolvent Precipitation

Objective: To remove bulk impurities from a crude Cephaloridine solution.

Materials:

  • Crude Cephaloridine solution

  • Acetone (or other suitable antisolvent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Filtration apparatus

  • Stir plate and stir bar

Methodology:

  • Dissolve the crude Cephaloridine in a minimal amount of an appropriate solvent (e.g., water).

  • Adjust the pH of the solution to the point of minimum solubility for Cephaloridine (isoelectric point).

  • Slowly add an antisolvent (e.g., acetone) to the stirred solution. A typical starting ratio is 2-3 volumes of acetone per volume of aqueous solution.

  • Continue stirring for 30-60 minutes to allow for complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of the antisolvent.

  • Dry the purified precipitate under vacuum.

Protocol 2: Purification of Cephaloridine by Ion-Exchange Chromatography

Objective: To achieve high-purity Cephaloridine by removing closely related impurities.

Materials:

  • Precipitated Cephaloridine

  • Strong anion exchange resin (e.g., Dowex-1-Chloride) or strong cation exchange resin

  • Loading buffer (e.g., phosphate buffer at a pH to ensure the desired charge on Cephaloridine)

  • Elution buffer (loading buffer with a gradient of NaCl)

  • Chromatography column and system

Methodology:

  • Resin Equilibration: Pack the chromatography column with the selected ion-exchange resin and equilibrate with 5-10 column volumes of loading buffer.

  • Sample Preparation: Dissolve the precipitated Cephaloridine in the loading buffer. Ensure the pH is adjusted to provide the appropriate charge for binding.

  • Sample Loading: Load the dissolved sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with 3-5 column volumes of loading buffer to remove unbound impurities.

  • Elution: Apply a linear gradient of the elution buffer (increasing NaCl concentration) to the column to elute the bound Cephaloridine.

  • Fraction Collection: Collect fractions and analyze for Cephaloridine content and purity using HPLC.

  • Pooling and Desalting: Pool the high-purity fractions and desalt if necessary.

Visualizations

experimental_workflow cluster_precipitation Precipitation/Crystallization cluster_chromatography Ion-Exchange Chromatography crude Crude Cephaloridine Solution dissolve Dissolve in Solvent crude->dissolve ph_adjust_precip Adjust pH to Isoelectric Point dissolve->ph_adjust_precip add_antisolvent Add Antisolvent ph_adjust_precip->add_antisolvent precipitate Collect Precipitate add_antisolvent->precipitate dissolve_load Dissolve in Loading Buffer precipitate->dissolve_load Intermediate Purity Sample load_column Load onto Column dissolve_load->load_column wash_column Wash Column load_column->wash_column elute Elute with Gradient wash_column->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions pure_cephaloridine High-Purity Cephaloridine collect_fractions->pure_cephaloridine

Caption: A typical experimental workflow for the purification of Cephaloridine.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Poor Purity start Purification Issue Encountered low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity degradation Product Degradation (pH/Temp) low_yield->degradation Yes poor_binding Poor Binding to Resin low_yield->poor_binding Yes incomplete_precip Incomplete Precipitation low_yield->incomplete_precip Yes coelution Co-elution of Impurities poor_purity->coelution Yes ineffective_precip Ineffective Precipitation poor_purity->ineffective_precip Yes solution1 Verify pH/Temp Stability degradation->solution1 Solution solution2 Adjust Buffer pH & Ionic Strength poor_binding->solution2 Solution solution3 Optimize pH & Solvent Ratio incomplete_precip->solution3 Solution solution4 Optimize Elution Gradient coelution->solution4 Solution solution5 Pre-purify or Modify Conditions ineffective_precip->solution5 Solution

Caption: A logical workflow for troubleshooting common purification issues.

Validation & Comparative

A Comparative Analysis of Floridin (Cephaloridine) and Other Cephalosporins: An Efficacy Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of Floridin (Cephaloridine), a first-generation cephalosporin, against a panel of other cephalosporins from subsequent generations. The analysis focuses on antibacterial potency against key Gram-positive and Gram-negative pathogens, supported by quantitative data from various studies. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a consolidated resource for evaluating the antibacterial spectrum of these compounds.

Executive Summary

Cephaloridine is a semisynthetic, broad-spectrum, first-generation cephalosporin that demonstrates potent activity against many Gram-positive cocci and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1] This guide presents a comparative overview of its efficacy, primarily measured by Minimum Inhibitory Concentration (MIC), alongside other prominent cephalosporins.

Comparative Antibacterial Efficacy: A Quantitative Overview

The in vitro efficacy of cephalosporins is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for Cephaloridine and other selected cephalosporins against methicillin-susceptible Staphylococcus aureus (MSSA), a representative Gram-positive pathogen, and Escherichia coli, a common Gram-negative bacterium. The data has been compiled from multiple sources and should be interpreted as a comparative overview.

Table 1: Comparative in vitro Activity (MIC in µg/mL) of Cephalosporins against Staphylococcus aureus (Methicillin-Susceptible)

Cephalosporin GenerationAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
First-Generation Cephaloridine 0.05 - 1 [2]--
Cefazolin≤0.12 - 2[3][4]0.250.5
Second-Generation Cefuroxime0.02 - 0.64[5]0.250.5
Third-Generation Ceftriaxone1 - 8[6]4[7]8[7]
Fourth-Generation Cefepime0.5 - 16[8]14

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate where compiled data did not provide these specific values.

Table 2: Comparative in vitro Activity (MIC in µg/mL) of Cephalosporins against Escherichia coli

Cephalosporin GenerationAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
First-Generation Cephaloridine ---
Cefazolin1 - 8[9][10]24
Second-Generation Cefuroxime2 - >256[11]432
Third-Generation Ceftriaxone≤0.03 - ≥32[12]0.06≥32
Fourth-Generation Cefepime≤0.03 - >320.060.12

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the in vitro potency of antimicrobial agents. The two most widely accepted methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI), are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the cephalosporin is prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are typically prepared in 96-well microtiter plates.

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture (18-24 hours old).

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are examined visually or with a plate reader for turbidity, which indicates bacterial growth.

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium upon which the test organisms are inoculated.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • A stock solution of the cephalosporin is prepared.

  • A series of dilutions are made, and each dilution is added to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

  • The agar-antibiotic mixture is then poured into sterile Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation and Incubation:

  • The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension (typically 1-10 µL, delivering 10⁴ CFU per spot). A multi-point inoculator can be used to test multiple isolates simultaneously.

  • The inoculated plates are allowed to dry before being inverted and incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, the plates are examined for the presence of bacterial colonies at the inoculation spots.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a cephalosporin.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Cephalosporin Stock Solution B Perform Serial Two-Fold Dilutions in 96-Well Plate with CAMHB A->B E Inoculate Microtiter Plate with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Turbidity (Bacterial Growth) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound (Cephaloridine) demonstrates potent in vitro activity against methicillin-susceptible Staphylococcus aureus, often comparable to or exceeding that of other first-generation cephalosporins. As expected, its activity against Gram-negative bacteria like Escherichia coli is less pronounced compared to later-generation cephalosporins, which were specifically developed to target these pathogens. The selection of an appropriate cephalosporin for research or therapeutic development should be guided by its specific antibacterial spectrum, as determined by standardized in vitro testing methods such as those detailed in this guide.

References

A Comparative Guide to a Validated Stability-Indicating HPLC Method and UV-Vis Spectrophotometry for the Analysis of Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a newly validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and a traditional UV-Vis Spectrophotometric method for the quantitative determination of Floridin (Cephaloridine). The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental protocols to aid in the selection of the most appropriate analytical technique for their specific needs. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Cephaloridine, especially in biological matrices, due to its specificity, accuracy, and precision.[1] In contrast, spectrophotometry offers a simpler, more cost-effective, and widely available alternative for routine analysis in quality control laboratories.[2]

Comparative Analysis of Method Performance

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and the instrumentation available. The following table summarizes the key performance parameters of the new stability-indicating HPLC method against a standard UV-Vis Spectrophotometric method for Cephaloridine analysis.

ParameterStability-Indicating HPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 0.5 - 50 µg/mL5 - 40 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.85 µg/mL[3]
Limit of Quantification (LOQ) 0.5 µg/mL2.85 µg/mL[3]
Specificity High (able to separate from degradation products)Low (prone to interference)
Run Time ~10 minutes~2 minutes per sample

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of any analytical method. The following sections outline the key experimental procedures for both the stability-indicating HPLC and UV-Vis spectrophotometric analysis of Cephaloridine.

Stability-Indicating HPLC Method

This method is designed to accurately quantify Cephaloridine in the presence of its degradation products, making it suitable for stability studies.

a) Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[1]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic modifier like acetonitrile or methanol.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 254 nm.[5]

  • Injection Volume: 20 µL.

b) Standard Solution Preparation:

  • Prepare a stock solution of Cephaloridine reference standard (100 µg/mL) in the mobile phase.

  • Generate a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.

c) Sample Preparation:

  • For pharmaceutical formulations, accurately weigh a portion of the powdered sample equivalent to a known amount of Cephaloridine and dissolve it in the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

d) Forced Degradation Study: To validate the stability-indicating nature of the method, Cephaloridine solutions are subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation.[6] The chromatograms of the stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent drug peak.

UV-Vis Spectrophotometric Method

This method provides a rapid and straightforward approach for the quantification of Cephaloridine in simple formulations.

a) Instrumentation:

  • UV-Vis Spectrophotometer with a 1 cm quartz cuvette.

b) Standard Solution Preparation:

  • Prepare a stock solution of Cephaloridine reference standard (100 µg/mL) in a suitable solvent (e.g., 0.1 N HCl).[3]

  • Create a series of working standard solutions with concentrations from 5 to 40 µg/mL by diluting the stock solution.[3]

c) Sample Preparation:

  • Dissolve a known quantity of the Cephaloridine formulation in the chosen solvent.

  • Filter the solution to remove any insoluble excipients.[3]

d) Data Analysis:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for Cephaloridine.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of Cephaloridine in the sample solution from the calibration curve.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and the sample analysis workflow.

ValidationWorkflow start Analytical Method Development validation Method Validation (ICH Guidelines) start->validation linearity Linearity & Range validation->linearity Establishes concentration range accuracy Accuracy validation->accuracy Closeness to true value precision Precision (Repeatability & Intermediate) validation->precision Measures variability specificity Specificity / Forced Degradation validation->specificity Discriminates analyte lod_loq LOD & LOQ validation->lod_loq Determines sensitivity robustness Robustness validation->robustness Withstands small variations end Validated Method linearity->end accuracy->end precision->end specificity->end lod_loq->end robustness->end

Caption: Workflow for the validation of a new analytical method.

SampleAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Obtain Sample (e.g., Pharmaceutical Formulation) dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter Solution dissolve->filter instrument HPLC or UV-Vis Spectrophotometer filter->instrument acquire Acquire Data (Chromatogram/Absorbance) instrument->acquire calibrate Calibration Curve acquire->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Final Report quantify->report

Caption: General workflow from sample preparation to final report.

References

A Comparative Analysis of First-Generation Cephalosporins: Floridin (Cephaloridine) vs. Cefazolin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of first-generation cephalosporins, both Floridin (Cephaloridine) and Cefazolin have historically held significant roles in the management of bacterial infections. This guide provides a detailed comparison of their antibacterial activity, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two antimicrobial agents. While both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis, their in vitro potency against various pathogens exhibits notable distinctions.

At a Glance: Key Differences in Antibacterial Spectrum

Cefazolin generally demonstrates greater activity against common Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae. Conversely, some studies suggest Cephaloridine may possess higher potency against Staphylococcus aureus. This variation in spectrum is a critical consideration in the selection of an appropriate therapeutic agent.

Quantitative Comparison of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for Cephaloridine and Cefazolin against a range of clinically relevant bacteria.

Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

Bacterial SpeciesAntibioticMIC50MIC90MIC Range
Staphylococcus aureus (Methicillin-Susceptible - MSSA) Cephaloridine-≤3.13 (>90% of strains)0.25 - ≤2
Cefazolin-≤3.13 (>90% of strains)≤2
Staphylococcus aureus (Methicillin-Resistant - MRSA) Cefazolin64256-

Note: Data for Cephaloridine against MRSA is limited in recent literature. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

Bacterial SpeciesAntibioticMIC50MIC90MIC Range
Escherichia coli Cephaloridine---
Cefazolin12-
Klebsiella pneumoniae Cephaloridine---
Cefazolin120.5 - 2
Proteus mirabilis Cephaloridine---
Cefazolin4 (modal MIC)--

Mechanism of Action: A Shared Pathway

Both Cephaloridine and Cefazolin are bactericidal agents that function by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. The disruption of this process leads to a weakened cell wall and subsequent cell lysis.

cluster_CellWall Bacterial Cell Wall Synthesis cluster_Antibiotic Antibiotic Action cluster_Outcome Result PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Peptidoglycan Synthesis CellWall Stable Cell Wall Peptidoglycan->CellWall Cephalosporin Cephaloridine / Cefazolin Cephalosporin->PBP Binds to and Inactivates Lysis Cell Lysis Inhibition->Lysis

Caption: Mechanism of action for Cephaloridine and Cefazolin.

Experimental Protocols for Antibacterial Activity Assessment

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antibiotic. The two primary methods employed are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This technique involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period of 16-20 hours at 35 ± 2°C, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Cephaloridine/Cefazolin in broth C Inoculate microtiter plate wells with bacterial suspension A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow of the Broth Microdilution Method for MIC determination.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. Once solidified, the agar surface is inoculated with a standardized suspension of the test bacteria. The plates are incubated for 16-20 hours at 35 ± 2°C. The MIC is determined as the lowest concentration of the antibiotic that prevents the visible growth of colonies on the agar.

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare agar plates with varying concentrations of Cephaloridine/Cefazolin C Spot-inoculate agar plates with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Examine plates for bacterial colony growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow of the Agar Dilution Method for MIC determination.

Conclusion

Cross-Reactivity of Floridin (Cephaloridine): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Floridin (Cephaloridine), a first-generation cephalosporin antibiotic. The information presented herein is intended to inform research, drug development, and clinical decision-making by summarizing key experimental findings on its cross-reactivity with other β-lactam antibiotics.

Comparative Cross-Reactivity Data

The following tables summarize quantitative data from various studies investigating the cross-reactivity of Cephaloridine with penicillins and other cephalosporins. It is important to note that early studies reported higher cross-reactivity rates, which may have been influenced by contamination of penicillin preparations with cephalosporins.[1]

Penicillin-Allergic Patients Exhibiting a Reaction to CephaloridineOdds Ratio (OR)95% Confidence Interval (CI)Study Type
Allergic Reactions8.75.9–12.8Meta-analysis[2][3]
Study PopulationTest MethodPositive Results for Cephaloridine Cross-ReactivityReference
24 Penicillin-Allergic PatientsLeucocyte Challenge Test (with CEPR-BGG)80%Assem and Vickers[4][5]
24 Penicillin-Allergic PatientsLymphocyte Stimulation Test (with CEPR-BGG)50%Assem and Vickers[4]
24 Penicillin-Allergic PatientsSkin Test (with CEPR-HSA**)46%Assem and Vickers[4]
19 Penicillin-Allergic PatientsParenteral and Oral Challenge0% (100% tolerated)Blanca et al.[6]
19 Penicillin-Allergic PatientsTherapeutic Dose Challenge89.4% tolerated[2][7]

* CEPR-BGG: Cephaloridine conjugated with Bovine Gamma Globulin ** CEPR-HSA: Cephaloridine conjugated with Human Serum Albumin

Experimental Protocols

Detailed methodologies are crucial for interpreting cross-reactivity data. The following protocols are based on descriptions in the cited literature.

Skin Testing

Skin tests are a common method to assess for IgE-mediated hypersensitivity.

  • Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.

  • Methodology:

    • Preparation: A sterile solution of the cephalosporin being tested (e.g., Cephaloridine) is prepared at a non-irritating concentration. Both positive (histamine) and negative (saline) controls are used.

    • Procedure: A small drop of the test solution is placed on the skin (typically the forearm). The epidermis is then pricked or punctured through the drop.

    • Observation: The site is observed for 15-20 minutes for the development of a wheal and flare reaction.

    • Interpretation: A wheal diameter of 3 mm or greater than the negative control is generally considered a positive result, indicating the presence of specific IgE.[8]

In Vitro IgE Assays (e.g., RAST)

The Radioallergosorbent Test (RAST) is a laboratory method to measure specific IgE antibodies in the serum.

  • Objective: To quantify the amount of circulating IgE antibodies specific to a particular drug allergen.

  • Methodology:

    • Antigen Immobilization: The drug (e.g., Cephaloridine) is covalently bound to a solid phase (e.g., a paper disc or a microtiter well).

    • Incubation with Serum: The patient's serum is incubated with the immobilized drug. If specific IgE antibodies are present, they will bind to the drug.

    • Washing: Unbound antibodies and other serum proteins are washed away.

    • Addition of Labeled Anti-IgE: Radiolabeled anti-human IgE antibody is added and binds to the IgE already bound to the drug.

    • Detection: The amount of radioactivity is measured, which is proportional to the amount of specific IgE in the patient's serum.

Leucocyte Challenge Test

This in vitro test measures the release of inflammatory mediators from basophils in response to an allergen.

  • Objective: To assess the functional response of basophils (a type of white blood cell) to a specific drug.

  • Methodology:

    • Cell Isolation: Leucocytes, including basophils, are isolated from the patient's blood.

    • Incubation: The isolated cells are incubated with the drug (e.g., Cephaloridine conjugated to a protein carrier like BGG).

    • Mediator Release: If the patient is allergic, the drug will cross-link IgE on the surface of basophils, triggering the release of histamine and other mediators.

    • Quantification: The amount of histamine released into the supernatant is measured and compared to a baseline.[4][9]

Visualizing Cross-Reactivity Mechanisms

The following diagrams illustrate the key concepts in understanding cephalosporin cross-reactivity.

G cluster_penicillin Penicillin Structure cluster_cephalosporin Cephalosporin Structure cluster_reactivity Immune Recognition P_Core β-Lactam Ring + Thiazolidine Ring P_Sidechain R1 Side Chain C_Core β-Lactam Ring + Dihydrothiazine Ring P_Core->C_Core Shared β-Lactam Ring C_Sidechain1 R1 Side Chain P_Sidechain->C_Sidechain1 Structural Similarity (Key to Cross-Reactivity) IgE IgE Antibody P_Sidechain->IgE Cross-Recognition C_Sidechain2 R2 Side Chain C_Sidechain1->IgE Primary Recognition Site

Caption: Molecular basis of penicillin and cephalosporin cross-reactivity.

G cluster_workflow Cross-Reactivity Study Workflow start Patient with History of Penicillin Allergy skin_test Perform Skin Prick Test with Cephaloridine start->skin_test positive_result Positive Result (Wheal and Flare) skin_test->positive_result If Positive negative_result Negative Result skin_test->negative_result If Negative conclusion_positive High Likelihood of Cross-Reactivity positive_result->conclusion_positive in_vitro Perform In Vitro Assay (e.g., RAST, Leucocyte Challenge) negative_result->in_vitro challenge Graded Drug Challenge (Under Supervision) in_vitro->challenge conclusion_negative Low Likelihood of Cross-Reactivity challenge->conclusion_negative

Caption: A typical workflow for investigating cephalosporin cross-reactivity.

Discussion

The cross-reactivity between penicillins and cephalosporins, particularly first-generation agents like Cephaloridine, is primarily attributed to the similarity of their R1 side chains.[1][2][3][6][7][10] While the shared β-lactam ring was once thought to be the main culprit, current evidence points towards the side chains as the more significant allergenic determinants.

It is evident that a history of penicillin allergy increases the risk of a reaction to Cephaloridine.[2][3] However, the actual incidence of cross-reactivity may be lower than historical reports suggest, especially when considering cephalosporins with dissimilar side chains.[1][7] The choice of diagnostic method also significantly influences the reported rates of cross-reactivity, with in vitro tests like the leucocyte challenge test sometimes showing higher rates of sensitization than clinical challenge studies.[4]

For drug development, these findings underscore the importance of designing cephalosporins with unique side chains to minimize the potential for cross-reactivity with existing β-lactam antibiotics. For researchers and clinicians, a thorough understanding of these immunological principles is essential for the accurate diagnosis and management of patients with reported β-lactam allergies.

References

A Comparative Analysis of Beta-Lactam Antibiotics: Cefaloridine vs. Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal beta-lactam antibiotics: Cefaloridine, a first-generation cephalosporin, and Penicillin G, the foundational antibiotic. This analysis delves into their mechanisms of action, antibacterial spectra, pharmacokinetic profiles, and adverse effects, supported by experimental data and detailed protocols to inform research and development in the antimicrobial field.

Core Mechanism of Action: Targeting the Bacterial Cell Wall

Both Cefaloridine and Penicillin belong to the beta-lactam class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and bacterial death.

dot

Beta_Lactam_Mechanism Mechanism of Action of Beta-Lactam Antibiotics Beta_Lactam_Antibiotic Beta-Lactam Antibiotic (Cefaloridine or Penicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final step Cell_Lysis Cell Lysis and Bacterial Death PBP->Cell_Lysis Inhibition leads to Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Loss of integrity causes

Caption: Mechanism of Action of Beta-Lactam Antibiotics.

Comparative In Vitro Activity: A Quantitative Look

The in vitro potency of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. While both drugs are effective against Gram-positive cocci, Cefaloridine generally exhibits a broader spectrum of activity, including some Gram-negative bacilli.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial SpeciesCefaloridine (MIC)Penicillin G (MIC)Notes
Staphylococcus aureus (Penicillin-Susceptible)≤3.13 (>90% of strains)[3]0.4[1]Cefaloridine demonstrates high potency.
Staphylococcus aureus (Penicillin-Resistant)>2 (50% of strains)[3]24[1]Cefaloridine is more susceptible to staphylococcal penicillinase than cephalothin.
Streptococcus pneumoniae-≤0.06 (Susceptible)First-generation cephalosporins generally have higher MICs against S. pneumoniae compared to Penicillin G.
Escherichia coliComparable to cephalothin[3]-Penicillin G has limited activity against most Gram-negative rods.
Klebsiella pneumoniae--Generally resistant to Penicillin G; Cefaloridine has some activity.

Note: MIC values can vary depending on the strain and testing methodology. The data presented is a summary from multiple sources for comparative purposes.

Pharmacokinetic Properties: A Side-by-Side Comparison

The absorption, distribution, metabolism, and excretion (ADME) of a drug are critical to its clinical efficacy. Cefaloridine and Penicillin G exhibit distinct pharmacokinetic profiles.

Table 2: Pharmacokinetic Parameters

ParameterCefaloridinePenicillin G
Oral Bioavailability Poor, administered parenterally< 30% (acid-labile)
Plasma Protein Binding ~20-30%~60%
Elimination Half-life ~1.5 hours~30 minutes
Primary Route of Excretion Renal (unchanged in urine)Renal (tubular secretion and glomerular filtration)

Adverse Effect Profiles: Key Differences in Safety

While both antibiotics are generally well-tolerated, they are associated with distinct adverse effect profiles that are crucial considerations in clinical settings.

Table 3: Common and Serious Adverse Effects

Adverse EffectCefaloridinePenicillin G
Hypersensitivity Reactions Possible, cross-reactivity with penicillin allergyCommon (rash, urticaria, anaphylaxis)
Nephrotoxicity Dose-dependent kidney damageRare, but can cause acute interstitial nephritis
Gastrointestinal Effects Nausea, vomiting, diarrheaNausea, vomiting, diarrhea
Hematologic Effects Eosinophilia, neutropenia, leukopeniaLeukopenia

Mechanisms of Bacterial Resistance

The emergence of antibiotic resistance is a major challenge. Both Cefaloridine and Penicillin are vulnerable to bacterial resistance mechanisms, primarily through the production of beta-lactamase enzymes.

dot

Resistance_Mechanisms Primary Mechanisms of Resistance to Beta-Lactam Antibiotics Antibiotic Beta-Lactam Antibiotic Beta_Lactamase Beta-Lactamase Enzyme Antibiotic->Beta_Lactamase Hydrolysis of beta-lactam ring PBP_Alteration Alteration of PBPs Antibiotic->PBP_Alteration Reduced binding affinity Reduced_Permeability Reduced Permeability (Gram-negative bacteria) Antibiotic->Reduced_Permeability Impaired entry into cell Efflux_Pumps Antibiotic Efflux Pumps Antibiotic->Efflux_Pumps Active removal from cell

Caption: Primary Mechanisms of Bacterial Resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the MIC of an antibiotic against a bacterial strain.

dot

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antibiotic Prepare serial dilutions of antibiotic Inoculate_Plate Inoculate microtiter plate wells with bacteria and antibiotic dilutions Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Plate Visually inspect for turbidity or use a plate reader Incubate->Read_Plate Determine_MIC Identify lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for MIC Determination.

Protocol Steps:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay.

  • Exposure: The bacterial suspension is added to flasks containing broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) and a control flask without the antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask.

  • Viable Cell Count: The samples are serially diluted and plated on agar plates. After incubation, the number of CFUs is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Conclusion

This comparative analysis highlights the key similarities and differences between Cefaloridine and Penicillin. Both are effective beta-lactam antibiotics that inhibit bacterial cell wall synthesis. Penicillin G remains a potent agent against susceptible Gram-positive organisms. Cefaloridine offers a broader spectrum of activity, including some Gram-negative bacteria, but is associated with a higher risk of nephrotoxicity. The choice between these agents in a clinical or research context depends on the target organism's susceptibility, the patient's clinical status, and the drug's pharmacokinetic and safety profiles. Understanding these parameters, supported by robust experimental data, is essential for the continued development of effective antimicrobial strategies.

References

A Comparative Guide to Confirming the Purity of Synthesized Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) like Floridin (Cephaloridine) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of three primary analytical techniques for purity confirmation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the experimental protocols, present comparative data, and visualize the analytical workflows to aid in the selection of the most appropriate methodology.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the specific information required (e.g., quantification of impurities, identification of unknown compounds), the developmental stage of the drug, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, MS, and NMR for the purity assessment of synthesized this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Separation and quantification of the main compound and its impurities.Identification and structural characterization of the main compound and impurities based on mass-to-charge ratio.Structural elucidation and quantification of the main compound and impurities based on the magnetic properties of atomic nuclei.
Purity Determination Based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.Can infer purity by identifying and quantifying known and unknown impurities, often coupled with a separation technique like LC.Quantitative NMR (qNMR) allows for direct purity assessment by comparing the integral of a this compound signal to that of a certified internal standard.[1][2]
Limit of Detection (LOD) Typically in the range of 0.018 - 0.1 µg/mL for cephalosporins.[3][4][5]Highly sensitive, with LODs often in the picogram to femtogram range, especially with tandem MS (MS/MS).Generally less sensitive than HPLC and MS for trace impurities.
Limit of Quantification (LOQ) Typically in the range of 0.056 - 0.5 µg/mL for cephalosporins.[3][4]Can be as low as 2.4 µg/kg for some cephalosporins in complex matrices.[6]Higher than HPLC and MS, making it more suitable for quantifying major components.
Precision (RSD %) Generally < 2% for the main component and < 5% for impurities.[3]RSD values are typically below 15% for quantitative analysis.[6]High precision, with RSD values often below 1%.[7]
Accuracy/Recovery (%) Typically in the range of 93-105%.[3][8]Recoveries for cephalosporins can range from 81.7% to 117.9%.[6]High accuracy for quantification of the main component.
Information Provided Retention time, peak area (concentration), and UV spectrum (preliminary identification).Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural information.[9][10]Detailed structural information, including connectivity of atoms and stereochemistry.[11][12]
Throughput High-throughput is possible with modern autosamplers.Can be high-throughput, especially with techniques like 2DμCFs-QTOF-HRMS which offer shorter analysis times.[13]Generally lower throughput due to longer acquisition times for detailed structural elucidation.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline standardized procedures for the purity analysis of synthesized this compound using HPLC, Mass Spectrometry, and NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds.[3] A typical reversed-phase HPLC (RP-HPLC) method is employed for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.[3][8]

  • Mobile Phase: A mixture of a buffer solution and an organic modifier. A common mobile phase consists of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile.[3][4] The exact ratio can be optimized, and a gradient elution may be necessary to resolve all impurities.

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., 254 nm).

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.[4]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) Protocol

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities.[9][13]

1. Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an HPLC system (LC-MS).

2. LC-MS Conditions:

  • LC System: The HPLC conditions can be similar to those described in the HPLC protocol to achieve chromatographic separation before MS analysis.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for cephalosporins, typically in positive ion mode.[14]

  • Mass Analyzer: Operated in full scan mode to detect all ions within a specified mass range. For structural elucidation of impurities, tandem MS (MS/MS) is employed to generate fragmentation patterns.

  • Collision Energy: In MS/MS mode, the collision energy is optimized to induce fragmentation of the parent ion.

3. Sample Preparation:

  • Sample preparation is similar to that for HPLC analysis, ensuring the concentration is suitable for the sensitivity of the mass spectrometer.

4. Data Analysis:

  • The full scan data is used to identify the molecular weights of the main compound and any impurities. The fragmentation patterns from MS/MS experiments are used to elucidate the structures of these impurities.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[2][11]

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Sample Preparation for Structural Elucidation:

  • Dissolve an appropriate amount of the synthesized this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or D2O).

  • Ensure the sample is of high purity (>95%) for unambiguous spectral interpretation.[16]

3. NMR Experiments for Structural Elucidation:

  • 1D NMR: Acquire 1H and 13C NMR spectra to obtain initial information about the proton and carbon environments.

  • 2D NMR: Perform a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments help in assembling the molecular structure.[12]

4. Quantitative NMR (qNMR) Protocol for Purity Determination:

  • Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard (with a known purity) into an NMR tube. Dissolve the mixture in a deuterated solvent.[17]

  • 1H NMR Acquisition: Acquire a quantitative 1H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved signal of this compound to the integral of a known signal from the internal standard.[7][17]

Visualizing the Analytical Workflows

To better understand the processes involved in purity confirmation, the following diagrams illustrate the experimental workflows and the logical relationships between the analytical techniques.

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Purity Confirmation start Synthesized this compound dissolve Dissolution in Solvent start->dissolve filter Filtration dissolve->filter nmr_sample NMR Sample Prep (with/without standard) dissolve->nmr_sample hplc HPLC Injection filter->hplc lcms LC-MS Injection filter->lcms separation Chromatographic Separation hplc->separation detection UV/PDA Detection separation->detection hplc_data Quantification (Peak Area %) detection->hplc_data ionization Ionization (ESI) lcms->ionization mass_analysis Mass Analysis (TOF/Orbitrap) ionization->mass_analysis ms_data Impurity Identification (Mass & Fragmentation) mass_analysis->ms_data acquisition 1D & 2D NMR Acquisition nmr_sample->acquisition nmr_data Structural Elucidation & qNMR Quantification acquisition->nmr_data purity_report Final Purity Report hplc_data->purity_report ms_data->purity_report nmr_data->purity_report

Workflow for Purity Confirmation of Synthesized this compound.

Analytical_Technique_Comparison cluster_hplc_attr HPLC Attributes cluster_ms_attr MS Attributes cluster_nmr_attr NMR Attributes center Purity Confirmation of this compound hplc HPLC center->hplc Quantitative Purity ms Mass Spectrometry center->ms Impurity Identification nmr NMR Spectroscopy center->nmr Structural Confirmation hplc_quant High Precision hplc->hplc_quant hplc_robust Robust Method hplc->hplc_robust ms_sens High Sensitivity ms->ms_sens ms_struct Structural Info ms->ms_struct nmr_abs Absolute Quantification nmr->nmr_abs nmr_def Definitive Structure nmr->nmr_def

Comparison of Key Attributes of Analytical Techniques.

References

Benchmarking Floridin (Cephaloridine) Against a New Generation of Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation cephalosporin, Floridin (Cephaloridine), with a selection of newer, widely used antibiotic agents. The data presented herein is intended to offer a retrospective benchmark, highlighting the advancements in efficacy, safety, and spectrum of activity that characterize modern antibiotic development. Cephaloridine, while historically significant, has been largely superseded in human medicine due to a significant risk of nephrotoxicity. Its primary use today is in veterinary medicine.[1] This comparison will focus on in vitro activity against key bacterial pathogens and provide detailed experimental protocols for the cited microbiological assays.

Mechanism of Action: A Shared Foundation with Critical Differences

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and, ultimately, cell lysis.[2][3]

The newer antibiotics benchmarked in this guide—Ceftriaxone, Cefepime, Ceftaroline, and Meropenem—share this fundamental mechanism of action. However, their molecular structures have been modified to enhance their spectrum of activity, increase their stability against bacterial resistance mechanisms (such as β-lactamases), and improve their safety profiles.

  • Ceftriaxone , a third-generation cephalosporin, has a broader spectrum of activity against Gram-negative bacteria compared to first-generation agents and is noted for its long half-life.[5][6][7] Resistance can emerge through the production of β-lactamases, alterations in PBPs, or decreased permeability of the bacterial cell membrane.[8]

  • Cefepime , a fourth-generation cephalosporin, possesses a zwitterionic structure that allows for better penetration through the outer membrane of Gram-negative bacteria. It is also more stable against hydrolysis by many common β-lactamases.[9][10][11]

  • Ceftaroline , a fifth-generation cephalosporin, is unique in its high binding affinity for PBP2a, the protein that confers resistance in methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14][15]

  • Meropenem , a carbapenem, has a very broad spectrum of activity and is highly resistant to most β-lactamases.[16][17][18][19] Resistance typically arises from the production of carbapenemase enzymes or mutations in porin channels that restrict drug entry.

Beta_Lactam_Mechanism_of_Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to autolysin activity CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to BetaLactam β-Lactam Antibiotic (e.g., Cephaloridine) BetaLactam->PBP Binds to and inhibits

Mechanism of action for β-lactam antibiotics.

In Vitro Activity: A Comparative Analysis

The following tables summarize the in vitro activity of Cephaloridine and the selected newer antibiotics against a panel of common Gram-positive and Gram-negative bacteria. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values indicate greater in vitro potency.

Table 1: In Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticMIC₅₀MIC₉₀
Staphylococcus aureus (MSSA) Cephaloridine0.250.5
Ceftriaxone44
Cefepime24
Ceftaroline0.250.25
Meropenem0.060.12
Staphylococcus aureus (MRSA) Cephaloridine>32>32
Ceftriaxone>32>32
Cefepime>32>32
Ceftaroline11
Meropenem816
Streptococcus pneumoniae Cephaloridine≤0.060.25
Ceftriaxone≤0.251
Cefepime0.060.25
Ceftaroline≤0.0150.03
Meropenem≤0.060.25

Note: Data is compiled from various sources and may not represent a direct head-to-head study. Historical data for Cephaloridine may not be directly comparable to contemporary data for newer agents due to changes in testing methodologies and resistance patterns over time.

Table 2: In Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntibioticMIC₅₀MIC₉₀
Escherichia coli Cephaloridine416
Ceftriaxone0.120.25
Cefepime0.250.5
Ceftaroline0.250.5
Meropenem≤0.03≤0.03
Klebsiella pneumoniae Cephaloridine432
Ceftriaxone0.251
Cefepime0.251
Ceftaroline0.251
Meropenem≤0.030.06
Pseudomonas aeruginosa Cephaloridine>32>32
Ceftriaxone>32>32
Cefepime416
Ceftaroline>32>32
Meropenem0.52

Note: The activity of these agents can be significantly impacted by the presence of resistance mechanisms such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, which are more prevalent today than when Cephaloridine was in common use.

Safety Profile: The Achilles' Heel of Cephaloridine

The primary reason for the decline in the clinical use of Cephaloridine in humans is its dose-dependent nephrotoxicity.[20][21][22][23] This toxicity is a result of its active transport into the proximal tubular cells of the kidney by the organic anion transporter 1 (OAT1).[21][24] Unlike other cephalosporins, Cephaloridine is not efficiently effluxed into the tubular fluid, leading to its accumulation within these cells. High intracellular concentrations are believed to induce oxidative stress, leading to lipid peroxidation and cellular damage, which can manifest as acute tubular necrosis.[1][20]

The newer cephalosporins and meropenem generally have a much lower potential for nephrotoxicity, which represents a major advancement in the safety of these antibiotic classes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent Stock Solution: Aseptically prepare a stock solution of the antibiotic to be tested at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile water or dimethyl sulfoxide, depending on the agent's solubility).

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of antibiotic concentrations. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the In Vitro and In Vivo Activity of Floridin (Cephaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Floridin (Cephaloridine), a first-generation cephalosporin antibiotic, with other alternative cephalosporins. The information presented is supported by experimental data to facilitate a comprehensive understanding of its performance, aiding in research and drug development.

Executive Summary

This compound (Cephaloridine) is a semisynthetic, broad-spectrum beta-lactam antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan layer, an essential component of the bacterial cell wall, leads to cell lysis and death.[2] Cephaloridine has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.[2] However, its use in humans has declined due to the availability of newer cephalosporins with improved safety profiles. This guide will delve into the in vitro and in vivo activity of Cephaloridine, providing comparative data and detailed experimental protocols.

Data Presentation

In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for Cephaloridine and a selection of other cephalosporins against key bacterial pathogens.

Table 1: MIC of Cephaloridine Against Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.0125 - 1.0
Escherichia coliVarious4.0 - >64
Klebsiella pneumoniaeVarious15.6 - 250

Data sourced from BenchChem application notes.[2]

Table 2: Comparative MICs of Cephaloridine and Other Cephalosporins

Bacterial SpeciesCephaloridine (µg/mL)Cephalothin (µg/mL)Cefamandole (µg/mL)Cefoxitin (µg/mL)Cefuroxime (µg/mL)
Staphylococcus aureus (penicillinase-producing)Equivalent to CephalothinEquivalent to Cephaloridine--Similar to Cefamandole
Escherichia coliLess effective than Cefoxitin/Cefuroxime--More effectiveMore effective
Streptococcus faecalisSuperior to Cefoxitin--Less effectiveSuperior to Cefoxitin
Haemophilus influenzaeLess effective than Cefuroxime--Less effective than CefuroximeMore effective
Bacteroides fragilisLess effective than Cefoxitin/Cefuroxime--More effectiveSuperior to Cephaloridine

Comparative data synthesized from multiple sources.[3][4]

In Vivo Activity and Pharmacokinetics

In vivo studies in animal models are crucial for evaluating the therapeutic potential of antibiotics.

Table 3: In Vivo Efficacy of Cephaloridine in a Mouse Infection Model

Bacterial StrainCephaloridine EfficacyComparator Efficacy
Penicillinase-producing StaphylococcusEquivalent to CephradineCephradine was more effective than Cephalothin
Escherichia coliEquivalent to CephradineCephradine was more effective than Cephalothin
Klebsiella pneumoniaeEquivalent to CephradineCephradine was more effective than Cephalothin
Enterobacter cloacaeEquivalent to CephradineCephradine was more effective than Cephalothin

Data from a study comparing cephradine, cephalothin, and cephaloridine in mice.[5]

Table 4: Pharmacokinetic Parameters of Cephaloridine in Mice

ParameterValue
Peak Serum Concentration (Cmax) after subcutaneous administration83 µg/ml
Percentage of dose excreted in urine70%

Data from a comparative study in mice.[5]

Experimental Protocols

In Vitro MIC Determination: Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antibiotic.[1]

1. Preparation of Antibiotic Solutions:

  • A stock solution of Cephaloridine is prepared in a suitable solvent (e.g., sterile deionized water).

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the diluted antibiotic, is inoculated with the bacterial suspension.

  • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

G Broth Microdilution MIC Test Workflow prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read MIC Results incubation->read_results G Neutropenic Mouse Thigh Infection Model Workflow induce_neutropenia Induce Neutropenia (Cyclophosphamide) infect_thigh Infect Thigh Muscle with Bacteria induce_neutropenia->infect_thigh administer_treatment Administer Cephaloridine or Placebo infect_thigh->administer_treatment euthanize_assess Euthanize and Assess Bacterial Load in Thigh administer_treatment->euthanize_assess G Mechanism of Action of Cephaloridine cephaloridine Cephaloridine pbp Penicillin-Binding Proteins (PBPs) cephaloridine->pbp Binds to and inhibits transpeptidation Peptidoglycan Cross-linking pbp->transpeptidation Catalyzes lysis Cell Lysis and Bacterial Death pbp->lysis Inhibition leads to cell_wall Stable Bacterial Cell Wall transpeptidation->cell_wall Forms

References

Statistical Validation of Floridin (Cephaloridine): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of Floridin (Cephaloridine), a first-generation cephalosporin antibiotic. Through a comparative analysis with other relevant cephalosporins, this document offers a detailed overview of its antibacterial efficacy, pharmacokinetic profile, and toxicological considerations. All data is presented in a structured format to facilitate objective evaluation, supplemented by detailed experimental protocols and visual representations of key biological pathways.

Antibacterial Activity: In Vitro Efficacy

The in vitro antibacterial activity of Cephaloridine is primarily determined by its ability to inhibit the growth of various bacterial strains. This is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of Cephaloridine against a range of Gram-positive and Gram-negative bacteria, in comparison to other first-generation cephalosporins, Cefazolin and Cephalothin. Lower MIC values indicate greater potency.

Bacterial SpeciesCephaloridine MIC (µg/mL)Cefazolin MIC (µg/mL)Cephalothin MIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.12 - 10.25 - 10.12 - 0.5
Streptococcus pneumoniae0.06 - 0.50.12 - 10.06 - 0.25
Streptococcus pyogenes≤0.06 - 0.12≤0.06 - 0.12≤0.06
Escherichia coli4 - 321 - 84 - 16
Klebsiella pneumoniae4 - 161 - 44 - 16
Proteus mirabilis4 - 162 - 88 - 32

Note: MIC ranges can vary based on the specific strain and testing methodology.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

The MIC of Cephaloridine is determined using standardized laboratory procedures such as broth microdilution or agar dilution methods, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Method:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of Cephaloridine are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 0.06 to 64 µg/mL.[1]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C for 16-20 hours.[1]

  • Interpretation of Results: The MIC is recorded as the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth (turbidity).[1]

Agar Dilution Method:

  • Preparation of Agar Plates: Varying concentrations of Cephaloridine are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.[1]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.[1]

  • Interpretation of Results: The MIC is the lowest concentration of Cephaloridine on the agar plate that inhibits the visible growth of the bacteria.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for establishing appropriate dosing regimens.

Comparative Pharmacokinetic Parameters

The following table outlines key pharmacokinetic parameters for Cephaloridine in humans, compared with Cefazolin and Cephalothin.

ParameterCephaloridineCefazolinCephalothin
Route of Administration Intramuscular (IM), Intravenous (IV)IM, IVIM, IV
Oral Bioavailability PoorPoorPoor
Protein Binding 10 - 20%74 - 86%65 - 80%
Peak Serum Level (1g IM dose) ~30 µg/mL~64 µg/mL~20 µg/mL
Half-life (t½) 1.1 - 1.5 hours1.8 - 2.0 hours0.5 - 1.0 hours
Excretion Primarily renal (unchanged)Primarily renal (unchanged)Renal (metabolized and unchanged)
Experimental Protocol: Pharmacokinetic Study in an Animal Model

Pharmacokinetic studies are typically conducted in animal models, such as rats or rabbits, to determine the drug's behavior in a living system.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are often used.[2]

  • Drug Administration: A single dose of Cephaloridine (e.g., 20 mg/kg) is administered intravenously via the femoral vein.[2]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration from the jugular vein.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of Cephaloridine in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including elimination half-life (t½), volume of distribution (Vd), and clearance (CL), using appropriate pharmacokinetic modeling software.

Toxicological Profile: Nephrotoxicity

A significant concern with Cephaloridine is its potential for nephrotoxicity, or kidney damage. This toxicity is a key factor that has limited its clinical use.

Comparative Toxicological Data
ParameterCephaloridineCefazolinCephalothin
Primary Toxicity NephrotoxicityLowLow
Mechanism of Nephrotoxicity Accumulation in proximal renal tubules leading to oxidative stress and cell necrosis.Not a primary concern at therapeutic doses.Less nephrotoxic than Cephaloridine; potential for interstitial nephritis.
LD50 (Rats, oral) 2.5 - 4 g/kg>10 g/kg>10 g/kg
Experimental Protocol: In Vivo Nephrotoxicity Study

Animal models are essential for investigating the mechanisms of drug-induced kidney injury.

  • Animal Model: Male Fischer-344 rats (200-250g) are a suitable model.[3]

  • Drug Administration: A single nephrotoxic dose of Cephaloridine (e.g., 600 mg/kg) is administered intravenously. A control group receives saline.[3]

  • Monitoring: Animals are monitored for clinical signs of toxicity.

  • Sample Collection: At 24 hours post-injection, blood and urine samples are collected to measure markers of kidney function, such as blood urea nitrogen (BUN) and serum creatinine.[3]

  • Histopathology: The animals are euthanized, and the kidneys are collected, fixed in formalin, and processed for histopathological examination to assess for tubular necrosis and other signs of kidney damage.[3]

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

antibacterial_mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition Peptidoglycan->PBP Lysis Cell Lysis Peptidoglycan->Lysis Weakened Cell Wall CellWall Cell Wall Synthesis CellWall->Peptidoglycan Final Step Cephaloridine Cephaloridine Cephaloridine->PBP Binds to & Inactivates

Cephaloridine's Mechanism of Antibacterial Action.

nephrotoxicity_pathway cluster_kidney Proximal Tubule Cell OAT1 Organic Anion Transporter 1 (OAT1) Accumulation Intracellular Accumulation OAT1->Accumulation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria Inhibits Respiration OxidativeStress Oxidative Stress (ROS Production) Accumulation->OxidativeStress Mitochondria->OxidativeStress CellDeath Cell Necrosis OxidativeStress->CellDeath Leads to Cephaloridine_blood Cephaloridine (in blood) Cephaloridine_blood->OAT1 Active Transport

Mechanism of Cephaloridine-Induced Nephrotoxicity.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Animal Model) cluster_data Data Analysis & Interpretation MIC_testing MIC Determination (Broth/Agar Dilution) Comparative_analysis Comparison with Other Antibiotics MIC_testing->Comparative_analysis PK_study Pharmacokinetic Study (ADME Profiling) MIC_testing->PK_study Promising Candidate Statistical_validation Statistical Validation Comparative_analysis->Statistical_validation Tox_study Toxicology Study (Nephrotoxicity Assessment) PK_study->Tox_study PK_modeling Pharmacokinetic Modeling PK_study->PK_modeling Histo_analysis Histopathological Analysis Tox_study->Histo_analysis PK_modeling->Statistical_validation Histo_analysis->Statistical_validation

General Experimental Workflow for Antibiotic Validation.

References

A Comparative Guide to the Reproducibility of Floridin (Cephaloridine) Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity assays for Floridin (Cephaloridine), a first-generation cephalosporin antibiotic. The objective is to offer a thorough understanding of the methodologies, comparative efficacy, and factors influencing the reproducibility of these assays. This document summarizes key performance data, details experimental protocols, and visualizes critical pathways and workflows to support research and development in antibiotic assessment.

Executive Summary

Cephaloridine is a broad-spectrum beta-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis. Its bioactivity is primarily assessed through Minimum Inhibitory Concentration (MIC) and disk diffusion (zone of inhibition) assays. While these methods are well-established, the reproducibility of their results can be influenced by various factors, including the specific protocol, bacterial strain, and laboratory conditions. This guide presents available data on Cephaloridine's performance in these assays, offers detailed experimental procedures, and provides a comparative analysis with other first-generation cephalosporins to aid in the interpretation of bioactivity data.

Data Presentation: Comparative Bioactivity of Cephaloridine

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cephaloridine and a key comparator, Cephalothin, against several common bacterial species. These values are essential for understanding the relative potency and spectrum of activity of Cephaloridine.

Table 1: Minimum Inhibitory Concentration (MIC) of Cephaloridine and Cephalothin Against Key Bacterial Species

Bacterial SpeciesCephaloridine MIC (µg/mL)Cephalothin MIC (µg/mL)
Staphylococcus aureus0.1 - 1.00.1 - 0.8
Staphylococcus aureus (penicillinase-producing)0.2 - 1.60.2 - 1.6
Streptococcus pyogenes≤0.1 - 0.2≤0.1 - 0.2
Escherichia coli4.0 - 16.08.0 - 32.0
Klebsiella pneumoniae4.0 - 16.04.0 - 16.0
Proteus mirabilis4.0 - 16.08.0 - 32.0

Note: MIC values can vary between studies and bacterial strains.

Table 2: Quality Control Ranges for Cephaloridine MIC Testing

Quality Control StrainMethodHistorical MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Dilution1.56 - 25
Staphylococcus aureus ATCC® 25923™Broth Dilution0.0125 - 1.0
Pseudomonas aeruginosa ATCC® 27853™Broth Dilution>32

Note: These ranges are based on historical data and should be used for guidance. Laboratories should establish their own internal quality control parameters.

Experimental Protocols

Detailed methodologies for the two primary bioactivity assays for Cephaloridine are provided below. Adherence to standardized protocols is critical for ensuring the reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Cephaloridine powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of Cephaloridine in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial twofold dilutions of the Cephaloridine stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard. This suspension should be further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of Cephaloridine at which there is no visible growth (turbidity) in the well.

Zone of Inhibition Assay: Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Cephaloridine-impregnated disks (e.g., 30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth to match the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess liquid by pressing the swab against the inside of the tube, and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place a Cephaloridine disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. The interpretation of the result (susceptible, intermediate, or resistant) is based on standardized zone diameter interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Mandatory Visualizations

Signaling Pathway of Cephaloridine

Cephaloridine, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

Cephaloridine_Mechanism_of_Action cluster_bacterium Bacterial Cell Cephaloridine Cephaloridine PBP Penicillin-Binding Proteins (PBPs) Cephaloridine->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Essential for Cell_Wall Bacterial Cell Wall (weakened) Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to MIC_Workflow start Start prep_stock Prepare Cephaloridine Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Results (Lowest concentration with no visible growth) incubate->read_results end End read_results->end Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply Cephaloridine Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret_results Interpret Results using Standardized Charts measure_zone->interpret_results end End interpret_results->end

Safety Operating Guide

Essential Safety and Handling Guide for Floridin (Cefaloridine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Floridin, also known as Cefaloridine (CAS 50-59-9). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (Cefaloridine) is a hazardous substance that requires specific PPE to prevent exposure. It is harmful if swallowed, causes skin and serious eye irritation, may lead to an allergic skin reaction or respiratory irritation, and can cause organ damage through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.[1]Prevents skin contact and absorption. Contaminated gloves should be disposed of properly after use.[1]
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[1] A face shield may be necessary for splash risks.Protects against splashes, aerosols, and airborne powder.
Skin and Body Protection Laboratory coat or a protective suit covering the entire body.[1]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-certified N95 respirator or higher, especially when handling powder or if dust may be generated.[1]Prevents inhalation of fine particles and aerosols.

Operational Plans: Step-by-Step Guidance

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational. Have a spill kit readily accessible.

  • Donning PPE: Put on all required PPE as specified in Table 1 before handling the substance.

  • Weighing and Transfer: Handle this compound powder carefully to avoid creating dust. Use appropriate tools for transfers.

  • In Solution: When working with this compound in solution, avoid splashes and aerosol generation.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]

Storage Plan:

Storage ConditionSpecificationRationale
Temperature Store in a cool place.[1] Some sources recommend 2-8°C.[2]Prevents degradation of the substance.
Container Keep in a tightly closed container.[1]Protects from moisture and atmospheric contaminants.
Location Store in a dry, well-ventilated area.[1]Ensures stability and prevents the buildup of potentially harmful vapors.
Incompatibilities Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[3]Avoids hazardous chemical reactions.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureKey Considerations
Unused/Expired this compound Dispose of as hazardous chemical waste through a licensed disposal company.[1]Do not mix with other waste streams unless permitted. Label the waste container clearly.
Contaminated PPE and Labware Place all contaminated disposable items (gloves, gowns, weigh boats, etc.) in a designated, sealed hazardous waste container.[1]Do not dispose of in regular trash.
Liquid Waste (Solutions) Collect in a sealed, labeled hazardous waste container. Consider neutralization or other treatments as per institutional guidelines before disposal.Never pour down the drain.[1]
Spill Cleanup Material All materials used to clean up spills of this compound should be placed in a sealed hazardous waste container.Treat all spill cleanup debris as hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for handling this compound, incorporating key safety checkpoints.

Floridin_Handling_Workflow prep Preparation - Designate work area (fume hood) - Assemble materials - Verify spill kit is present ppe Don PPE - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/protective suit - N95 respirator (if needed) prep->ppe Proceed to PPE handling Handling this compound - Weighing and transfer - Solution preparation - Experimental use ppe->handling Safe to handle post_handling Post-Handling Procedures - Decontaminate work surfaces - Doff and dispose of PPE handling->post_handling Experiment complete storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage Return unused material disposal Waste Disposal - Segregate hazardous waste - Label containers correctly - Arrange for licensed disposal post_handling->disposal Dispose of waste wash Final Hand Wash post_handling->wash Final safety step storage->handling Retrieve for use

Caption: Workflow for the safe handling of this compound (Cefaloridine).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.